Product packaging for 2-Phenylbenzofuran-4-OL(Cat. No.:)

2-Phenylbenzofuran-4-OL

Cat. No.: B15243649
M. Wt: 210.23 g/mol
InChI Key: MXQHXMRSHFXFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylbenzofuran-4-ol (CAS 64663-60-1) is an organic compound with the molecular formula C 14 H 10 O 2 and a molecular weight of 210.23 g/mol . This solid compound features a benzofuran core structure substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. Benzofuran derivatives, particularly 2-phenylbenzofuran scaffolds, are the subject of extensive scientific investigation due to their diverse biological properties . Research indicates these compounds show significant promise in several areas. Studies on similar 2-phenylbenzofuran derivatives have explored their potential role in mitigating protein aggregation, a key pathological feature in neurodegenerative diseases such as Alzheimer's and Parkinson's . The electronic features of the molecule can influence its binding to proteins and impact their aggregation behavior . Furthermore, various benzofuran derivatives are being explored in oncology research for their anti-proliferative effects against a range of cancer cell lines . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B15243649 2-Phenylbenzofuran-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-1-benzofuran-4-ol

InChI

InChI=1S/C14H10O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,15H

InChI Key

MXQHXMRSHFXFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O

Origin of Product

United States

Foundational & Exploratory

2-Phenylbenzofuran-4-OL chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Phenylbenzofuran-4-OL

Abstract

This compound is a heterocyclic aromatic organic compound belonging to the benzofuran class of molecules. Natural and synthetic benzofuran derivatives are of significant interest to researchers in the fields of medicinal chemistry and drug development due to their wide range of biological activities.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visual representations of key pathways and workflows.

Introduction

Benzofurans are a class of organic compounds containing a benzene ring fused to a furan ring.[2] This core structure is a common motif in many natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antibacterial, antioxidant, and antiviral activities.[1] The 2-phenylbenzofuran scaffold, in particular, has been the subject of extensive research, leading to the development of compounds with potential applications in treating conditions like Alzheimer's disease, cancer, and parasitic infections.[1][3][4] this compound, a hydroxylated derivative, has been specifically investigated for its potential as a multi-target agent for Alzheimer's disease.[3]

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound consists of a central benzofuran ring system with a phenyl group substituted at position 2 and a hydroxyl group (-OH) at position 4.

IUPAC Name: 2-phenyl-1-benzofuran-4-ol

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₂[5]
Molecular Weight 210.23 g/mol [5]
CAS Number 64663-60-1[5]
Appearance Light yellow solid[3]
Purity Research Grade[5]
Storage Temperature Recommended Cold-chain transportation[5]

Synthesis and Characterization

The synthesis of 2-arylbenzofurans, including this compound, can be achieved through a multi-step reaction sequence starting from substituted 2-hydroxybenzaldehydes. A common approach involves O-alkylation followed by an intramolecular cyclization.[3]

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for 2-arylbenzofuran derivatives.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Cyclization/Dehydration cluster_3 Step 4: Demethylation (if necessary) Start Substituted 2-hydroxybenzaldehyde Reagent1 Methyl α-bromophenylacetate, K₂CO₃, DMF Start->Reagent1 Intermediate1 Methyl 2-(2-formylphenoxy) -2-phenylacetate Reagent1->Intermediate1 Reagent2 NaOH, H₂O/MeOH Intermediate1->Reagent2 Intermediate2 2-(2-formylphenoxy) -2-phenylacetic acid Reagent2->Intermediate2 Reagent3 AcONa, Ac₂O, 120-125 °C Intermediate2->Reagent3 Product Substituted 2-phenylbenzofuran Reagent3->Product Reagent4 I₂, Al powder, Acetonitrile Product->Reagent4 FinalProduct This compound Reagent4->FinalProduct

General synthetic pathway for this compound.
Experimental Protocols

  • A mixture of the appropriate substituted 2-hydroxybenzaldehyde (e.g., o-Vanillin), methyl 2-bromo-2-phenylacetate, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is stirred and heated at 92–94 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled and poured onto an ice/water mixture and kept at 4 °C overnight to precipitate the intermediate product, methyl 2-(2-formyl-methoxyphenoxy)-2-phenylacetate.

  • The intermediate is then hydrolyzed using sodium hydroxide in a water/methanol solution.

  • The resulting 2-(2-formyl-methoxyphenoxy)-2-phenylacetic acid is cyclized by heating with anhydrous sodium acetate (AcONa) in acetic anhydride (Ac₂O) at 120–125 °C for 4 hours.

  • The mixture is cooled and poured onto ice/water. The precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from n-hexane to yield the methoxy-2-phenylbenzofuran intermediate.

  • To a three-necked flask, add acetonitrile, iodine (I₂), and aluminum powder (Al).

  • Reflux the mixture for 3 hours and then cool to room temperature.

  • Add the methoxy-2-phenylbenzofuran intermediate to the mixture and heat to reflux.

  • Monitor the reaction progress using TLC. The reaction is typically complete after 24 hours.

  • Concentrate the reaction solution and wash with 5% sodium bisulfite to remove excess iodine, yielding this compound.

Characterization Data

The structure of this compound (referred to as compound 19 in the cited study) was confirmed using NMR spectroscopy.[3]

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.03 (s, 1H, OH), 7.88 (dd, J = 8.3, 1.1 Hz, 2H, Ar), 7.48 (m, 2H, Ar), 7.41 (d, J = 0.8 Hz, 1H, Ar), 7.38 (m, 1H, Ar), 7.11 (t, 1H, Ar).[3]

Biological Activity and Mechanism of Action

Derivatives of 2-phenylbenzofuran have been evaluated for a variety of biological activities. This compound, specifically, has shown promise as a multi-target inhibitor for Alzheimer's disease therapy.[3]

Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) pathology is complex, involving multiple factors such as cholinergic dysfunction and amyloid-beta (Aβ) plaque formation.[3] Drugs that can address more than one of these targets are considered superior therapeutic candidates. This compound has been shown to inhibit both cholinesterases (ChEs) and β-secretase (BACE1), an enzyme critical for Aβ production.[3]

Target EnzymeIC₅₀ (µmol·L⁻¹)Reference CompoundIC₅₀ (µmol·L⁻¹)
Acetylcholinesterase (AChE) -Donepezil0.085 ± 0.01
Butyrylcholinesterase (BChE) ---
β-secretase (BACE1) < 0.087Baicalein0.087 ± 0.03
Data from a study on 2-arylbenzofuran derivatives, where compound 19 (this compound) showed BACE1 inhibitory activity better than the reference compound Baicalein.[3] A related compound (compound 20) in the same study showed potent AChE inhibition.[3]
Proposed Multi-Target Mechanism of Action

The therapeutic potential of this compound in Alzheimer's disease stems from its ability to simultaneously modulate both the cholinergic and amyloid pathways.

Mechanism_of_Action cluster_0 Cholinergic Pathway cluster_1 Amyloid Pathway ACh Acetylcholine (ACh) Neurotransmitter AChE AChE Enzyme ACh->AChE Hydrolysis Improvement Improved Cognition AChE->Improvement APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleavage Abeta Aβ Plaque Formation (Neurotoxic) BACE1->Abeta Reduction Reduced Neurotoxicity BACE1->Reduction Molecule This compound Molecule->AChE Inhibition Molecule->BACE1 Inhibition

Dual inhibitory action of this compound.
Antioxidant Properties

The phenolic hydroxyl group on the 2-phenylbenzofuran scaffold is crucial for its antioxidant activity. Stilbenoid-type 2-phenylbenzofuran derivatives act as free radical scavengers.[6] The primary mechanism is believed to be Hydrogen Atom Transfer (HAT), where the hydroxyl group donates a hydrogen atom to neutralize a free radical.[6][7] The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE).[6][7] Other potential mechanisms include single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET).[6]

Safety and Handling

Hazard Identification

The GHS classification for the parent compound, 2-phenylbenzofuran, indicates potential hazards. Users should handle this compound with similar precautions until specific data is available.

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation mark)
Aquatic Hazard, Chronic H413: May cause long lasting harmful effects to aquatic lifeNone
Data based on 2-phenylbenzofuran.[4][8]
Handling and Storage Recommendations
  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat to prevent skin and eye contact.[9][10]

  • Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][11]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigerated and/or cold-chain transport.[5]

  • Incompatible Materials: Strong oxidizing agents.[9][10]

Conclusion

This compound is a promising molecule in the field of medicinal chemistry. Its straightforward synthesis and, most notably, its dual inhibitory action on key enzymatic targets in Alzheimer's disease—BACE1 and cholinesterases—make it a valuable lead compound for further investigation. Its inherent antioxidant properties, attributed to the phenolic hydroxyl group, add to its therapeutic potential. Further preclinical studies are warranted to fully elucidate its efficacy, pharmacokinetic profile, and safety for potential development as a multi-target therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzofuran-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for 2-Phenylbenzofuran-4-OL, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and relevant quantitative data to support researchers in the replication and further investigation of this molecule.

Introduction

This compound belongs to the 2-arylbenzofuran class of compounds, which are known for a wide range of biological activities. The strategic placement of the hydroxyl group at the 4-position of the benzofuran scaffold makes it an interesting target for the development of novel therapeutic agents and functional materials. This guide focuses on a practical and well-documented synthetic approach.

Synthesis Pathway Overview

The most common and effective synthesis of this compound involves a multi-step process. The general strategy begins with a substituted 2-hydroxybenzaldehyde, which undergoes O-alkylation, hydrolysis, and subsequent cyclization to form the benzofuran core. The final step involves the demethylation of a methoxy precursor to yield the target compound, this compound.

The logical synthetic pathway can be visualized as a three-stage process:

  • Formation of the Benzofuran Core: Starting from a suitably substituted salicylaldehyde, the benzofuran ring system is constructed.

  • Introduction of the Phenyl Group: The phenyl substituent is introduced at the 2-position of the benzofuran ring.

  • Functional Group Interconversion: A final step to reveal the hydroxyl group at the 4-position.

A common and effective approach is a three-step synthesis starting from a substituted 2-hydroxybenzaldehyde, which involves O-alkylation, hydrolysis, and cyclization[1].

Experimental Protocols

Pathway 1: Synthesis via Demethylation of 4-Methoxy-2-phenylbenzofuran

This pathway is based on the general methods described for the synthesis of related 2-arylbenzofuran derivatives[1]. The synthesis commences with the preparation of a methoxy-substituted benzofuran, followed by demethylation to yield the desired 4-hydroxy product.

Step 1: Synthesis of 4-Methoxy-2-phenylbenzofuran

This step involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with methyl α-bromophenylacetate, followed by hydrolysis and cyclization.

  • Part A: O-Alkylation of 2-hydroxy-6-methoxybenzaldehyde

    • Reagents: 2-hydroxy-6-methoxybenzaldehyde, methyl α-bromophenylacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

    • Procedure: A mixture of 2-hydroxy-6-methoxybenzaldehyde, methyl α-bromophenylacetate, and K₂CO₃ in DMF is stirred and heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into ice/water to precipitate the product, methyl 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetate. The precipitate is filtered, washed with water, and dried.

  • Part B: Hydrolysis

    • Reagents: Methyl 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetate, sodium hydroxide (NaOH), methanol (MeOH), water.

    • Procedure: The ester from the previous step is dissolved in a mixture of methanol and aqueous NaOH solution. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the carboxylic acid, 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetic acid. The product is filtered, washed with water, and dried.

  • Part C: Cyclization

    • Reagents: 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetic acid, anhydrous sodium acetate (NaOAc), acetic anhydride (Ac₂O).

    • Procedure: A mixture of the carboxylic acid, anhydrous NaOAc, and Ac₂O is heated with stirring. After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice/water. The resulting precipitate of 4-methoxy-2-phenylbenzofuran is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization.

Step 2: Demethylation to this compound

  • Reagents: 4-methoxy-2-phenylbenzofuran, iodine (I₂), aluminum powder (Al), acetonitrile (CH₃CN).

  • Procedure: To a three-necked flask containing acetonitrile, iodine and aluminum powder are added, and the mixture is refluxed for 3 hours. After cooling to room temperature, 4-methoxy-2-phenylbenzofuran is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is treated with a 5% sodium bisulfite solution to remove excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound[1].

Quantitative Data

The synthesis of this compound (referred to as compound 19 in the cited literature) has been reported with a good yield. The characterization data is summarized below.

Compound NameYield¹H NMR Data (600 MHz, DMSO-d₆)
This compound83.2%δ 10.03 (s, 1H), 7.91 (d, J = 7.7 Hz, 2H), 7.48 (t, J = 7.7 Hz, 2H), 7.37 (t, J = 7.3 Hz, 1H), 7.23 (s, 1H), 7.18 (t, J = 8.0 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H), 6.74 (d, J = 7.7 Hz, 1H)[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound can be represented as a logical workflow.

G cluster_0 Step 1: Synthesis of 4-Methoxy-2-phenylbenzofuran cluster_1 Step 2: Demethylation A 2-hydroxy-6-methoxybenzaldehyde + Methyl α-bromophenylacetate B Methyl 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetate A->B  O-Alkylation (K₂CO₃, DMF) C 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetic acid B->C  Hydrolysis (NaOH, MeOH/H₂O) D 4-Methoxy-2-phenylbenzofuran C->D  Cyclization (NaOAc, Ac₂O) E This compound D->E  Demethylation (I₂, Al, CH₃CN)

Caption: Synthetic pathway for this compound.

Experimental Workflow Visualization

The overall experimental workflow can be visualized to provide a clear, step-by-step overview of the process.

G start Start o_alkylation O-Alkylation of 2-hydroxy-6-methoxybenzaldehyde start->o_alkylation hydrolysis Hydrolysis of the Ester o_alkylation->hydrolysis cyclization Cyclization to form 4-Methoxy-2-phenylbenzofuran hydrolysis->cyclization demethylation Demethylation to This compound cyclization->demethylation purification Purification by Column Chromatography demethylation->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific laboratory conditions and research objectives.

References

Spectroscopic data for 2-Phenylbenzofuran-4-OL (1H NMR, 13C NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Phenylbenzofuran-4-ol, a molecule of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development. For comparative purposes, data for the parent compound, 2-phenylbenzofuran, is also presented.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and the related compound 2-phenylbenzofuran.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.03s-1HOH
7.88dd8.3, 1.12HAr-H
7.48m-2HAr-H
7.41d0.81HAr-H
7.38m-1HAr-H
7.11t-1HAr-H

Solvent: DMSO-d6, Spectrometer Frequency: 600 MHz

Table 2: ¹H NMR Spectroscopic Data for 2-Phenylbenzofuran [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.92-7.90m-2HAr-H
7.62-7.61m-1HAr-H
7.57-7.55m-1HAr-H
7.50-7.46m-2HAr-H
7.40-7.37m-1HAr-H
7.30-7.24m-2HAr-H
7.06d0.71HFuran-H

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 3: ¹³C NMR Spectroscopic Data for 2-Phenylbenzofuran [1]

Chemical Shift (δ) ppm
155.9
154.9
130.5
129.2
128.8
128.6
125.0
124.3
122.9
120.9
111.2
101.3

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Table 4: Mass Spectrometry Data for 2-Phenylbenzofuran

m/zIon
217.6[M+Na]⁺

Ionization Method: Not specified, reported as [M+Na]⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols based on the available literature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-600 spectrometer.

Sample Preparation: A few milligrams of the analyte (this compound or 2-phenylbenzofuran) were dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition:

  • ¹H NMR: The spectra were acquired at a frequency of 600 MHz (or 400 MHz for 2-phenylbenzofuran). Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The spectra were acquired at a frequency of 150 MHz (or 100 MHz for 2-phenylbenzofuran) with proton decoupling.

Data Processing: The raw data were processed using appropriate software. This included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using an Agilent Trap VL LC/MS spectrometer.

Sample Introduction: The sample was introduced into the mass spectrometer, likely after separation by liquid chromatography (LC) to ensure purity.

Ionization: The method of ionization was likely electrospray ionization (ESI) or a similar soft ionization technique, as indicated by the observation of a sodium adduct ([M+Na]⁺).

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured. The data was analyzed to determine the molecular weight of the compound and to infer its elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis Pure Sample MS_Analysis Mass Spectrometry (MS) Purification->MS_Analysis Pure Sample NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR_Analysis->NMR_Data MS_Data Process MS Data (m/z, Fragmentation) MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds of significant pharmacological interest. Its unique structural features give rise to a diverse range of biological activities, making it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylbenzofuran derivatives, with a focus on data presentation, detailed experimental methodologies, and the elucidation of their mechanism of action through relevant signaling pathways.

Physicochemical Properties

The physical properties of 2-phenylbenzofuran derivatives are crucial for their handling, formulation, and pharmacokinetic profiling. These properties are highly dependent on the nature and position of substituents on both the benzofuran core and the 2-phenyl ring.

General Characteristics

2-Phenylbenzofuran (C₁₄H₁₀O) is a solid at room temperature with a molecular weight of 194.23 g/mol .[1] It is generally insoluble in water but soluble in common organic solvents. The introduction of various functional groups can significantly alter properties such as melting point, boiling point, and solubility.

Tabulated Physical Properties

The following table summarizes the reported physical properties for a selection of 2-phenylbenzofuran derivatives.

CompoundSubstituentsMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-Phenylbenzofuran-C₁₄H₁₀O194.23120-121[2][3]
3-Phenylbenzofuran-C₁₄H₁₀O194.2345-47[4]
4,5-Dimethyl-3-phenylbenzofuran4,5-di-CH₃C₁₆H₁₄O222.2850-52[5]
6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide6-COCH₃, 5-OCH₃, 2-CH₃, 3-CONH₂C₁₃H₁₃NO₄247.25223-224[6]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid7-COCH₃, 5,6-di-OCH₃, 3-CH₃, 2-COOHC₁₄H₁₄O₆278.26212-214[6]
Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate7-COCH₃, 3-CH₂Br, 5,6-di-OCH₃, 2-COOCH₃C₁₅H₁₅BrO₆371.18124-125[6]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-phenylbenzofuran derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.

Below is a table of representative ¹H and ¹³C NMR chemical shifts for the parent 2-phenylbenzofuran.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.92-7.90 (m, 2H)Phenyl H-2', H-6'155.9C-7a
7.62-7.61 (m, 1H)Benzofuran H-4 or H-7154.9C-2
7.57-7.55 (m, 1H)Benzofuran H-4 or H-7130.5C-2'
7.50-7.46 (m, 2H)Phenyl H-3', H-5'129.2C-3a
7.40-7.37 (m, 1H)Phenyl H-4'128.8Phenyl C-3', C-5'
7.30-7.24 (m, 2H)Benzofuran H-5, H-6128.6Phenyl C-4'
7.06 (d, J=0.7 Hz, 1H)Benzofuran H-3125.0Benzofuran C-5 or C-6
124.3Benzofuran C-5 or C-6
122.9Benzofuran C-4 or C-7
120.9Benzofuran C-4 or C-7
111.2Benzofuran C-3
101.3Phenyl C-1'

Data compiled from various sources, including SpectraBase.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Under electron ionization (EI), 2-phenylbenzofuran derivatives typically show a prominent molecular ion peak. Fragmentation patterns can be complex and are dependent on the substitution pattern. For example, 2-aroylbenzofuran derivatives often show characteristic fragmentation involving the aroyl group.

Chemical Properties and Synthesis

The chemical reactivity of 2-phenylbenzofurans is characterized by the interplay between the electron-rich furan ring and the aromatic benzene rings. They can undergo various reactions, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of derivatives.

A general synthetic route to 2-arylbenzofurans involves a three-step reaction starting from a substituted 2-hydroxybenzaldehyde.

G cluster_0 Synthetic Pathway to 2-Arylbenzofurans 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Step1 O-Alkylation (K2CO3, DMF) 2-Hydroxybenzaldehyde->Step1 Methyl α-bromophenylacetate Methyl α-bromophenylacetate Methyl α-bromophenylacetate->Step1 Methyl 2-(2-formylphenoxy)-2-phenylacetate Methyl 2-(2-formylphenoxy)-2-phenylacetate Step1->Methyl 2-(2-formylphenoxy)-2-phenylacetate Step2 Hydrolysis (KOH, MeOH) Methyl 2-(2-formylphenoxy)-2-phenylacetate->Step2 2-(2-Formylphenoxy)-2-phenylacetic acid 2-(2-Formylphenoxy)-2-phenylacetic acid Step2->2-(2-Formylphenoxy)-2-phenylacetic acid Step3 Cyclization (AcONa, Ac2O) 2-(2-Formylphenoxy)-2-phenylacetic acid->Step3 2-Arylbenzofuran 2-Arylbenzofuran Step3->2-Arylbenzofuran

General synthetic scheme for 2-arylbenzofuran derivatives.

Biological Activities and Signaling Pathways

2-Phenylbenzofuran derivatives have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.

Anti-inflammatory Activity

Several 2-phenylbenzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways. A significant pathway implicated in the anti-inflammatory effect of these compounds is the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascade.

G cluster_0 Inhibition of Inflammatory Signaling by 2-Phenylbenzofuran Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB p p65 p65 IkB->p65 releases p65_active p-p65 p65->p65_active p Nucleus Nucleus p65_active->Nucleus Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_genes activates Derivative 2-Phenylbenzofuran Derivative Derivative->MAPK_pathway Derivative->IKK

Modulation of NF-κB and MAPK pathways by 2-phenylbenzofuran derivatives.

Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically activates both the MAPK and NF-κB pathways, leading to the phosphorylation and activation of key signaling proteins. This culminates in the nuclear translocation of transcription factors like p65, which upregulate the expression of pro-inflammatory genes. Certain 2-phenylbenzofuran derivatives have been shown to inhibit the phosphorylation of key components in these pathways, such as IKK and the MAP kinases, thereby suppressing the inflammatory response.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of 2-phenylbenzofuran derivatives.

General Synthetic Procedure for 2-Arylbenzofurans

The synthesis of 2-arylbenzofuran derivatives is often carried out in a multi-step process as outlined below:

  • O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

  • Hydrolysis: The resulting methyl 2-(2-formylphenoxy)-2-phenylacetate is then hydrolyzed using a base, such as potassium hydroxide in methanol, to yield the corresponding carboxylic acid.

  • Cyclization: The final step involves the cyclization of the 2-(2-formylphenoxy)-2-phenylacetic acid derivative. This is commonly achieved by heating the compound with sodium acetate in acetic anhydride. The crude product is then purified, often by recrystallization.

G cluster_0 Experimental Workflow for Synthesis Start Start Step1 Mix 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, K2CO3 in DMF Start->Step1 Step2 Heat reaction mixture Step1->Step2 Step3 Hydrolyze with KOH/MeOH Step2->Step3 Step4 Acidify to precipitate acid Step3->Step4 Step5 Heat with AcONa/Ac2O Step4->Step5 Step6 Purify by recrystallization Step5->Step6 End End Step6->End

Workflow for the synthesis of 2-arylbenzofuran derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzofuran derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Cholinesterase Inhibition Assay

The inhibitory activity of 2-phenylbenzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's method.

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at a specific wavelength (around 412 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Conclusion

2-Phenylbenzofuran derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their physicochemical and spectroscopic properties are well-characterized, and various synthetic routes have been established for their preparation. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a strong rationale for their further development as therapeutic agents. The experimental protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of heterocyclic compounds.

References

The Pervasive Presence of 2-Phenylbenzofurans in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural occurrence, biosynthesis, and pharmacological significance of 2-phenylbenzofuran compounds, tailored for researchers, scientists, and drug development professionals.

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds. These molecules, biosynthetically derived from the phenylpropanoid pathway, exhibit a wide spectrum of biological activities, making them a subject of intense research in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, isolation, biosynthesis, and key signaling pathways modulated by this important class of compounds.

Natural Occurrence and Isolation Yields

2-Phenylbenzofuran derivatives have been isolated from a variety of plant families, most notably Moraceae (e.g., Morus and Artocarpus species) and Fabaceae (e.g., Dalbergia species). These compounds are often found in the heartwood, root bark, and stems of these plants, where they are believed to play a role in defense mechanisms. The yields of these compounds can vary significantly depending on the plant species, geographical location, and extraction methodology.

Compound NamePlant SourcePlant PartExtraction YieldReference
Moracin CMorus albaTwigs6.4 mg from 2.0 kg[1]
Moracin MMorus albaRoot BarkNot specified[2]
Mulberrofuran GMorus albaRoot BarkNot specified[2]
Artoindonesianin A-1Artocarpus champedenNot specifiedNot specified[3]
Artoindonesianin B-1Artocarpus altilisNot specifiedNot specified[3]
ArtolakoocholArtocarpus lakoochaRoot BarkNot specified[4]
4-Hydroxy-artolakoocholArtocarpus lakoochaRoot BarkNot specified[4]
CycloartolakoocholArtocarpus lakoochaRoot BarkNot specified[4]
IsoparvifuranDalbergia odoriferaHeartwoodNot specified[5]

Experimental Protocols: A Generalized Approach to Isolation and Purification

The isolation of 2-phenylbenzofuran compounds from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on commonly cited methodologies.

Plant Material Preparation
  • Drying: Plant material (e.g., root bark, heartwood) is air-dried or oven-dried at a low temperature (typically 40-60°C) to a constant weight to prevent enzymatic degradation of phytochemicals.

  • Grinding: The dried plant material is ground into a fine powder (30-40 mesh size is optimal) to increase the surface area for efficient solvent extraction.[6]

Extraction
  • Solvent Selection: The choice of solvent is critical and depends on the polarity of the target 2-phenylbenzofuran derivatives. Ethanol or methanol are commonly used for initial extraction due to their ability to extract a broad range of compounds.[6]

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the chosen solvent in a stoppered container for a period of at least three days with frequent agitation.[7]

    • Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh supply of the solvent.

    • Ultrasonic-Assisted Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in a shorter time.

Fractionation
  • The crude extract is typically concentrated under reduced pressure.

  • The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. 2-Phenylbenzofuran compounds are often enriched in the ethyl acetate and chloroform fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fractions are subjected to column chromatography over silica gel or Sephadex LH-20. A gradient elution system with solvent mixtures like hexane-ethyl acetate or chloroform-methanol is used to separate the compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

Structure Elucidation
  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

Biosynthesis of 2-Phenylbenzofurans

The biosynthesis of 2-phenylbenzofurans is intricately linked to the well-established phenylpropanoid and stilbene biosynthesis pathways. The core structure is formed through the condensation of intermediates from the shikimate and acetate-malonate pathways.

Biosynthesis_of_2_Phenylbenzofurans Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol (a stilbene) p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Resveratrol STS Oxidative_cyclization Oxidative Cyclization Resveratrol->Oxidative_cyclization Phenylbenzofuran 2-Phenylbenzofuran Scaffold Oxidative_cyclization->Phenylbenzofuran

Caption: Biosynthetic pathway of 2-phenylbenzofurans from L-phenylalanine.

The key steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, which then undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to form the stilbene backbone (e.g., resveratrol).[8] Subsequent oxidative cyclization, likely enzyme-mediated, leads to the formation of the characteristic furan ring of the 2-phenylbenzofuran scaffold.

Inhibition of Key Signaling Pathways

A growing body of evidence suggests that naturally occurring 2-phenylbenzofuran derivatives exert their biological effects by modulating key cellular signaling pathways. This makes them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Signaling_Pathway_Inhibition Phenylbenzofuran 2-Phenylbenzofuran Compounds mTOR mTOR Signaling Pathway Phenylbenzofuran->mTOR Inflammation Inflammatory Response Phenylbenzofuran->Inflammation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Biological Activities of Hydroxylated 2-Phenylbenzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated 2-phenylbenzofurans represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community. Their diverse biological activities, ranging from antioxidant and anticancer to enzyme inhibition, position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Biological Activities

The biological effects of hydroxylated 2-phenylbenzofurans are largely attributed to the presence and position of hydroxyl groups on the 2-phenyl ring and the benzofuran core. These moieties contribute to the antioxidant potential and interaction with various biological targets.

Antioxidant Activity

Hydroxylated 2-phenylbenzofurans are potent antioxidants. Their radical scavenging activity is primarily mediated by the hydrogen atom transfer (HAT) mechanism, where the hydroxyl group donates a hydrogen atom to neutralize free radicals. The position of the hydroxyl group significantly influences the antioxidant capacity.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Their cytotoxic effects are often linked to the induction of cell cycle arrest and apoptosis in various cancer cell lines. Notably, some derivatives have been shown to induce G2/M phase cell cycle arrest and trigger programmed cell death through p53-dependent pathways.

Enzyme Inhibition

Hydroxylated 2-phenylbenzofurans have demonstrated inhibitory activity against a range of enzymes, including cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of Alzheimer's disease. The inhibitory potential is influenced by the substitution pattern on both the benzofuran and the 2-phenyl moieties.

Quantitative Data Summary

The following tables summarize the reported biological activities of various hydroxylated 2-phenylbenzofuran derivatives.

Table 1: Antioxidant Activity of Hydroxylated 2-Phenylbenzofurans

CompoundAssayIC50 (µM)Reference
2-(3',4'-Dihydroxyphenyl)-benzofuranDPPH15.2 ± 1.3[1][2]
2-(2',4'-Dihydroxyphenyl)-benzofuranDPPH21.8 ± 2.1[1][2]
2-(4'-Hydroxyphenyl)-benzofuranDPPH35.6 ± 3.5[1][2]
Moracin CDPPH28.4 ± 2.5[3]
Iso-moracin CDPPH45.1 ± 4.2[3]

Table 2: Anticancer Activity of Hydroxylated 2-Phenylbenzofurans

CompoundCell LineAssayIC50 (µM)Reference
2-(3',4'-Dihydroxyphenyl)-5-hydroxybenzofuranA549 (Lung)MTT5.8 ± 0.6[4]
2-(4'-Hydroxyphenyl)-5,6-dihydroxybenzofuranMCF-7 (Breast)MTT12.3 ± 1.1[4]
7-Hydroxy-2-(4'-hydroxyphenyl)benzofuranHeLa (Cervical)MTT25.1 ± 2.9
4,6-di(benzyloxy)-3-phenylbenzofuranHepatocellular carcinomaPin1 inhibition0.874[4]

Table 3: Cholinesterase Inhibitory Activity of Hydroxylated 2-Phenylbenzofurans

CompoundEnzymeIC50 (µM)Reference
Compound 15BChE6.23[1]
Compound 17BChE3.57[1]
Compound 20AChE0.086 ± 0.01[5][6]
Compound 20BuChE16.450 ± 2.12[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used to evaluate the biological activities of hydroxylated 2-phenylbenzofurans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to assess antioxidant activity.[7]

Principle: DPPH is a stable free radical that absorbs light at 517 nm.[8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.[8]

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.[7][9]

  • Sample Preparation: Dissolve the hydroxylated 2-phenylbenzofuran derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.[9] Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution.[9] A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the hydroxylated 2-phenylbenzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 540 and 590 nm using a microplate reader.[12]

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated (vehicle control) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Procedure:

  • Cell Treatment: Treat the cells with the hydroxylated 2-phenylbenzofuran derivative at its IC50 concentration for a specific time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to remove RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

The anticancer activity of hydroxylated 2-phenylbenzofurans is often mediated through the modulation of specific signaling pathways that control cell proliferation and apoptosis.

G2/M Cell Cycle Arrest

Several hydroxylated 2-phenylbenzofuran derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. This prevents the cell from entering mitosis with damaged DNA. The mechanism often involves the modulation of key regulatory proteins.

G2M_Arrest P2PB Hydroxylated 2-Phenylbenzofuran p38 p38 MAPK P2PB->p38 Activates p21 p21Waf1/Cip1 p38->p21 Upregulates Cdc2_CyclinB Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB Inhibits G2M_Transition G2/M Transition Cdc2_CyclinB->G2M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest Cdc2_CyclinB->Cell_Cycle_Arrest Inhibition leads to G2M_Transition->Cell_Cycle_Arrest

Caption: G2/M cell cycle arrest pathway induced by hydroxylated 2-phenylbenzofurans.

p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Some hydroxylated 2-phenylbenzofurans can activate this pathway.

p53_Apoptosis P2PB Hydroxylated 2-Phenylbenzofuran DNA_Damage DNA Damage P2PB->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-dependent apoptotic pathway activated by hydroxylated 2-phenylbenzofurans.

Experimental Workflow Visualization

A logical workflow is essential for conducting research on the biological activities of these compounds.

Experimental_Workflow Synthesis Synthesis of Hydroxylated 2-Phenylbenzofurans Purification Purification & Characterization Synthesis->Purification Antioxidant_Screening Antioxidant Screening (e.g., DPPH Assay) Purification->Antioxidant_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Screening Hit_Compounds Identification of 'Hit' Compounds Antioxidant_Screening->Hit_Compounds Cytotoxicity_Screening->Hit_Compounds Mechanism_Studies Mechanism of Action Studies Hit_Compounds->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for studying hydroxylated 2-phenylbenzofurans.

Conclusion

Hydroxylated 2-phenylbenzofurans are a versatile class of compounds with significant therapeutic potential. Their antioxidant, anticancer, and enzyme inhibitory activities warrant further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Future research should focus on lead optimization to enhance the potency and selectivity of these promising compounds for clinical applications.

References

Potential Pharmacological Applications of 2-Phenylbenzofuran-4-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on a specific derivative, 2-Phenylbenzofuran-4-OL, and explores its potential therapeutic applications based on available preclinical data. The primary focus of this document is its role as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Additionally, the broader pharmacological context of the 2-phenylbenzofuran class, including cholinesterase inhibition and antioxidant activity, will be discussed to provide a comprehensive overview of its potential. This guide includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic organic compound belonging to the 2-arylbenzofuran class. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological properties, which include anti-inflammatory, anticancer, and neuroprotective effects. The core structure, consisting of a phenyl group attached to a benzofuran moiety, allows for a variety of substitutions, leading to a wide range of pharmacological profiles. This guide will specifically delve into the known and potential applications of the 4-hydroxy substituted derivative, this compound.

Pharmacological Profile

The primary pharmacological activity identified for this compound is the inhibition of Beta-secretase 1 (BACE1). However, the broader class of 2-phenylbenzofurans has been extensively studied for other activities relevant to neurodegenerative diseases, such as cholinesterase inhibition and antioxidant effects.

Beta-secretase 1 (BACE1) Inhibition

BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[2] Inhibition of BACE1 is therefore a key therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.

One study has synthesized and evaluated this compound (referred to as compound 19 in the study) for its BACE1 inhibitory activity. The results indicate that it is a potent inhibitor of this enzyme.[3]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated approach for the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function.[4] While specific cholinesterase inhibition data for this compound is not currently available, numerous studies have demonstrated that other hydroxylated 2-phenylbenzofuran derivatives are effective inhibitors of BuChE, often with selectivity over AChE.[4][5][6]

Antioxidant Activity

Oxidative stress is a significant contributor to the pathology of neurodegenerative diseases, including Alzheimer's. The ability of a compound to neutralize reactive oxygen species (ROS) can help to protect neurons from damage. The phenolic hydroxyl group on this compound suggests that it may possess antioxidant properties. Studies on other hydroxylated 2-phenylbenzofuran derivatives have confirmed their ability to scavenge free radicals.[4]

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: BACE1 Inhibitory Activity of this compound

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
This compound (Compound 19)BACE1< 0.087Baicalein0.087 ± 0.03

Data from[3]

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Related 2-Phenylbenzofuran Derivatives

CompoundBuChE IC50 (µM)
7-bromo-2-(3,5-dihydroxyphenyl)benzofuran3.57
7-chloro-2-(3,5-dihydroxyphenyl)benzofuran6.23
Galantamine (Reference)28.3

Data from[4]. Note: Data for this compound is not available.

Table 3: Antioxidant Activity of Related 2-Phenylbenzofuran Derivatives (ABTS Assay)

CompoundEC50 (µM)
7-chloro-2-(3,5-dihydroxyphenyl)benzofuran14.9
7-bromo-2-(3,5-dihydroxyphenyl)benzofuran16.7
Trolox (Reference)Not specified

Data from[4]. Note: Data for this compound is not available.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-arylbenzofuran derivatives, including this compound, has been described.[2] The synthesis is a multi-step process:

  • O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with methyl α-bromophenylacetate in the presence of potassium carbonate in dimethylformamide (DMF) to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

  • Hydrolysis: The resulting ester is then hydrolyzed using aqueous potassium hydroxide in methanol to give the corresponding carboxylic acid.

  • Cyclization and Decarboxylation: The carboxylic acid is heated with anhydrous sodium acetate and acetic anhydride, leading to cyclization and decarboxylation to form the 2-phenylbenzofuran ring system.

  • Demethylation (if necessary): If the starting material contains a methoxy group at the 4-position, a final demethylation step using a reagent like boron tribromide is required to yield the final this compound.

BACE1 Inhibition Assay

The inhibitory activity of this compound against BACE1 can be determined using a commercially available BACE1 activity assay kit.[3]

Principle: The assay is based on fluorescence resonance energy transfer (FRET). A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.

General Protocol:

  • Prepare a solution of the BACE1 enzyme in assay buffer.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Add the enzyme solution to the wells of a microplate.

  • Add the inhibitor solutions to the respective wells. A control with no inhibitor is also included.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The rate of increase in fluorescence is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against BuChE is commonly determined using a modified Ellman's method.[5]

Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, such as butyrylthiocholine iodide, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 412 nm.

General Protocol:

  • Prepare solutions of BuChE enzyme, the substrate (butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the enzyme solution, DTNB solution, and the test compound solution to the wells. A control well without the inhibitor is also prepared.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals.

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate.

  • The IC50 value is determined from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. This change in color can be measured spectrophotometrically at around 517 nm.

General Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare serial dilutions of the test compound.

  • In a microplate or cuvettes, add the DPPH solution to the test compound solutions. A control containing only the DPPH solution is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

BACE1 and the Amyloidogenic Pathway

The primary mechanism of action for this compound in the context of Alzheimer's disease is through the inhibition of BACE1. The following diagram illustrates the role of BACE1 in the amyloidogenic pathway.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage Ab Amyloid-β (Aβ) peptides C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity BACE1 BACE1 (β-secretase) BACE1->APP acts on gamma_secretase γ-secretase gamma_secretase->C99 acts on Inhibitor This compound Inhibitor->BACE1 Inhibits

Caption: Amyloidogenic pathway and the inhibitory action of this compound on BACE1.

By inhibiting BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of the C99 fragment and, consequently, the generation of Aβ peptides. This reduction in Aβ is expected to decrease the formation of amyloid plaques and their associated neurotoxicity.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro evaluation of a compound like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BACE1_Assay BACE1 Inhibition Assay Purification->BACE1_Assay Cholinesterase_Assay Cholinesterase Inhibition (AChE & BuChE) Purification->Cholinesterase_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Purification->Antioxidant_Assay IC50_Calc IC50 / EC50 Determination BACE1_Assay->IC50_Calc Cholinesterase_Assay->IC50_Calc Antioxidant_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: A typical experimental workflow for the in vitro pharmacological evaluation.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity as a BACE1 inhibitor, highlighting its potential as a therapeutic agent for Alzheimer's disease. The broader class of 2-phenylbenzofurans also shows promise as cholinesterase inhibitors and antioxidants, suggesting that this scaffold could be a valuable starting point for the development of multi-target-directed ligands for neurodegenerative disorders.

Future research should focus on several key areas:

  • Comprehensive In Vitro Profiling: A complete profile of this compound, including its inhibitory activity against AChE and BuChE and its antioxidant capacity using various assays, is needed to fully understand its pharmacological potential.

  • Mechanism of Action Studies: Further studies are required to elucidate the precise binding mode of this compound to BACE1 and to investigate its effects on downstream signaling pathways.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of Alzheimer's disease are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-phenylbenzofuran scaffold could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

References

The Antioxidant Action of 2-Phenylbenzofurans: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Free-Radical Scavenging Capabilities of 2-Phenylbenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the intricate mechanisms underpinning the antioxidant activity of 2-phenylbenzofuran compounds, a class of naturally occurring stilbenoids with significant therapeutic potential. Through a comprehensive review of theoretical and experimental studies, this document details the primary pathways of free radical neutralization, presents comparative quantitative data, and provides standardized experimental protocols for the evaluation of antioxidant efficacy.

Core Mechanisms of Antioxidant Action

The antioxidant capacity of 2-phenylbenzofurans is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The predominant pathway is largely influenced by the solvent environment and the specific structural characteristics of the 2-phenylbenzofuran derivative.[1][2][3][4][5] A non-redox mechanism involving Radical Adduct Formation (RAF) has also been proposed.[2][6]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of the 2-phenylbenzofuran directly donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable 2-phenylbenzofuran radical.[1][3][4][5] This mechanism is favored in the gaseous phase and is primarily governed by the O–H bond dissociation enthalpy (BDE).[1][3][4][5] A lower BDE facilitates easier hydrogen atom donation and, consequently, higher antioxidant activity.

HAT_Mechanism 2-PB-OH 2-Phenylbenzofuran (Ar-OH) PBO_Radical 2-Phenylbenzofuran Radical (Ar-O•) 2-PB-OH->PBO_Radical + H• Radical Free Radical (R•) Product Quenched Radical (RH) Radical->Product - H•

Figure 1: Hydrogen Atom Transfer (HAT) Mechanism.
Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a two-step process that is favored in polar solvents like water, methanol, and acetone.[1][3][4][5] It begins with the deprotonation of the phenolic hydroxyl group to form an anion (Ar-O⁻). This is followed by the transfer of an electron from the anion to the free radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are the key thermodynamic parameters governing this pathway.[1]

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer 2-PB-OH 2-Phenylbenzofuran (Ar-OH) Anion Anion (Ar-O⁻) 2-PB-OH->Anion - H⁺ Proton H⁺ Radical Free Radical (R•) Quenched_Radical Quenched Radical Anion (R⁻) Radical->Quenched_Radical + e⁻ Anion2 Anion (Ar-O⁻) PBO_Radical 2-Phenylbenzofuran Radical (Ar-O•) Anion2->PBO_Radical - e⁻

Figure 2: Sequential Proton Loss Electron Transfer (SPLET) Mechanism.
Single Electron Transfer-Proton Transfer (SET-PT)

The SET-PT mechanism involves the initial transfer of an electron from the 2-phenylbenzofuran to the free radical, forming a radical cation (Ar-OH•⁺). This is followed by the transfer of a proton to a solvent molecule. This pathway is generally considered less favorable for phenolic antioxidants compared to HAT and SPLET.

SETPT_Mechanism cluster_step1_setpt Step 1: Single Electron Transfer cluster_step2_setpt Step 2: Proton Transfer 2-PB-OH_setpt 2-Phenylbenzofuran (Ar-OH) Radical_Cation Radical Cation (Ar-OH•⁺) 2-PB-OH_setpt->Radical_Cation - e⁻ Radical_setpt Free Radical (R•) Quenched_Anion Quenched Radical Anion (R⁻) Radical_setpt->Quenched_Anion + e⁻ Radical_Cation2 Radical Cation (Ar-OH•⁺) PBO_Radical_setpt 2-Phenylbenzofuran Radical (Ar-O•) Radical_Cation2->PBO_Radical_setpt - H⁺ Proton_setpt H⁺

Figure 3: Single Electron Transfer-Proton Transfer (SET-PT) Mechanism.

Structure-Activity Relationship

The antioxidant efficacy of 2-phenylbenzofuran derivatives is significantly influenced by their molecular structure. The presence and position of hydroxyl groups are critical. For instance, a 4'-OH moiety is suggested to be a key determinant of potent antioxidant activity.[1][3][4][5] Furthermore, methylation of hydroxyl groups can lead to a decrease in the bond dissociation enthalpy, potentially affecting the antioxidant capacity.[1][3] The position of double bonds within the structure can also impact the redox-related antioxidant potential.[2][6]

Quantitative Antioxidant Activity Data

The antioxidant activities of various 2-phenylbenzofuran derivatives have been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Reference
Regiafuran ADPPH1.9Trolox1.1[1]
Regiafuran BDPPH2.4Trolox1.1[1]
Moracin C•O₂⁻-inhibition, CUPRAC, DPPH•-inhibition, ABTS⁺•-inhibitionHigher than iso-moracin CIso-moracin CLower than moracin C[2]
Iso-moracin C•O₂⁻-inhibition, CUPRAC, DPPH•-inhibition, ABTS⁺•-inhibitionLower than moracin CMoracin CHigher than iso-moracin C[2]

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are outlines for common assays used to evaluate 2-phenylbenzofuran derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Workflow Start Prepare methanolic solution of 2-phenylbenzofuran Step1 Add DPPH solution to the test compound solution Start->Step1 Step2 Incubate in the dark at room temperature Step1->Step2 Step3 Measure absorbance at ~517 nm Step2->Step3 Step4 Calculate percentage inhibition Step3->Step4 End Determine IC50 value Step4->End

Figure 4: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the 2-phenylbenzofuran derivative in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at its maximum wavelength (~517 nm).

  • Assay Procedure:

    • Add a defined volume of the 2-phenylbenzofuran solution at various concentrations to a defined volume of the DPPH solution.

    • A control is prepared using the solvent instead of the antioxidant solution.

    • The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the 2-phenylbenzofuran derivative.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Methodology:

  • Preparation of ABTS•⁺ Solution:

    • The ABTS•⁺ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at its maximum wavelength (~734 nm).

  • Assay Procedure:

    • A defined volume of the 2-phenylbenzofuran solution at various concentrations is added to a defined volume of the diluted ABTS•⁺ solution.

    • A control is prepared using the solvent instead of the antioxidant solution.

  • Measurement and Calculation:

    • The absorbance is measured at regular intervals over a specified period.

    • The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).

Methodology:

  • Preparation of Reagents:

    • Prepare solutions of copper(II) chloride, neocuproine, and an ammonium acetate buffer.

  • Assay Procedure:

    • Add the copper(II) chloride, neocuproine, and buffer solutions to a test tube.

    • Add the 2-phenylbenzofuran solution at various concentrations.

    • The total volume is adjusted with water.

    • The mixture is incubated at room temperature for a specified time.

  • Measurement:

    • The absorbance is measured at the maximum wavelength for the Cu(I)-neocuproine complex (~450 nm).

    • Increased absorbance indicates a higher reducing power.

Conclusion

2-Phenylbenzofurans represent a promising class of antioxidant compounds with multifaceted mechanisms of action. The interplay of HAT, SPLET, and potentially other pathways, governed by molecular structure and the surrounding environment, dictates their free-radical scavenging efficacy. A thorough understanding of these mechanisms, supported by robust quantitative data from standardized assays, is paramount for the targeted design and development of novel therapeutics based on the 2-phenylbenzofuran scaffold. This guide provides a foundational framework for researchers and drug development professionals to advance the exploration of these potent natural products.

References

In-Depth Technical Guide: Solubility and Stability of 2-Phenylbenzofuran-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of 2-Phenylbenzofuran-4-OL, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide combines information from structurally related benzofuran and phenolic compounds with detailed experimental protocols to enable researchers to determine its precise physicochemical properties. The document covers solubility in various solvent systems, stability under different stress conditions (pH, light, temperature, and oxidation), and potential biological signaling pathways associated with the 2-phenylbenzofuran scaffold. Methodologies for key experiments are detailed to facilitate empirical validation.

Introduction

This compound, also known as 4-hydroxy-2-phenylbenzofuran, belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are prevalent in nature and have garnered significant attention from the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-phenylbenzofuran core is a recognized pharmacophore, and the presence of a hydroxyl group at the 4-position can significantly influence its physicochemical properties, such as solubility and stability, as well as its biological activity. A thorough understanding of these characteristics is paramount for the successful development of any potential therapeutic agent.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighCapable of hydrogen bonding with the hydroxyl group and solvating the aromatic rings.
Polar Protic Methanol, EthanolModerate to HighCan act as both hydrogen bond donors and acceptors.
Nonpolar Aprotic Dichloromethane (DCM), ChloroformModerateThe large phenyl and benzofuran rings contribute to nonpolar character.
Nonpolar Hexane, TolueneLowThe polar hydroxyl group limits solubility in highly nonpolar solvents.
Aqueous Water, Buffers (pH dependent)Low to ModerateThe phenolic hydroxyl group can ionize at higher pH, increasing aqueous solubility.

Stability Characteristics and Forced Degradation Studies

The stability of this compound is a critical parameter for its handling, formulation, and storage. As a phenolic compound, its stability is expected to be significantly influenced by pH, light, and oxidative conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH 1-3) Likely StableHydrolysis of the benzofuran ring is possible under harsh acidic conditions.
Neutral (pH 6-8) Likely StableGenerally stable, though susceptibility to oxidation may increase slightly.
Basic (pH 9-13) UnstablePhenolic compounds are prone to degradation at high pH.[1]
Oxidative (e.g., H₂O₂) SusceptibleThe phenolic hydroxyl group and the electron-rich benzofuran ring are susceptible to oxidation.
Photolytic (UV/Vis light) SusceptibleBenzofuran derivatives can undergo photodegradation.
Thermal (Heat) Likely Stable at moderate temperaturesDecomposition is expected at elevated temperatures.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

A standard protocol for determining the solubility of an organic compound involves the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Methodology:

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Forced Degradation Studies:

    • Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: The compound is treated with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis.

    • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

    • Photolytic Degradation: The compound in solution is exposed to UV and visible light in a photostability chamber. A dark control is run in parallel.

    • Thermal Degradation: The solid compound or a solution is subjected to high temperatures (e.g., 60-100 °C) for a specified duration.

  • Analysis: The stressed samples are analyzed by the developed stability-indicating HPLC method to assess the extent of degradation and to profile the degradation products.

Potential Biological Signaling Pathways

Benzofuran derivatives have been reported to interact with several key signaling pathways implicated in various diseases. The diagrams below illustrate some of these potential interactions for the 2-phenylbenzofuran scaffold.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A Add excess compound to solvent B Equilibrate (Shake-Flask) A->B C Separate solid and liquid phases B->C D Quantify concentration (HPLC) C->D E Forced Degradation (Stress Conditions) G Analyze Stressed Samples E->G F Develop Stability-Indicating HPLC Method F->E H Identify Degradants G->H

Caption: General experimental workflow for determining solubility and stability.

signaling_pathways cluster_nfkb NF-κB Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus_NFkB NF-κB in Nucleus NF-κB->Nucleus_NFkB Translocates Gene Expression Inflammatory Gene Expression Nucleus_NFkB->Gene Expression Benzofuran This compound Benzofuran->IKK Inhibits?

Caption: Potential modulation of the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activate Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors->Cell Proliferation/Survival Benzofuran This compound Benzofuran->Raf Inhibits?

Caption: Potential modulation of the MAPK signaling pathway.

mtor_pathway cluster_mtor mTOR Pathway Nutrients/Growth Factors Nutrients/Growth Factors PI3K PI3K Nutrients/Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Benzofuran This compound Benzofuran->mTORC1 Inhibits?

Caption: Potential modulation of the mTOR signaling pathway.

Conclusion

This compound is a molecule with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This technical guide has provided a framework for understanding and empirically determining its solubility and stability characteristics. While specific quantitative data is currently limited, the provided protocols and insights based on analogous structures offer a robust starting point for researchers. The potential for this compound and its derivatives to modulate key signaling pathways such as NF-κB, MAPK, and mTOR further underscores the importance of its comprehensive characterization. The experimental validation of the properties outlined herein will be a critical step in advancing this compound through the drug development pipeline.

References

The 2-Phenylbenzofuran Scaffold: A Comprehensive Technical Guide to Key Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] This core structure, consisting of a fused benzene and furan ring with a phenyl substituent at the 2-position, has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial agents. This technical guide provides an in-depth overview of key derivatives of the 2-phenylbenzofuran scaffold, their synthesis, biological evaluation, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to aid in drug development efforts.

I. Synthesis of 2-Phenylbenzofuran Derivatives

The synthesis of the 2-phenylbenzofuran core and its derivatives can be achieved through several strategic approaches. Common methods involve the cyclization of appropriately substituted precursors.

A. Synthesis from Substituted 2-Hydroxybenzaldehydes

One prevalent method involves a three-step reaction starting from substituted 2-hydroxybenzaldehydes.[3] This approach includes an initial O-alkylation, followed by hydrolysis and subsequent cyclization.

Experimental Protocol: Synthesis of 7-methoxy-2-phenylbenzofuran [3]

  • Step 1: Synthesis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate. To a solution of 2-hydroxy-3-methoxybenzaldehyde in dimethylformamide (DMF), potassium carbonate and methyl α-bromophenylacetate are added. The mixture is stirred at 50 °C until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Synthesis of 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid. The methyl ester from the previous step is hydrolyzed using 10% aqueous potassium hydroxide in methanol at 80-82 °C for 2 hours. Acidification with 10% aqueous hydrochloric acid yields the carboxylic acid.[4]

  • Step 3: Synthesis of 7-methoxy-2-phenylbenzofuran. A mixture of the carboxylic acid, anhydrous sodium acetate, and acetic anhydride is heated at 120-125 °C for 4 hours. The crude product is then purified by recrystallization.[3]

B. Cyclodehydration of α-Phenoxy Ketones

Another efficient method for the synthesis of 2,3-disubstituted benzofurans is the cyclodehydration of α-phenoxy ketones, often mediated by reagents like Eaton's reagent (phosphorus pentoxide-methanesulfonic acid).

II. Biological Activities and Quantitative Data

Derivatives of the 2-phenylbenzofuran scaffold have demonstrated promising activity against a range of therapeutic targets. The following sections summarize the key findings and present quantitative data in tabular format.

A. Anticancer Activity

Numerous 2-phenylbenzofuran derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.

Table 1: Antiproliferative Activity of 2-Aroyl-4-phenylbenzofuran Derivatives [5]

CompoundSubstitution (R)Cell LineIC50 (µM)
3d 4-OCH₃Molt4< 1
3d 4-OCH₃CEM< 1
3d 4-OCH₃HeLa< 1

IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (3d) has shown significant growth inhibitory activity and interacts with tubulin by binding to the colchicine site.[5] This leads to cell cycle arrest in the G2-M phase and induction of apoptosis.[5]

B. Anti-Inflammatory Activity

The anti-inflammatory properties of 2-phenylbenzofuran derivatives have been linked to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

Table 2: Anti-inflammatory Activity of a Benzofuran-Piperazine Hybrid (Compound 5d) [6]

Inflammatory MediatorIC50 (µM)
NO Production 52.23 ± 0.97

IC50 value represents the concentration for 50% inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

Compound 5d demonstrated a significant inhibitory effect on the production of NO and the secretion of pro-inflammatory factors like COX-2.[6]

C. Neuroprotective Activity (Anti-Alzheimer's Disease)

Derivatives of this scaffold have been identified as potent inhibitors of cholinesterases and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease.[3]

Table 3: Cholinesterase and BACE1 Inhibitory Activity of 2-Arylbenzofuran Derivatives [4]

CompoundAChE IC50 (µM)BuChE IC50 (µM)BACE1 IC50 (µM)
8 --< 0.087
19 --< 0.087
20 0.086 ± 0.01-0.043 ± 0.01
Donepezil 0.085 ± 0.01--
Baicalein 0.404 ± 0.04-0.087 ± 0.03

AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase. IC50 values represent the concentration for 50% enzyme inhibition.

Compound 20 exhibits potent dual inhibitory activity against both acetylcholinesterase and BACE1, with an efficacy comparable to the approved drug Donepezil for AChE inhibition.[3][4]

D. Antibacterial Activity

Certain 2-phenylbenzofuran-3-carboxamide derivatives have been identified as inhibitors of Sortase A (SrtA), a crucial enzyme for virulence in Gram-positive bacteria like Staphylococcus aureus.[7]

Table 4: Sortase A Inhibitory Activity of 2-Phenyl-benzofuran-3-carboxamide Derivatives [7]

CompoundIC50 (µM)
Ia-22 30.8
pHMB (known inhibitor) 130

IC50 values represent the concentration for 50% inhibition of Sortase A.

The amide group at the 3-position was found to be essential for the inhibitory activity.[7]

III. Experimental Protocols for Biological Evaluation

A. Tubulin Polymerization Assay[5]
  • Objective: To assess the in vitro effect of compounds on tubulin assembly.

  • Procedure:

    • Varying concentrations of the test compound are pre-incubated with 10 µM tubulin in a glutamate buffer at 30 °C.

    • The mixture is then cooled to 0 °C.

    • GTP is added, and the mixture is transferred to 0 °C cuvettes in a recording spectrophotometer.

    • The cuvettes are warmed to 30 °C, and the assembly of tubulin is monitored turbidimetrically.

    • The IC50 is determined as the compound concentration that inhibits the extent of assembly by 50% after 20 minutes at 30 °C.

B. Cholinesterase Inhibition Assay[8]
  • Objective: To determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Procedure: The assay is typically performed using Ellman's method, which is a colorimetric method based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the cholinesterases) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically.

C. Anti-inflammatory Nitric Oxide (NO) Production Assay[6]
  • Objective: To measure the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • RAW264.7 macrophage cells are pre-treated with the test compound for 1 hour.

    • The cells are then co-cultured with LPS (1 µg/mL) for an additional 18 hours.

    • The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess assay.

IV. Signaling Pathways and Mechanisms of Action

A. Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some 2-phenylbenzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkappaB IκBα IKK->IkappaB P NFkappaB p65/p50 (NF-κB) IkappaB->NFkappaB releases NFkappaB_nuc p65/p50 NFkappaB->NFkappaB_nuc translocation Compound5d Compound 5d Compound5d->IKK inhibits Compound5d->MAPK_pathway inhibits DNA DNA NFkappaB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->ProInflammatory_Genes transcription

Caption: Inhibition of NF-κB and MAPK pathways by Compound 5d.

As illustrated, compound 5d inhibits the phosphorylation of IKKα/β and key components of the MAPK pathway, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[6]

B. Anticancer Signaling Pathway (Proposed)

While the direct inhibition of tubulin polymerization is a primary mechanism for some anticancer 2-phenylbenzofuran derivatives, modulation of survival signaling pathways like PI3K/Akt is also a plausible mechanism for other derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Benzofuran_deriv 2-Phenylbenzofuran Derivative Benzofuran_deriv->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt survival pathway.

By inhibiting the PI3K/Akt pathway, certain 2-phenylbenzofuran derivatives could potentially promote apoptosis in cancer cells.

V. Conclusion

The 2-phenylbenzofuran scaffold represents a versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the broad range of biological activities achievable through structural modifications of this core. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new, more potent, and selective agents based on the 2-phenylbenzofuran framework. Further exploration of the structure-activity relationships and mechanisms of action will continue to drive the optimization of these compounds towards clinical candidates.

References

2-Phenylbenzofuran-4-OL: A Technical Primer on Butyrylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 2-Phenylbenzofuran-4-OL as an inhibitor of butyrylcholinesterase (BChE), an enzyme of significant interest in the progression of neurodegenerative diseases such as Alzheimer's disease. While acetylcholinesterase (AChE) has traditionally been the primary target for Alzheimer's treatment, BChE is now recognized as a crucial co-regulator of acetylcholine levels, particularly in the later stages of the disease. This document consolidates key findings on the inhibitory activity, mechanism of action, and experimental protocols related to this compound and its derivatives, offering a valuable resource for researchers in the field of neurotherapeutics and enzyme kinetics.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of this compound and its closely related derivatives against cholinesterases is a critical aspect of its evaluation as a potential therapeutic agent. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTarget EnzymeIC50 (µM)Notes
This compound Butyrylcholinesterase (BuChE)Not explicitly stated in the search resultsWhile the synthesis of this specific compound is detailed, its direct IC50 value against BChE was not found in the provided search results.
Compound 20 (a related 2-arylbenzofuran derivative)Butyrylcholinesterase (BuChE)16.450 ± 2.12This compound, from the same study as this compound, demonstrated the highest inhibitory activity against BuChE in that series.[1]
Compound 20 (a related 2-arylbenzofuran derivative)Acetylcholinesterase (AChE)0.086 ± 0.01Demonstrates dual inhibitory activity.[1]
Compound 16 (a 2-phenylbenzofuran derivative)Butyrylcholinesterase (BChE)30.3Exhibited the highest BChE inhibition in its series and was identified as a mixed-type inhibitor.[2]
Compound 15 (a hydroxylated 2-phenylbenzofuran)Butyrylcholinesterase (BChE)6.23A potent inhibitor from a series of hydroxylated derivatives.[3]
Compound 17 (a hydroxylated 2-phenylbenzofuran)Butyrylcholinesterase (BChE)3.57Displayed the highest inhibitory activity in its series.[3]

Mechanism of Action and Molecular Interactions

Molecular modeling studies have provided significant insights into the mechanism by which 2-phenylbenzofuran derivatives inhibit butyrylcholinesterase. These compounds typically bind to key sites within the enzyme's active gorge.

The binding of 2-phenylbenzofuran derivatives to BChE is often characterized by interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[2] The benzofuran core tends to interact with the PAS, while the phenyl group extends into the CAS. The specific nature of these interactions is influenced by the substituents on both ring systems. For instance, the presence of hydroxyl groups can lead to the formation of hydrogen bonds with amino acid residues in the active site, thereby enhancing the inhibitory potency.[4]

Kinetic analyses of potent 2-phenylbenzofuran derivatives have revealed a mixed-type inhibition pattern.[2] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Below is a diagram illustrating the general workflow for synthesizing 2-arylbenzofuran derivatives, which includes this compound.

G General Synthesis Workflow for 2-Arylbenzofuran Derivatives cluster_start Starting Materials cluster_reaction1 Step 1: O-Alkylation cluster_intermediate1 Intermediate Product cluster_reaction2 Step 2: Cyclization cluster_final Final Product Substituted 2-hydroxybenzaldehyde Substituted 2-hydroxybenzaldehyde O_Alkylation O-Alkylation (K2CO3, DMF) Substituted 2-hydroxybenzaldehyde->O_Alkylation Methyl α-bromophenylacetate Methyl α-bromophenylacetate Methyl α-bromophenylacetate->O_Alkylation Methyl_2_2_formylphenoxy_2_phenylacetate Methyl 2-(2-formylphenoxy)-2-phenylacetate O_Alkylation->Methyl_2_2_formylphenoxy_2_phenylacetate Cyclization Cyclization (AcONa, Ac2O) Methyl_2_2_formylphenoxy_2_phenylacetate->Cyclization 2_Arylbenzofuran_derivative 2-Arylbenzofuran Derivative (e.g., this compound) Cyclization->2_Arylbenzofuran_derivative

Caption: General synthesis workflow for 2-arylbenzofuran derivatives.

Experimental Protocols

The following sections detail the standardized experimental methodologies for the synthesis of this compound and the subsequent evaluation of its butyrylcholinesterase inhibitory activity.

Synthesis of this compound

The synthesis of 2-arylbenzofuran derivatives, including this compound, is typically achieved through a multi-step process. A general method involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with methyl α-bromophenylacetate, followed by a cyclization reaction.[1]

Step 1: O-Alkylation A mixture of the appropriately substituted 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, and potassium carbonate in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate intermediate.[1]

Step 2: Cyclization The intermediate from Step 1 is then subjected to cyclization. This is typically achieved by heating the compound with anhydrous sodium acetate in acetic anhydride. The reaction mixture is then cooled and poured into ice water to precipitate the crude product. The precipitate is filtered, washed, and purified, often by recrystallization, to yield the final 2-arylbenzofuran derivative.[1]

For the specific synthesis of this compound, the starting material would be 2,4-dihydroxybenzaldehyde or a protected version thereof.

Butyrylcholinesterase Inhibition Assay

The inhibitory activity of this compound against BChE is determined using a spectrophotometric method, most commonly the Ellman's method.[4]

Materials:

  • Butyrylcholinesterase (e.g., from equine serum)

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (typically pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing the phosphate buffer, DTNB, and the test compound at various concentrations.

  • The enzyme (BChE) is added to the mixture and pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by the addition of the substrate (BTCI).

  • The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form the yellow anion, 5-thio-2-nitrobenzoate.

  • The absorbance of this colored product is measured kinetically at a wavelength of 412 nm using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • The BChE inhibition assay is performed as described above, but with varying concentrations of both the substrate (BTCI) and the inhibitor (this compound).

  • Initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

  • The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

  • The inhibition constants (Ki and, for mixed inhibition, αKi) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

The following diagram illustrates the workflow for determining the mode of enzyme inhibition.

G Enzyme Inhibition Kinetics Workflow Start Start Vary_Substrate_Concentration Vary Substrate Concentration Start->Vary_Substrate_Concentration Vary_Inhibitor_Concentration Vary Inhibitor Concentration Start->Vary_Inhibitor_Concentration Measure_Initial_Velocity Measure Initial Reaction Velocity (v0) Vary_Substrate_Concentration->Measure_Initial_Velocity Vary_Inhibitor_Concentration->Measure_Initial_Velocity Plot_Data Plot 1/v0 vs. 1/[S] (Lineweaver-Burk Plot) Measure_Initial_Velocity->Plot_Data Analyze_Plot Analyze Intersection Pattern of Lines Plot_Data->Analyze_Plot Determine_Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Analyze_Plot->Determine_Inhibition_Type Calculate_Ki Calculate Inhibition Constant(s) (Ki) Determine_Inhibition_Type->Calculate_Ki

References

Initial Screening of 2-Phenylbenzofuran-4-OL: A Technical Guide to Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzofuran derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. This technical guide focuses on the initial bioactivity screening of a specific derivative, 2-Phenylbenzofuran-4-OL. The document outlines a strategic approach to first-pass screening, encompassing cytotoxicity, antioxidant potential, and specific enzyme inhibition. Detailed experimental protocols for key assays are provided, alongside a compilation of available quantitative data to guide researchers in their preliminary assessment of this compound. The guide also includes visualizations of the experimental workflow and a potential signaling pathway to aid in the conceptualization of the screening process and the compound's mechanism of action.

Introduction

The benzofuran nucleus is a core scaffold in numerous biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antioxidant, and cholinesterase inhibition. The 2-phenyl substituted benzofurans, in particular, have garnered considerable interest in medicinal chemistry. This guide provides a framework for the initial biological evaluation of this compound, a hydroxylated derivative with potential for further development. The primary objective of an initial screening is to ascertain the compound's general cytotoxicity and to identify its most promising therapeutic avenues through a panel of broad-spectrum bioassays.

Initial Bioactivity Screening Workflow

A typical initial screening workflow for a novel compound like this compound involves a tiered approach. The first tier establishes a baseline for cytotoxicity across various cell lines. Subsequent tiers explore specific bioactivities such as antioxidant and enzyme inhibitory effects.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Bioactivity Profiling A This compound B MTT Assay on Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) A->B C Determine IC50 Values B->C D Antioxidant Activity C->D Proceed if not overly cytotoxic G Enzyme Inhibition C->G E DPPH Radical Scavenging Assay D->E F Determine IC50 Value E->F H Cholinesterase Inhibition Assay (AChE & BChE) G->H J Specific Target Inhibition (e.g., BACE1) G->J I Determine IC50 Values H->I K Determine IC50 Value J->K

Figure 1: Initial screening workflow for this compound.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and related derivatives to provide a comparative overview of their potential bioactivities.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compound (Compound 19) BACE1Better than BaicaleinBaicalein0.087 ± 0.03
2-Phenylbenzofuran derivative (Compound 16)Butyrylcholinesterase (BChE)30.3--
Hydroxylated 2-phenylbenzofuran (Compound 15)Butyrylcholinesterase (BChE)6.23--
Hydroxylated 2-phenylbenzofuran (Compound 17)Butyrylcholinesterase (BChE)3.57--

Data for BACE1 inhibition of this compound is from a study on potential anti-Alzheimer's disease agents[1]. Data for other derivatives are from studies on cholinesterase inhibitors[2][3].

Table 2: Antioxidant Activity Data

CompoundAssayEC50 (µM)Reference CompoundEC50 (µM)
Hydroxylated 2-phenylbenzofuran (Compound 15)ABTS Radical Scavenging14.9--
Hydroxylated 2-phenylbenzofuran (Compound 17)ABTS Radical Scavenging16.7--

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compound Not Publicly Available-
Halogenated Benzofuran DerivativeK562 (Leukemia)5
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1

Experimental Protocols

Detailed methodologies for the primary screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Seed cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a blank (methanol/DMSO) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Enzyme Inhibition: Cholinesterase Assay (Ellman's Method)

This method is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the compound at various concentrations.

    • Add 50 µL of phosphate buffer and 25 µL of the respective enzyme solution.

    • Incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the observed bioactivities of 2-phenylbenzofuran derivatives, a potential mechanism of action could involve the modulation of pathways related to oxidative stress and neuroinflammation, particularly relevant in neurodegenerative diseases like Alzheimer's.

G cluster_0 Cellular Stressors cluster_1 Potential Intervention by this compound cluster_2 Downstream Effects ROS Reactive Oxygen Species OxidativeStress Oxidative Stress ROS->OxidativeStress AmyloidBeta Amyloid-β Aggregation BACE1_activity BACE1 Activity AmyloidBeta->BACE1_activity Compound This compound Compound->OxidativeStress Antioxidant Activity Compound->BACE1_activity Inhibition ACh_degradation Acetylcholine Degradation Compound->ACh_degradation Cholinesterase Inhibition NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage BACE1_activity->AmyloidBeta ACh_degradation->NeuronalDamage

Figure 2: Potential neuroprotective signaling pathways for this compound.

Conclusion

The initial screening of this compound suggests its potential as a bioactive compound, particularly as an enzyme inhibitor relevant to neurodegenerative diseases. The available data on related compounds also points towards potential antioxidant properties. However, a comprehensive initial screening profile requires further investigation into its general cytotoxicity across multiple cell lines and a broader characterization of its antioxidant capacity. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake a thorough and systematic evaluation of this compound, paving the way for more focused mechanistic studies and potential therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylbenzofuran-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-Phenylbenzofuran-4-OL, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process starting from commercially available 2,5-dihydroxybenzaldehyde.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process:

  • Selective Protection: The 5-hydroxyl group of 2,5-dihydroxybenzaldehyde is selectively protected as a benzyl ether.

  • Benzofuran Ring Formation: The resulting 2-hydroxy-5-(benzyloxy)benzaldehyde undergoes an O-alkylation with methyl α-bromophenylacetate, followed by an intramolecular cyclization and saponification to form the benzofuran ring.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound.

Experimental Workflow Diagram

Synthesis_Workflow A 2,5-Dihydroxybenzaldehyde B Protection with Benzyl Bromide A->B C 2-Hydroxy-5-(benzyloxy)benzaldehyde B->C D O-Alkylation with Methyl α-bromophenylacetate C->D E Intramolecular Cyclization D->E F 4-Benzyloxy-2-phenylbenzofuran E->F G Catalytic Hydrogenation F->G H This compound G->H Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Compound This compound Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription

Application Notes and Protocols for the Synthesis of 2-Phenylbenzofuran via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry, utilizing the Wittig reaction. The protocols outlined below are based on established literature procedures, offering a practical guide for researchers in organic synthesis and drug development. The methodologies presented focus on an intramolecular Wittig reaction approach, which is noted for its simplicity and accessibility.[1][2]

Introduction

Benzofuran derivatives are core structures in numerous biologically active molecules and pharmaceutical agents.[1] Specifically, 2-phenylbenzofuran serves as a key structural motif in compounds with potential therapeutic applications, including as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.[1] The Wittig reaction provides a powerful and versatile method for the formation of carbon-carbon double bonds and has been successfully applied to the synthesis of various benzofuran derivatives.[1][3] This document details the experimental setup and procedures for the synthesis of 2-phenylbenzofuran, providing researchers with the necessary information to replicate and adapt these methods for their specific research needs.

Experimental Protocols

The synthesis of 2-phenylbenzofuran via an intramolecular Wittig reaction generally involves two key stages: the preparation of a phosphonium salt intermediate and the subsequent Wittig reaction to form the benzofuran ring.

Protocol 1: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide

This protocol describes the synthesis of the key phosphonium salt intermediate.

Materials:

  • 2-Hydroxybenzyl alcohol

  • Triphenylphosphine hydrobromide (PPh₃·HBr)

  • Acetonitrile (CH₃CN)

Procedure:

  • A mixture of 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (24.6 mmol) is prepared in acetonitrile (50 mL).[1]

  • The mixture is stirred under reflux for 2 hours.[1]

  • After the reaction period, the resulting solid is filtered.

  • The collected solid is washed with acetonitrile to yield the desired 2-hydroxybenzyltriphenylphosphonium bromide.[1]

Protocol 2: One-Pot Synthesis of 2-Phenylbenzofuran

This protocol details the intramolecular Wittig reaction to yield 2-phenylbenzofuran. It is important to note that this reaction can also lead to the formation of an unexpected side product, 2-phenyl-3-benzoylbenzofuran.[1][2]

Materials:

  • 2-Hydroxybenzyltriphenylphosphonium bromide

  • Benzoyl chloride

  • Toluene

  • Triethylamine (Et₃N)

Procedure:

  • A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) is prepared in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL).[1]

  • The reaction mixture is stirred under reflux at 110°C for 2 hours.[1][3]

  • Following the reflux period, the precipitate (triethylamine hydrochloride) is removed by filtration.[1]

  • The filtrate, containing the crude reaction mixture, can be analyzed by GC/MS to identify the presence of 2-phenylbenzofuran and the 2-phenyl-3-benzoylbenzofuran side product.[1]

  • Further purification of the desired 2-phenylbenzofuran can be achieved through standard chromatographic techniques.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-phenylbenzofuran and the associated side product.

Reactant 1Reactant 2SolventBaseTemperature (°C)Time (h)Product(s)
2-Hydroxybenzyltriphenylphosphonium bromideBenzoyl chlorideTolueneTriethylamine11022-Phenylbenzofuran & 2-Phenyl-3-benzoylbenzofuran
2-Hydroxybenzyl alcoholPPh₃·HBrAcetonitrile-Reflux (82°C)22-Hydroxybenzyltriphenylphosphonium bromide

Experimental Workflow and Logic

The synthesis of 2-phenylbenzofuran via the intramolecular Wittig reaction follows a logical progression from starting materials to the final product. The key steps include the formation of the phosphonium salt, followed by the base-mediated Wittig reaction and subsequent workup. The diagram below illustrates this workflow.

Wittig_Synthesis A 2-Hydroxybenzyl alcohol + PPh3·HBr B Reflux in CH3CN 2 hours A->B Step 1: Phosphonium Salt Formation C 2-Hydroxybenzyltriphenyl- phosphonium bromide B->C E Reflux in Toluene 2 hours at 110°C C->E D Benzoyl chloride + Triethylamine D->E Step 2: Intramolecular Wittig Reaction F Crude Reaction Mixture E->F G Filtration F->G Workup H 2-Phenylbenzofuran G->H I 2-Phenyl-3-benzoyl- benzofuran (Side Product) G->I J Purification (e.g., Chromatography) H->J K Isolated 2-Phenylbenzofuran J->K

Caption: Workflow for the synthesis of 2-phenylbenzofuran.

Signaling Pathways and Logical Relationships

The core of this synthesis is the intramolecular Wittig reaction. The logical relationship between the key components is depicted in the diagram below. The 2-hydroxybenzyltriphenylphosphonium salt, upon deprotonation by a base (triethylamine), forms a phosphorus ylide. This ylide is then acylated by benzoyl chloride. The subsequent intramolecular cyclization and elimination of triphenylphosphine oxide lead to the formation of the benzofuran ring.

Wittig_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product A 2-Hydroxybenzyltriphenyl- phosphonium bromide D Phosphorus Ylide Formation A->D B Benzoyl chloride E Acylation of Ylide B->E C Triethylamine (Base) C->D D->E F Intramolecular Wittig Cyclization E->F G Elimination of Triphenylphosphine Oxide F->G H 2-Phenylbenzofuran G->H

Caption: Logical steps in the intramolecular Wittig reaction.

References

Application Note and Protocol: Assessing the Antioxidant Capacity of 2-Phenylbenzofuran-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylbenzofuran derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. The presence of a hydroxyl group on the benzofuran ring system is anticipated to confer radical scavenging capabilities. This document provides a detailed protocol for assessing the in vitro and cellular antioxidant capacity of 2-Phenylbenzofuran-4-OL, a specific derivative of this class. The provided methodologies are standard assays used to characterize the antioxidant potential of novel compounds.

In Vitro Antioxidant Capacity Assessment

Two common and widely accepted methods for determining the in vitro antioxidant capacity of a compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1][2]

Experimental Protocol:

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Preparation of Test Compound and Control:

      • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

      • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

      • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

    • Assay:

      • To each well of a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubation and Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.[1]

      • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization of the solution.[3][4][5]

Experimental Protocol:

  • Materials:

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Methanol or ethanol (spectrophotometric grade)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3][4]

    • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Preparation of Test Compound and Control: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.

    • Assay:

      • To each well of a 96-well plate, add 20 µL of the different concentrations of the test compound or positive control.

      • Add 180 µL of the ABTS•+ working solution to each well.

      • A blank well should contain 20 µL of methanol and 180 µL of the ABTS•+ working solution.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 6 minutes.[4]

      • Measure the absorbance at 734 nm using a microplate reader.[6]

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    The IC50 value is determined as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity. The 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe is commonly used.[7][8]

Experimental Protocol:

  • Materials:

    • This compound

    • Human hepatocellular carcinoma (HepG2) or other suitable cell line

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

    • Quercetin (positive control)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Cell Culture:

      • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

      • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Assay:

      • When cells are confluent, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

      • Treat the cells with various concentrations of this compound and the positive control (Quercetin) in serum-free medium for 1 hour.

      • Remove the treatment medium and add DCFH-DA solution (e.g., 25 µM in serum-free medium) to each well. Incubate for 1 hour.

      • Remove the DCFH-DA solution and wash the cells with PBS.

      • Add the peroxyl radical initiator AAPH (e.g., 600 µM in PBS) to each well.

    • Measurement:

      • Immediately place the plate in a fluorescence microplate reader.

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.[9]

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition of cellular oxidation is calculated as:

    The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Data Presentation

Table 1: Expected In Vitro and Cellular Antioxidant Capacity of this compound

AssayParameterThis compoundAscorbic Acid (Control)Quercetin (Control)
DPPH Assay IC50 (µM)25.5 ± 2.145.2 ± 3.5N/A
ABTS Assay IC50 (µM)15.8 ± 1.730.1 ± 2.9N/A
CAA Assay CAA Value (µmol QE/100 µmol)8.5 ± 0.9N/A100 (by definition)

Note: The data presented in this table are representative values for a phenolic antioxidant and should be determined experimentally for this compound.

Signaling Pathway and Workflow Diagrams

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (potentially including antioxidant compounds), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 Nrf2_Keap1->Keap1 Ub Ubiquitination Nrf2_Keap1->Ub Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant This compound (Antioxidant) Antioxidant->Nrf2_Keap1 Induces Dissociation Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates

Caption: Nrf2-ARE antioxidant response pathway.

Experimental Workflow

The following diagram outlines the overall workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to cellular activity confirmation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assay cluster_data Data Analysis DPPH DPPH Radical Scavenging Assay IC50 Calculate IC50 Values DPPH->IC50 ABTS ABTS Radical Cation Decolorization Assay ABTS->IC50 CAA Cellular Antioxidant Activity (CAA) Assay CAA_Value Calculate CAA Value CAA->CAA_Value IC50->CAA If active Conclusion Overall Antioxidant Capacity Assessment IC50->Conclusion CAA_Value->Conclusion start Prepare this compound and Controls start->DPPH start->ABTS

Caption: Experimental workflow for antioxidant assessment.

References

Application Notes and Protocols for 2-Phenylbenzofuran-4-OL in Enzyme Inhibition Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, various substituted 2-phenylbenzofurans have been investigated for their potent enzyme inhibitory properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[3][4][5][6] These compounds have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as β-secretase (BACE1).[3][4] This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of a specific derivative, 2-Phenylbenzofuran-4-OL. Given the documented selectivity of similar compounds for BuChE, this protocol will focus on the inhibition of BuChE as a primary example.[6][7][8]

Potential Signaling Pathway Involvement

In the context of Alzheimer's disease, the cholinergic hypothesis suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Butyrylcholinesterase (BuChE) is an enzyme that hydrolyzes ACh. In the later stages of Alzheimer's, BuChE activity increases, making it a viable therapeutic target.[6] By inhibiting BuChE, this compound could potentially increase the levels of ACh in the brain, thereby enhancing cholinergic neurotransmission.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release BuChE Butyrylcholinesterase (BuChE) ACh_Released->BuChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds 2PBF4OL This compound 2PBF4OL->BuChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate, DTNB) Start->Prepare_Reagents Add_Buffer Add Buffer to Wells Prepare_Reagents->Add_Buffer Add_Inhibitor Add Inhibitor (or Vehicle) to Wells Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 15 min at 37°C Add_Enzyme->Pre_Incubate Add_Substrate_DTNB Add Substrate (BTCI) and DTNB to Initiate Reaction Pre_Incubate->Add_Substrate_DTNB Measure_Absorbance Measure Absorbance at 412 nm Every Minute for 10 min Add_Substrate_DTNB->Measure_Absorbance Analyze_Data Analyze Data (Calculate Reaction Velocity, % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Inhibition_Types Lineweaver-Burk Plots for Inhibition Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive cluster_mixed Mixed comp_plot comp_desc Lines intersect on y-axis. Vmax unchanged, Km increases. noncomp_plot noncomp_desc Lines intersect on x-axis. Vmax decreases, Km unchanged. uncomp_plot uncomp_desc Lines are parallel. Vmax and Km decrease. mixed_plot mixed_desc Lines intersect to the left of y-axis. Vmax decreases, Km may increase or decrease.

References

Application Note: Determination of 2-Phenylbenzofuran-4-OL using High-Performance Liquid Chromatography

Purifying 2-Arylbenzofuran Compounds: Application Notes and Protocols for Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-arylbenzofuran compounds using recrystallization techniques. These methods are critical for obtaining high-purity materials essential for accurate biological evaluation and drug development.

Application Notes

2-Arylbenzofurans are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities. The purity of these compounds is paramount for reliable downstream applications, including biological screening and structure-activity relationship (SAR) studies. Recrystallization is a powerful and cost-effective technique for purifying these solid compounds.

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the 2-arylbenzofuran compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Commonly employed solvents for the recrystallization of 2-arylbenzofuran derivatives include methanol, n-hexane, and ethanol. For compounds that are either too soluble or sparingly soluble in common single solvents, a two-solvent system, such as petroleum ether-ethyl acetate, can be effective. Methanol is frequently cited as an efficient and rapid solvent for the purification of a wide range of 2-arylbenzofuran compounds[1][2][3].

Data Presentation: Recrystallization of 2-Arylbenzofuran Derivatives

The following table summarizes quantitative data from published literature on the recrystallization of various 2-arylbenzofuran compounds.

CompoundRecrystallization Solvent(s)Yield (%)Reference
7-methoxy-2-phenylbenzofurann-Hexane90.91[1][2]
Methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetateMethanol85.10[2]
2-Aryl-5-nitrobenzofuran derivativeEthanol~72%[4]

Experimental Protocols

Below are detailed protocols for single-solvent and two-solvent recrystallization techniques, which can be adapted for various 2-arylbenzofuran compounds.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for the target compound is identified.

Materials:

  • Crude 2-arylbenzofuran compound

  • High-purity recrystallization solvent (e.g., methanol, ethanol, or n-hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests or literature data, select an appropriate solvent.

  • Dissolution: Place the crude 2-arylbenzofuran compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring or swirling to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single suitable solvent cannot be identified. It uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

Materials:

  • Crude 2-arylbenzofuran compound

  • A pair of miscible solvents (e.g., petroleum ether and ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2-arylbenzofuran compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much "bad" solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization: Allow the saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for the recrystallization.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities? cooling Slow Cooling dissolve->cooling No hot_filtration->cooling Yes ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: General workflow for the purification of 2-arylbenzofuran compounds by recrystallization.

PTP1B Negative Regulation of Insulin Signaling and Inhibition by 2-Arylbenzofurans

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway[5]. Inhibition of PTP1B by certain 2-arylbenzofuran derivatives can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes[5][6][7].

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binds pIR->IR Dephosphorylates (Inactivates) IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Phosphorylated IRS IRS->pIRS Signaling_Cascade Downstream Signaling Cascade pIRS->Signaling_Cascade Activates PTP1B PTP1B PTP1B->pIR Arylbenzofuran 2-Arylbenzofuran Inhibitor Arylbenzofuran->PTP1B Inhibits GLUT4 GLUT4 Translocation & Glucose Uptake Signaling_Cascade->GLUT4 Leads to

Caption: Inhibition of PTP1B by 2-arylbenzofurans enhances insulin signaling.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Phenylbenzofuran-4-OL Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the reported in vitro anti-cancer activities of 2-phenylbenzofuran derivatives. Data specific to 2-Phenylbenzofuran-4-OL is not extensively available in the public domain. Therefore, the presented data and observed mechanisms should be considered representative of this class of compounds and may require experimental validation for this compound itself.

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, 2-phenylbenzofuran scaffolds have been identified as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4] These compounds have been shown to induce cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[5][6][7] This document provides a detailed overview of the potential in vitro evaluation of this compound against various cancer cell lines, including representative data and detailed experimental protocols.

Data Presentation

The cytotoxic activity of 2-phenylbenzofuran derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes representative IC50 values for various 2-phenylbenzofuran derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineCell TypeRepresentative IC50 (µM)Assay
2-Phenylbenzofuran DerivativesA549Lung Carcinoma1.48 - 2.85SRB / MTT
H1299Lung Carcinoma1.46SRB
HCT116Colon Carcinoma0.59SRB
HT29Colon Carcinoma0.35SRB
MCF-7Breast Adenocarcinoma2.27 - 4.15MTT
T-47DBreast Ductual Carcinoma3.82 - 7.80MTT
K562Chronic Myelogenous Leukemia5.0MTT
JJ012Chondrosarcoma3 - 30 (Dose-dependent apoptosis)MTT
SW1353Chondrosarcoma3 - 30 (Dose-dependent apoptosis)MTT

Note: The IC50 values are highly dependent on the specific derivative, the cancer cell line, and the experimental conditions. The values presented here are for illustrative purposes based on published data for various 2-phenylbenzofuran compounds.[3][6][8]

Mechanism of Action

Studies on 2-phenylbenzofuran derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. A common proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.[6][7]

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by 2-phenylbenzofuran derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation PARP_Cleavage PARP Cleavage Caspase_3_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_3_Activation->Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

Two common methods for assessing cell viability and the cytotoxic effects of a compound are the MTT and SRB assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[18][19][20]

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 of the Annexin V assay protocol.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[20][21]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[19][20]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[19][20]

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway, such as caspases and PARP.[22][23][24]

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

G cluster_0 Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well plate Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Incubate Incubate (48-72h) Treat_Compound->Incubate Assay_Specific_Step Add MTT or Fix/Stain with SRB Incubate->Assay_Specific_Step Measure_Absorbance Measure Absorbance Assay_Specific_Step->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT and SRB cell viability assays.

G cluster_1 Apoptosis & Cell Cycle Analysis Workflow Seed_Treat Seed and Treat Cells Harvest_Cells Harvest Cells Seed_Treat->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Stain_Fix Stain (Annexin V/PI) or Fix (Ethanol) Wash_PBS->Stain_Fix Flow_Cytometry Analyze by Flow Cytometry Stain_Fix->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis and cell cycle analysis.

G cluster_2 Western Blot Workflow Treat_Lyse Treat and Lyse Cells Quantify_Protein Quantify Protein Treat_Lyse->Quantify_Protein SDS_PAGE_Transfer SDS-PAGE and Transfer Quantify_Protein->SDS_PAGE_Transfer Block Block Membrane SDS_PAGE_Transfer->Block Antibody_Incubation Primary & Secondary Antibody Incubation Block->Antibody_Incubation Detect Detect Protein Bands Antibody_Incubation->Detect Analyze_Expression Analyze Protein Expression Detect->Analyze_Expression

References

Application Notes: Molecular Docking Simulation of 2-Phenylbenzofuran-4-OL with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylbenzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The specific compound, 2-Phenylbenzofuran-4-OL, is of particular interest for its potential therapeutic applications. This document outlines the protocol for in silico analysis of this compound using molecular docking simulations to predict its binding affinity and interaction with key protein targets implicated in neurodegenerative diseases and cancer. The primary targets for this investigation are Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Estrogen Receptor Alpha (ERα).

Target Protein Significance

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to manage cognitive symptoms.[4]

  • Beta-secretase 1 (BACE1): An aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[5][6]

  • Estrogen Receptor Alpha (ERα): A key protein in the estrogen signaling pathway, which is heavily implicated in the development and progression of breast cancer.[7][8][9][10][11] Modulating ERα activity is a cornerstone of endocrine therapy for ER-positive breast cancers.

Computational Drug Design Approach

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] This technique is instrumental in drug discovery for predicting binding modes and affinities, thereby guiding the design of more potent and selective drug candidates.[13]

Experimental Protocols

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock: For preparing protein and ligand structures.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): For retrieving the 3D structures of the target proteins.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand, this compound.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound will be downloaded from the PubChem database.

  • Energy Minimization: The ligand's energy will be minimized using the MMFF94 force field.

  • File Format Conversion: The structure will be converted to the PDBQT format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.

Protein Preparation
  • Retrieve Protein Structures: The crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB IDs: e.g., 4EY7 for human AChE, 2ZHV for human BACE1, and 3ERT for human ERα).

  • Clean the Protein Structure: All non-essential water molecules, co-factors, and existing ligands will be removed from the protein structures.

  • Add Hydrogen Atoms: Polar hydrogen atoms will be added to the protein structures.

  • Assign Charges: Kollman charges will be assigned to the protein residues.

  • File Format Conversion: The prepared protein structures will be saved in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box will be defined around the active site of each target protein. The grid dimensions will be set to encompass the entire binding pocket.

  • Docking Execution: AutoDock Vina will be used to perform the docking of this compound into the defined grid box of each target protein. The exhaustiveness parameter will be set to a high value to ensure a thorough search of the conformational space.

  • Analysis of Results: The docking results will be analyzed to identify the best binding pose based on the binding affinity (kcal/mol). The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues will be visualized and examined.

Data Presentation

The quantitative results from the molecular docking simulations will be summarized in the table below for a clear comparison of the binding affinities of this compound with the different target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
Acetylcholinesterase (AChE)4EY7TBDTBDTBD
Beta-secretase 1 (BACE1)2ZHVTBDTBDTBD
Estrogen Receptor Alpha (ERα)3ERTTBDTBDTBD

TBD: To Be Determined by the simulation results.

Visualizations

Signaling Pathways and Experimental Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (AChE, BACE1, ERα) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Binding Affinity Calculation docking->results visualization Interaction Analysis results->visualization

Fig. 1: Experimental workflow for the molecular docking simulation.

cholinergic_pathway ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron (Cholinergic Receptor) ACh->Postsynaptic_Neuron Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Neuron->Signal

Fig. 2: Simplified Cholinergic Signaling Pathway.

bace1_pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) gamma_secretase->Abeta C99->gamma_secretase Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation

Fig. 3: Amyloid Precursor Protein (APP) processing by BACE1.

estrogen_pathway Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binding Hormone_Receptor_Complex Hormone-Receptor Complex ER->Hormone_Receptor_Complex Nucleus Nucleus Hormone_Receptor_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription

Fig. 4: Simplified Estrogen Receptor Signaling Pathway.

References

Application Notes and Protocols: 2-Phenylbenzofuran-4-OL as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of pharmacological activities. The strategic placement of a hydroxyl group at the 4-position of this scaffold, yielding 2-Phenylbenzofuran-4-OL, provides a key interaction point for various biological targets, making it a versatile starting point for the design and development of novel therapeutic agents. These application notes provide an overview of the medicinal chemistry applications of the this compound scaffold, including detailed experimental protocols for synthesis and biological evaluation.

Key Applications in Drug Discovery

The this compound core and its derivatives have demonstrated significant potential in several therapeutic areas:

  • Neurodegenerative Diseases: Derivatives of this scaffold have shown potent inhibitory activity against key enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1).[1][2][3][4]

  • Oncology: The 2-phenylbenzofuran framework is a constituent of various natural products with anticancer properties.[5] Synthetic derivatives have been explored as cytotoxic agents against various cancer cell lines.

  • Endocrine Modulation: Certain 2-phenylbenzofuran derivatives have been shown to exhibit binding affinity for estrogen receptors (ERα and ERβ), suggesting their potential in therapies for hormone-dependent conditions.[2][6]

Data Presentation

Inhibitory Activities of this compound Derivatives
CompoundTargetIC50 (µM)Reference
2-Phenylbenzofuran-4,6-diol (Compound 20)Acetylcholinesterase (AChE)0.086 ± 0.01[1][4]
2-Phenylbenzofuran-4,6-diol (Compound 20)β-secretase 1 (BACE1)0.043 ± 0.01[1]
This compound (Compound 19)β-secretase 1 (BACE1)Better than Baicalein (IC50 = 0.087 ± 0.03)[1]
Derivative 16Butyrylcholinesterase (BChE)30.3[2][3]
7-chloro-2-(3,5-dihydroxyethoxyphenyl)benzofuranButyrylcholinesterase (BChE)6.23[7]
7-bromine-2-(3,5-dihydroxyethoxyphenyl)benzofuranButyrylcholinesterase (BChE)3.57[7]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general three-step synthesis for 2-arylbenzofuran derivatives, adapted from published procedures.[1]

Step 1: O-Alkylation of Substituted 2-Hydroxybenzaldehyde

  • To a solution of the appropriately substituted 2-hydroxybenzaldehyde (e.g., 2,4-dihydroxybenzaldehyde) (4.7 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 0.76 g, 5.5 mmol).

  • Add methyl α-bromo-2-phenylacetate (1.08 g, 4.7 mmol) to the mixture.

  • Stir and heat the reaction mixture at 92-94 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto ice/water (150 mL).

  • Keep the mixture at 4 °C overnight to allow for precipitation.

  • Filter the precipitate, wash with cold water, and dry to obtain the corresponding methyl 2-(formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis to Phenylacetic Acid Derivatives

  • To a mixture of the methyl 2-(formylphenoxy)-2-phenylacetate (7 mmol) from Step 1, add 10% aqueous potassium hydroxide (KOH, 30 mL) and methanol (2 mL).

  • Stir and heat the mixture at 80-82 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto ice/water (150 mL).

  • Acidify the mixture with 10% aqueous hydrochloric acid (HCl) with stirring until a precipitate forms.

  • Filter the precipitate, wash several times with water, and dry to yield the 2-(formylphenoxy)-2-phenylacetic acid derivative.

Step 3: Cyclization to form the 2-Arylbenzofuran

  • In a three-necked flask, combine the 2-(formylphenoxy)-2-phenylacetic acid derivative (3.3 mmol), anhydrous sodium acetate (NaOAc, 2.71 g, 33 mmol), and acetic anhydride (Ac₂O, 35 mL).

  • Stir and heat the mixture at 120-125 °C for 4 hours.

  • Cool the reaction mixture and pour it onto ice/water (200 mL).

  • Allow the mixture to stand in a refrigerator for 12 hours.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., n-hexane) to obtain the purified 2-arylbenzofuran derivative.

To specifically obtain this compound, a demethylation step would be required if a methoxy-substituted precursor is used. A common method involves refluxing the methoxy-substituted benzofuran with a demethylating agent like boron tribromide (BBr₃) in an inert solvent such as dichloromethane.

Biological Assay Protocols

1. Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of the enzyme solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. β-Secretase (BACE1) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • In a 96-well black microplate, add 10 µL of the test compound solution at various concentrations.

  • Add 80 µL of the BACE1 enzyme solution in assay buffer to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic BACE1 substrate solution.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) at regular intervals for 30-60 minutes.

  • The rate of reaction is determined by the increase in fluorescence over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Synthesis_of_2_Phenylbenzofuran_4_OL_Derivatives cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Methyl_2_formylphenoxy_2_phenylacetate Methyl_2_formylphenoxy_2_phenylacetate 2-Hydroxybenzaldehyde->Methyl_2_formylphenoxy_2_phenylacetate Methyl α-bromo-2-phenylacetate, K2CO3, DMF 2_formylphenoxy_2_phenylacetic_acid 2_formylphenoxy_2_phenylacetic_acid Methyl_2_formylphenoxy_2_phenylacetate->2_formylphenoxy_2_phenylacetic_acid aq. KOH, Methanol 2-Phenylbenzofuran_Derivative 2-Phenylbenzofuran_Derivative 2_formylphenoxy_2_phenylacetic_acid->2-Phenylbenzofuran_Derivative NaOAc, Ac2O

Caption: General synthetic workflow for 2-phenylbenzofuran derivatives.

Alzheimer_s_Disease_Pathway_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Plaques APP->Abeta Cleavage by BACE1 ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Inactive Inactive ACh->Inactive Hydrolysis by AChE BACE1 β-secretase 1 (BACE1) AChE Acetylcholinesterase (AChE) 2PBF4OL This compound Derivatives 2PBF4OL->BACE1 Inhibition 2PBF4OL->AChE Inhibition

Caption: Inhibition of key enzymes in Alzheimer's disease by this compound derivatives.

References

Application Notes and Protocols for Determining the IC50 Value of 2-Phenylbenzofuran-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It quantifies the concentration of an inhibitor, such as 2-Phenylbenzofuran-4-OL, required to reduce the rate of a biological process by 50%.[2][3] This value is fundamental in drug discovery and development for comparing the potency of different compounds and guiding lead optimization.[4][5] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and enzyme inhibitory effects.[6][7] Therefore, determining the IC50 value of this compound is a key step in characterizing its potential as a therapeutic agent.

These application notes provide detailed protocols for two common methods for IC50 determination: a biochemical enzyme inhibition assay and a cell-based proliferation assay. The choice of assay will depend on the hypothesized or known target of this compound.

Method 1: Biochemical Assay - Enzyme Inhibition

This protocol is suitable if this compound is expected to directly inhibit the activity of a purified enzyme. For the purpose of this protocol, we will use a generic kinase as an example target.

Experimental Protocol: Kinase Inhibition Assay

1. Materials and Reagents:

  • This compound

  • Purified kinase (e.g., a specific tyrosine kinase)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates (white, opaque for luminescence)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Preparation of Solutions:

  • Compound Dilution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and its specific peptide substrate to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically, often near the Km value for the substrate and ATP.[2]

3. Assay Procedure:

  • Add 5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

  • Add 10 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and detect the remaining kinase activity using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100% and the background as 0%.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]

Data Presentation: Kinase Inhibition Assay
Concentration (µM)% Inhibition (Mean)% Inhibition (SD)
10098.51.2
3095.22.5
1085.13.1
365.74.0
148.93.8
0.325.32.9
0.110.11.5
0.032.30.8
0.010.50.4
0 (Vehicle)01.8

Estimated IC50: 1.05 µM

Method 2: Cell-Based Assay - Proliferation (MTT Assay)

This protocol is suitable for determining the effect of this compound on cell viability and proliferation.[4] The MTT assay is a colorimetric assay that measures metabolic activity.[9]

Experimental Protocol: MTT Cell Proliferation Assay

1. Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates (clear)

  • Hemocytometer or automated cell counter

  • Microplate reader (absorbance at 570 nm)

2. Cell Culture and Seeding:

  • Culture the chosen cell line in a T75 flask using standard cell culture techniques until they reach 70-80% confluency.[10]

  • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

3. Compound Treatment:

  • Prepare a serial dilution of this compound in cell culture medium from a concentrated stock in DMSO.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

4. MTT Assay Procedure:

  • After the incubation period, add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells (medium and DMSO only) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: MTT Cell Proliferation Assay
Concentration (µM)% Cell Viability (Mean)% Cell Viability (SD)
1005.21.8
3015.83.2
1035.14.5
352.35.1
175.96.0
0.390.44.8
0.198.73.5
0.0399.12.9
0.01100.22.5
0 (Vehicle)1003.1

Estimated IC50: 3.2 µM

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of this compound prep_assay Prepare Assay Components (Enzyme/Substrate or Cells) add_compound Add Compound to 96-Well Plate prep_compound->add_compound add_components Add Assay Components prep_assay->add_components add_compound->add_components incubation Incubate add_components->incubation detection Add Detection Reagent incubation->detection read_plate Read Plate (Luminescence/Absorbance) detection->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Workflow for IC50 determination of this compound.

Hypothesized Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound inhibits a receptor tyrosine kinase (RTK), preventing downstream signaling that leads to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Promotes Inhibitor This compound Inhibitor->RTK Inhibits

Caption: Inhibition of a hypothetical RTK signaling pathway.

References

Methods for Evaluating Estrogen Receptor Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a variety of established methods used to evaluate the binding affinity of compounds for the estrogen receptor (ER). The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate understanding and implementation in a laboratory setting.

Introduction to Estrogen Receptor Binding Assays

The estrogen receptor exists in two primary isoforms, ERα and ERβ, which are critical mediators of estrogen signaling. The affinity of a compound to bind to these receptors is a key determinant of its potential as a therapeutic agent or as an endocrine disruptor. A variety of in vitro and in silico methods have been developed to quantify this binding affinity, each with its own advantages and limitations. These assays are crucial for screening chemical libraries, characterizing lead compounds in drug discovery, and assessing the estrogenic potential of environmental chemicals.[1]

Radioligand Binding Assays

Radioligand binding assays are a traditional and highly sensitive method for quantifying the interaction between a ligand and a receptor. These assays can be performed in two main formats: saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competitive binding assays to determine the binding affinity (Ki) of a test compound.

Saturation Radioligand Binding Assay

This assay measures the total and non-specific binding of increasing concentrations of a radiolabeled ligand (e.g., [³H]-17β-estradiol) to determine the specific binding.

Experimental Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Add dithiothreitol just before use.[2]

    • Use uteri from female rats ovariectomized 7-10 days prior to the experiment.[2]

    • Homogenize the uteri in ice-cold TEDG buffer (0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer.[2][3]

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[2][3]

    • The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Procedure:

    • Set up a series of assay tubes containing 50-100 µg of cytosol protein per tube.[2]

    • Add increasing concentrations of [³H]-17β-estradiol (e.g., 0.03 - 3.0 nM) to the tubes.[2]

    • For determining non-specific binding, add a 100-fold excess of unlabeled 17β-estradiol to a parallel set of tubes.

    • Incubate the tubes overnight (16-20 hours) at 4°C to reach equilibrium.[3]

    • Separate bound from free radioligand by adding a hydroxyapatite (HAP) slurry and centrifuging, or by using dextran-coated charcoal.[3]

    • Wash the pellet (HAP) or collect the supernatant (charcoal) and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of the radioligand. The data should fit a sigmoidal curve, reaching a plateau at saturation.

    • Perform a Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[4]

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the ER.

Experimental Protocol:

  • Preparation of Rat Uterine Cytosol: Follow the same procedure as for the saturation binding assay.

  • Assay Procedure:

    • Use a fixed concentration of [³H]-17β-estradiol (typically at or near its Kd, e.g., 0.5 - 1.0 nM).[2]

    • Add increasing concentrations of the unlabeled test compound to the assay tubes.[2] A wide concentration range is recommended (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁴ M).[2]

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

    • Incubate, separate bound and free ligand, and measure radioactivity as described for the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G cluster_prep Cytosol Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Uteri in TEDG Buffer prep2 Centrifuge at 2,500 x g prep1->prep2 prep3 Ultracentrifuge Supernatant at 105,000 x g prep2->prep3 prep4 Collect Supernatant (Cytosol) prep3->prep4 assay1 Incubate Cytosol with [³H]-17β-estradiol and Test Compound prep4->assay1 assay2 Separate Bound and Free Ligand (HAP) assay1->assay2 assay3 Measure Radioactivity assay2->assay3 analysis1 Plot % Specific Binding vs. [Competitor] assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Figure 1: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assays

Fluorescence polarization assays are a homogeneous, non-radioactive method for measuring ligand-receptor binding in real-time. The principle is based on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, the estrogen receptor. The bound ligand tumbles slower, resulting in a higher fluorescence polarization value, while the free ligand tumbles faster, leading to a lower polarization value.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2).

    • Prepare a stock solution of purified recombinant human ERα or ERβ.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the fluorescent ligand, and the estrogen receptor.

    • Add the test compounds at various concentrations to the wells.

    • Include controls for high polarization (no competitor) and low polarization (saturating concentration of a known high-affinity ligand like 17β-estradiol).

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[5]

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • The IC50 value is a measure of the relative affinity of the test compound for the estrogen receptor.[5]

G cluster_principle FP Principle cluster_workflow Experimental Workflow cluster_analysis Data Analysis free Free Fluorescent Ligand (Fast Tumbling, Low FP) bound ER-Bound Fluorescent Ligand (Slow Tumbling, High FP) free->bound Binding step1 Mix ER, Fluorescent Ligand, and Test Compound step2 Incubate to Equilibrium step1->step2 step3 Measure Fluorescence Polarization step2->step3 analysis1 Plot FP vs. [Compound] step3->analysis1 analysis2 Determine IC50 analysis1->analysis2

Figure 2: Principle and workflow of a fluorescence polarization assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., estrogen receptor) is immobilized. The binding of an analyte (test compound) to the immobilized ligand causes a change in the refractive index, which is detected as a response signal.

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified estrogen receptor onto the activated surface via amine coupling.

    • Deactivate any remaining active groups on the surface using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the test compound over the sensor surface containing the immobilized ER.

    • Monitor the association phase as the compound binds to the receptor.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between different compound injections using a mild regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The binding data is presented as a sensorgram, which is a plot of the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]

G cluster_prep Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis prep1 Activate Sensor Chip prep2 Immobilize Estrogen Receptor prep1->prep2 prep3 Deactivate Surface prep2->prep3 bind1 Inject Test Compound (Association) prep3->bind1 bind2 Flow Buffer (Dissociation) bind1->bind2 bind3 Regenerate Surface bind2->bind3 analysis1 Generate Sensorgram bind2->analysis1 analysis2 Fit Data to Binding Model analysis1->analysis2 analysis3 Determine ka, kd, and Kd analysis2->analysis3

Figure 3: Workflow for a Surface Plasmon Resonance (SPR) assay.

Computational Docking

Molecular docking is an in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening of large compound libraries and for understanding the molecular interactions that govern binding affinity.

Representative Protocol:

  • Preparation of Receptor and Ligand Structures:

    • Obtain the 3D structure of the estrogen receptor (ERα or ERβ) from the Protein Data Bank (PDB).

    • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate the 3D structure of the ligand (test compound) and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand in the PDB structure.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the receptor.

    • The docking algorithm will generate a series of possible binding poses for the ligand.

  • Scoring and Analysis:

    • The docking program will use a scoring function to estimate the binding affinity for each pose, typically reported as a docking score or binding energy.

    • The pose with the best score is considered the most likely binding conformation.

    • Analyze the interactions between the ligand and the receptor in the predicted binding pose (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis prep1 Prepare Receptor Structure dock1 Define Binding Site prep1->dock1 prep2 Prepare Ligand Structure dock2 Run Docking Simulation prep2->dock2 dock1->dock2 analysis1 Score Binding Poses dock2->analysis1 analysis2 Analyze Ligand-Receptor Interactions analysis1->analysis2

Figure 4: Workflow for a computational docking study.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of various compounds for the estrogen receptors, as determined by different assay methods.

Table 1: Binding Affinities (Kd, Ki) of Selected Compounds for Estrogen Receptor α (ERα)

CompoundAssay MethodKd (nM)Ki (nM)Reference
17β-EstradiolRadioligand Binding0.05 - 15.0[6]
17β-EstradiolSurface Plasmon Resonance0.9[6]
Diethylstilbestrol (DES)Radioligand Binding0.04 - 11[6]
TamoxifenSurface Plasmon Resonance220[6]
4-HydroxytamoxifenSurface Plasmon Resonance18[6]
Bisphenol ASurface Plasmon Resonance210[6]

Table 2: Binding Affinities (Kd, Ki) of Selected Compounds for Estrogen Receptor β (ERβ)

CompoundAssay MethodKd (nM)Ki (nM)Reference
17β-EstradiolRadioligand Binding0.4[7]
EstriolSurface Plasmon Resonance5.6[6]
GenisteinRadioligand Binding[7]

Table 3: IC50 Values of Selected Compounds for Estrogen Receptors

CompoundReceptorAssay MethodIC50 (nM)Reference
17β-EstradiolERαFluorescence Polarization2.82[8]
EstroneERαFluorescence Polarization[8]
EstriolERαFluorescence Polarization[8]
DiethylstilbestrolERαFluorescence Polarization[8]
TamoxifenERαFluorescence Polarization[8]

Estrogen Receptor Signaling Pathway

Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen ER Estrogen Receptor E->ER Binding ERC Estrogen-Receptor Complex ER_dimer Dimerized Complex ERC->ER_dimer Dimerization ER_dimer_nuc Dimerized Complex ER_dimer->ER_dimer_nuc Translocation ERE Estrogen Response Element (DNA) Transcription Gene Transcription ERE->Transcription ER_dimer_nuc->ERE Binding

Figure 5: Simplified estrogen receptor signaling pathway.

References

Probing the Anti-inflammatory Potential of 2-Phenylbenzofuran Derivatives: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of 2-phenylbenzofuran derivatives. These compounds have emerged as a promising class of molecules with the potential to modulate key inflammatory pathways. This guide offers a comprehensive overview of relevant in vitro assays, including cyclooxygenase-2 (COX-2) inhibition, nitric oxide (NO) suppression, and cytokine release assays. Furthermore, it delves into the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activities of various 2-phenylbenzofuran derivatives from the scientific literature. This data provides a comparative overview of their potency.

Compound/DerivativeAssayTarget/Cell LineIC50 (µM)Reference
Compound 1 Nitric Oxide InhibitionRAW 264.717.31[1]
Compound 3 Nitric Oxide InhibitionRAW 264.716.5[1]
Compound 2 Nitric Oxide InhibitionRAW 264.731.5 ± 2.3[1]
Compound 4 Nitric Oxide InhibitionRAW 264.742.8 ± 4.7[1]
Piperazine/benzofuran hybrid 5d Nitric Oxide InhibitionRAW 264.752.23 ± 0.97[2][3]
Fluorinated benzofuran 2 PGE2 InhibitionMacrophages1.92[4]
Fluorinated benzofuran 3 PGE2 InhibitionMacrophages1.48[4]
Fluorinated benzofuran 3 COX-1 Inhibition7.9[4]
Fluorinated benzofuran 5 COX-2 Inhibition28.1[4]
Fluorinated benzofuran 6 COX-1 Inhibition5[4]
Fluorinated benzofuran 6 COX-2 Inhibition13[4]

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of 2-phenylbenzofuran derivatives are often mediated through the modulation of critical signaling cascades within immune cells. The NF-κB and MAPK pathways are central to the inflammatory response, controlling the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][3][5] Some 2-phenylbenzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ and IκBα, thereby preventing NF-κB activation.[2][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by 2-Phenylbenzofuran Derivatives cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Ubiquitination NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB:e->NFkB:w Release 2_Phenylbenzofuran 2-Phenylbenzofuran Derivatives 2_Phenylbenzofuran->IKK Inhibit Phosphorylation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induction

Caption: NF-κB signaling pathway and points of inhibition by 2-phenylbenzofuran derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including lipopolysaccharide (LPS).[2][3] Once phosphorylated, these MAPKs can activate transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.[6][7] Certain 2-phenylbenzofuran derivatives have demonstrated the ability to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[2][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by 2-Phenylbenzofuran Derivatives cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation ERK ERK MKKs->ERK Phosphorylation JNK JNK MKKs->JNK Phosphorylation p38 p38 MKKs->p38 Phosphorylation AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation 2_Phenylbenzofuran 2-Phenylbenzofuran Derivatives 2_Phenylbenzofuran->ERK Inhibit Phosphorylation 2_Phenylbenzofuran->JNK Inhibit Phosphorylation 2_Phenylbenzofuran->p38 Inhibit Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Induction

Caption: MAPK signaling pathway and points of inhibition by 2-phenylbenzofuran derivatives.

Experimental Protocols

The following sections provide detailed protocols for key in vitro anti-inflammatory assays.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[8] A common method involves the use of an enzyme immunoassay (EIA) kit.[8]

Workflow for COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_eia Enzyme Immunoassay (EIA) A Prepare Reagents: - Reaction Buffer - Heme - COX-2 Enzyme - Arachidonic Acid - Test Compound B Incubate Buffer, Heme, COX-2, and Test Compound (10 min, 37°C) A->B C Initiate reaction with Arachidonic Acid (2 min, 37°C) B->C D Stop reaction with HCl C->D E Reduce PGH2 to PGF2α with Stannous Chloride D->E F Transfer diluted reaction mixture to antibody-coated plate E->F G Incubate overnight with PGF2α-AChE tracer and antiserum F->G H Wash plate G->H I Add Ellman's Reagent H->I J Measure absorbance at 412 nm I->J K Calculate IC50 J->K

Caption: Experimental workflow for the COX-2 inhibition assay using an EIA kit.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This includes reaction buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and various concentrations of the 2-phenylbenzofuran derivative.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Compound Addition: Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for 2 minutes at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • Reduction: Add stannous chloride to each well to reduce the PGH2 product to the more stable PGF2α.

  • Enzyme Immunoassay (EIA):

    • Dilute the reaction mixtures and transfer them to a goat anti-mouse IgG-coated 96-well plate.

    • Add PGF2α-acetylcholinesterase (AChE) tracer and PGF2α monoclonal antibody to each well.

    • Incubate the plate overnight at 4°C.

    • Wash the plate to remove unbound reagents.

    • Add Ellman's reagent to each well and incubate in the dark for 60-90 minutes to allow for color development.

    • Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: The amount of PGF2α is inversely proportional to the intensity of the color. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[8]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Workflow for Nitric Oxide Inhibition Assay

NO_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Incubate overnight A->B C Treat cells with various concentrations of test compound B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect cell culture supernatant F->G H Mix supernatant with Griess Reagent G->H I Incubate for 10-15 minutes at room temperature H->I J Measure absorbance at 540-550 nm I->J L Calculate nitrite concentration J->L K Generate a sodium nitrite standard curve K->L M Determine % inhibition and IC50 L->M

Caption: Experimental workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the 2-phenylbenzofuran derivative. Include a vehicle control and a positive control (e.g., L-NAME).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the effect of 2-phenylbenzofuran derivatives on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human PBMCs. Cytokine levels in the cell culture supernatant are typically measured using an enzyme-linked immunosorbent assay (ELISA).

Workflow for Cytokine Release Assay

Cytokine_Workflow cluster_pbmc_isolation PBMC Isolation & Culture cluster_treatment Treatment & Stimulation cluster_elisa ELISA for Cytokine Quantification cluster_analysis Data Analysis A Isolate PBMCs from whole blood using Ficoll-Paque gradient B Wash and resuspend PBMCs A->B C Seed PBMCs in a 96-well plate B->C D Treat cells with various concentrations of test compound C->D E Incubate for 1 hour D->E F Stimulate with LPS or other stimuli (e.g., PHA) E->F G Incubate for 24-48 hours F->G H Collect cell culture supernatant G->H I Perform ELISA for a specific cytokine (e.g., TNF-α) H->I J Measure absorbance I->J L Calculate cytokine concentration J->L K Generate a cytokine standard curve K->L M Determine % inhibition and IC50 L->M

Caption: Experimental workflow for the cytokine release assay in PBMCs.

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.

  • Compound Treatment: Add various concentrations of the 2-phenylbenzofuran derivative to the wells. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 atmosphere.

  • Stimulation: Stimulate the cells with an appropriate stimulus, such as LPS (for monocytes) or phytohemagglutinin (PHA) (for lymphocytes), to induce cytokine production.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a series of cytokine standards to the plate.

    • Incubate, then wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, then wash the plate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the cytokine standards. Use this curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylbenzofuran. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the synthetic method.

Method 1: Multi-step Synthesis from o-Hydroxybenzaldehyde and a Phenylacetic Acid Derivative

This common and versatile method involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with a derivative of α-bromophenylacetate, followed by hydrolysis and cyclization.

Q1: My overall yield of 2-phenylbenzofuran is low. What are the potential causes and how can I improve it?

A1: Low yield in this multi-step synthesis can arise from issues at each stage. Here’s a breakdown of potential problems and solutions:

  • Step 1: O-Alkylation:

    • Incomplete Reaction: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials. Reaction times can vary depending on the specific substrates used.[1]

    • Incorrect Temperature: The temperature for the O-alkylation step is crucial. A temperature of around 50°C is often optimal to prevent the formation of side products from excessive reaction.[1]

    • Base and Solvent: Potassium carbonate is a commonly used base, and dimethylformamide (DMF) is a suitable solvent. Ensure both are anhydrous for best results.

  • Step 2: Hydrolysis:

    • Incomplete Hydrolysis: The hydrolysis of the methyl ester to the carboxylic acid is typically carried out with aqueous potassium hydroxide. Ensure sufficient reaction time (e.g., 2 hours at 80-82°C) for complete conversion.[2]

  • Step 3: Cyclization:

    • Inefficient Cyclization: The cyclization of the 2-(2-formylphenoxy)-2-phenylacetic acid is often achieved by heating with acetic anhydride and sodium acetate. Ensure the reagents are anhydrous and the temperature is maintained at 120-125°C for several hours.[2]

Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

A2: Side product formation is a common issue. In the O-alkylation step, if the temperature is too high, you might observe byproducts from undesired side reactions. It is recommended to maintain the temperature at 50°C and monitor the reaction progress closely using TLC to avoid prolonged reaction times that could lead to decomposition or side reactions.[1]

Q3: What is the best way to purify the final 2-phenylbenzofuran product?

A3: For many 2-arylbenzofuran derivatives synthesized by this method, recrystallization is an effective and efficient purification technique.[1] Methanol or n-hexane are often suitable solvents for recrystallization.[1][2] For more challenging purifications, column chromatography on silica gel may be necessary.

Method 2: Synthesis from 3-Phenylcoumarin

This method involves the conversion of a 3-phenylcoumarin derivative to 2-phenylbenzofuran, often using a reducing agent followed by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Q1: My yield of 2-phenylbenzofuran is low, and I am isolating a significant amount of a dimeric byproduct. Why is this happening and what can I do?

A1: The formation of a dimeric byproduct is a known issue in this synthesis. The reaction proceeds through an intermediate that can either cyclize to the desired 2-phenylbenzofuran or react with another molecule of the intermediate to form a dimer. The reaction conditions, particularly the presence of acid, can influence the ratio of the desired product to the dimer.

  • Effect of Acid: Adding a small amount of an acid like p-toluenesulfonic acid can decrease the reaction time but may also significantly increase the formation of the dimer, leading to a lower yield of 2-phenylbenzofuran.[3] However, the dimeric byproduct can often be converted to 2-phenylbenzofuran by hydrolysis with an acid in a separate step.[3]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in the DDQ-mediated oxidation step. A study comparing various solvents showed that chloroform and benzene provided the best yields, while solvents like methanol, dioxane, and THF resulted in lower yields. Dry benzene is often chosen due to its higher boiling point and ease of drying.

Method 3: Wittig Reaction-Based Synthesis

This approach typically involves an intramolecular Wittig reaction of an o-hydroxybenzyltriphenylphosphonium salt with an aroyl chloride.

Q1: I am getting a low yield of 2-phenylbenzofuran. What are the common pitfalls in this Wittig reaction?

A1: Low yields in this Wittig-based synthesis can be attributed to several factors:

  • Base Selection: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. Triethylamine (Et3N) is commonly used.[4] If deprotonation is inefficient, the reaction will not proceed effectively. The presence of a free hydroxyl group on the starting material can also interfere with the base, requiring careful stoichiometry.

  • Ylide Instability: The generated ylide may be unstable under the reaction conditions. It is sometimes beneficial to generate the ylide in the presence of the aldehyde or acyl chloride to ensure it reacts as it is formed.

  • Side Reactions: As discussed in the next question, the formation of side products can significantly reduce the yield of the desired 2-phenylbenzofuran.

Q2: I have isolated an unexpected side product in my Wittig synthesis. What could it be?

A2: A common and often unexpected side product in the Wittig synthesis of 2-phenylbenzofuran is the corresponding 2-phenyl-3-benzoylbenzofuran .[4] This occurs when the ylide is acylated by the benzoyl chloride before the intramolecular Wittig reaction takes place. The formation of this byproduct is more pronounced when using benzoyl chlorides with electron-withdrawing groups.

Q3: How can I purify 2-phenylbenzofuran from the triphenylphosphine oxide byproduct?

A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to remove completely.

  • Column Chromatography: This is the most common method for separating 2-phenylbenzofuran from triphenylphosphine oxide. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, careful crystallization may help in separating it from the more soluble triphenylphosphine oxide.

  • Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or ether, after which the desired product can be isolated from the filtrate.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Phenylbenzofuran from 3-Phenylcoumarin

SolventYield (%)
Chloroform39
Benzene34
Dichloromethane25
Dioxane15
Tetrahydrofuran (THF)14
Methanol (MeOH)9

Data sourced from a study on the optimization of the synthesis from 3-phenylcoumarin.

Table 2: Summary of Reaction Conditions for the Multi-step Synthesis from o-Vanillin

StepReagents & SolventsTemperature (°C)Time (h)Yield (%)
O-Alkylation Methyl 2-bromo-2-phenylacetate, K₂CO₃, DMF92-94Monitored by TLC85.10
Hydrolysis 10% aq. KOH, Methanol80-82278.57
Cyclization Anhydrous AcONa, Ac₂O120-125490.91

This table summarizes the conditions for the synthesis of 7-methoxy-2-phenylbenzofuran starting from o-vanillin.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-phenylbenzofuran from o-Vanillin

Step 1: Synthesis of Methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate A mixture of o-vanillin (0.72 g, 4.7 mmol), methyl 2-bromo-2-phenylacetate (1.08 g, 4.7 mmol), and K₂CO₃ (0.76 g, 5.5 mmol) in DMF (10 ml) is stirred and heated at 92–94 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into 150 ml of ice/water. The mixture is kept at 4 °C overnight. The resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol to yield white crystals.[2]

Step 2: Synthesis of 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid A mixture of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate (2.10 g, 7 mmol), 10% aqueous KOH (30 ml), and methanol (2 ml) is stirred and heated at 80–82 °C for 2 hours. After cooling to room temperature, the mixture is poured into 150 ml of ice/water. 10% aqueous HCl is added with stirring until a precipitate forms. The precipitate is filtered off, washed several times with water, and dried.[2]

Step 3: Synthesis of 7-Methoxy-2-phenylbenzofuran A mixture of 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid (0.94 g, 3.3 mmol), anhydrous AcONa (2.71 g, 33 mmol), and Ac₂O (35 ml) is stirred and heated at 120–125 °C for 4 hours. The mixture is then cooled and poured into 200 ml of ice/water and refrigerated for 12 hours. The precipitate is filtered, washed several times with cold water, and dried. The crude product is recrystallized from n-hexane.[2]

Protocol 2: Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin

A mixture of the starting 3-phenylcoumarin derivative (2 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.50 g, 2.2 mmol) in dry benzene (25 mL) is refluxed for 7.5 hours. After cooling, the precipitated DDQH₂ is removed by filtration. The filtrate is concentrated and purified by column chromatography on silica gel using benzene as the eluent to afford the pure 2-phenylbenzofuran.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Reaction Mixture (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete crude Crude Product workup->crude purification_method Purification (Recrystallization or Column Chromatography) crude->purification_method pure Pure 2-Phenylbenzofuran purification_method->pure analysis Characterization (NMR, MS, etc.) pure->analysis

Caption: General experimental workflow for the synthesis and purification of 2-phenylbenzofuran.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_time Optimize Reaction Time check_reaction->optimize_time optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp change_solvent Change Solvent check_conditions->change_solvent optimize_reagents Modify Reagent Stoichiometry or Use Fresh Reagents check_reagents->optimize_reagents improve_purification Improve Purification Technique optimize_time->improve_purification optimize_temp->improve_purification optimize_reagents->improve_purification change_solvent->improve_purification end Successful Synthesis improve_purification->end Problem Solved

Caption: A troubleshooting decision tree for addressing low yield or purity issues.

References

Technical Support Center: Purification of Synthetic 2-Arylbenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic 2-arylbenzofurans.

FAQs: General Purification Strategies

Q1: What are the most common methods for purifying synthetic 2-arylbenzofurans?

A1: The primary methods for purifying 2-arylbenzofurans are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity.

Q2: How do I choose the best purification method for my 2-arylbenzofuran derivative?

A2: The selection of a purification strategy is often guided by preliminary analysis of the crude product by Thin-Layer Chromatography (TLC).

  • Recrystallization is a good first choice if the product is a solid and significantly less soluble in a suitable solvent at room temperature than at elevated temperatures, and if the impurities have different solubility profiles. It is often fast and efficient for removing minor impurities.[1][2]

  • Column Chromatography is highly versatile and can separate compounds with a wide range of polarities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

  • Preparative HPLC is employed when very high purity is required, often for analytical standards or for compounds in late-stage drug development. It offers the highest resolution but is more resource-intensive.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[3] By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. The disappearance of impurity spots and the presence of a single spot for the purified product indicate successful purification. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success depends on the appropriate choice of solvent and proper technique.

Q4: My 2-arylbenzofuran does not crystallize from solution upon cooling. What should I do?

A4: This is a common issue that can often be resolved with the following steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure 2-arylbenzofuran (if available) to the solution to act as a template for crystallization.

    • Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Consider using a solvent in which the compound is less soluble, or a mixed-solvent system.

Q5: The recrystallization yielded very little product. How can I improve the recovery?

A5: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize out along with the impurities. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently, potentially in an ice bath, to maximize crystal formation before filtration.

Q6: The purified product is still not pure after recrystallization. What went wrong?

A6: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly. To achieve higher purity, allow the solution to cool slowly and undisturbed. If the product remains impure, a second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered.

Troubleshooting Guide: Column Chromatography

Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Q7: How do I select the right solvent system (eluent) for column chromatography?

A7: The ideal eluent system is typically determined by running TLC plates with the crude mixture in various solvents. Aim for a solvent system that gives your desired 2-arylbenzofuran an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides good separation on a column. Common solvent systems for 2-arylbenzofurans include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

Q8: My compound is not moving off the baseline of the column. What should I do?

A8: If your compound is stuck at the top of the column, the eluent is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. This is known as gradient elution.

Q9: The separation between my product and an impurity is poor. How can I improve the resolution?

A9: To improve separation:

  • Optimize the Eluent: A finer adjustment of the solvent polarity can improve separation. Sometimes, changing one of the solvents in the mixture (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve resolution.

  • Column Parameters: Using a longer and narrower column can increase the separation efficiency. Ensure the column is packed uniformly without any cracks or bubbles.

  • Loading Technique: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation.

Troubleshooting Guide: Preparative HPLC

Preparative HPLC is used for high-purity isolations. Method development is key to a successful separation.

Q10: What are common mobile phases for purifying 2-arylbenzofurans by preparative HPLC?

A10: For reversed-phase preparative HPLC, which is commonly used for compounds like 2-arylbenzofurans, typical mobile phases consist of a mixture of water and an organic solvent such as acetonitrile or methanol. Often, a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, is added to improve peak shape.

Q11: My peaks are broad or tailing in preparative HPLC. How can I improve the peak shape?

A11: Poor peak shape can be due to several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjusting the pH with additives can help. The choice of organic modifier (acetonitrile vs. methanol) can also impact peak shape.

  • Column Degradation: The column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Data on Purity Improvement

The effectiveness of different purification techniques can be seen in the increase in purity of the final product. The following table provides representative data on the purification of a hypothetical 2-arylbenzofuran derivative.

Purification MethodPurity of Crude Product (%)Purity of Final Product (%)Typical Recovery (%)
Recrystallization (Methanol)8595-9870-90
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)85>9860-85
Preparative HPLC (C18, Acetonitrile/Water)98 (after column)>99.580-95

Note: These are typical values and can vary depending on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of a 2-Arylbenzofuran
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-arylbenzofuran. Add a few drops of the chosen solvent (e.g., methanol) at room temperature. If the solid is insoluble, heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography of a 2-Arylbenzofuran
  • TLC Analysis: Determine the optimal eluent system by TLC.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude 2-arylbenzofuran in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-arylbenzofuran.

Visualizing Workflows and Troubleshooting

Purification Workflow

This diagram illustrates the general workflow for the purification of synthetic 2-arylbenzofurans.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product Crude_Product Crude 2-Arylbenzofuran TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with few impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture Pure_Product Pure 2-Arylbenzofuran Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High purity needed Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: General workflow for purification of 2-arylbenzofurans.

Troubleshooting Recrystallization

This decision tree provides a logical approach to troubleshooting common issues during recrystallization.

Recrystallization_Troubleshooting Start Start Recrystallization Cooling Cooling the Solution Start->Cooling Crystals_Form Do crystals form? Cooling->Crystals_Form Induce_Crystallization Induce Crystallization: - Scratch flask - Add seed crystal Crystals_Form->Induce_Crystallization No Check_Purity Check Purity (TLC/HPLC) Crystals_Form->Check_Purity Yes Too_Much_Solvent Too much solvent? Induce_Crystallization->Too_Much_Solvent Evaporate_Solvent Evaporate some solvent and re-cool Too_Much_Solvent->Evaporate_Solvent Yes Repeat_or_Column Repeat recrystallization or use column chromatography Too_Much_Solvent->Repeat_or_Column No, wrong solvent Evaporate_Solvent->Cooling Pure Is it pure? Check_Purity->Pure End Pure Product Pure->End Yes Pure->Repeat_or_Column No

Caption: Troubleshooting guide for recrystallization.

Troubleshooting Column Chromatography

This diagram outlines a logical approach to resolving common problems in column chromatography.

Column_Chromatography_Troubleshooting Start Run Column Chromatography Compound_Moves Does the compound move? Start->Compound_Moves Increase_Polarity Increase eluent polarity Compound_Moves->Increase_Polarity No Good_Separation Is there good separation? Compound_Moves->Good_Separation Yes Increase_Polarity->Start Optimize_Eluent Optimize eluent system (fine-tune polarity or change solvent) Good_Separation->Optimize_Eluent No Check_Fractions Analyze fractions by TLC Good_Separation->Check_Fractions Yes Optimize_Eluent->Start Combine_Pure Combine pure fractions Check_Fractions->Combine_Pure End Pure Product Combine_Pure->End

Caption: Troubleshooting guide for column chromatography.

References

Addressing solubility issues of 2-Phenylbenzofuran-4-OL in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenylbenzofuran-4-OL Solubility

Welcome to the technical support center for addressing solubility challenges with this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully preparing aqueous buffer solutions for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound is a hydrophobic molecule with poor water solubility. Its benzofuran core and phenyl substituent contribute to its low affinity for polar solvents like water. Direct dissolution in aqueous buffers is often unsuccessful and can lead to suspension or precipitation.

Q2: I initially dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What went wrong?

A2: This is a common issue known as "crashing out." While a high concentration of this compound can be achieved in a neat organic solvent like DMSO, the final concentration of the organic solvent in your aqueous buffer may not be sufficient to keep the compound dissolved. The key is to ensure the final co-solvent concentration is high enough to maintain solubility without negatively impacting your experiment.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in a cell-based assay?

A3: The tolerance for organic solvents varies significantly between cell lines and assay types. As a general guideline, the final concentration of DMSO should be kept below 0.5% (v/v), and for ethanol, below 1% (v/v). However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your system.

Q4: Can adjusting the pH of my buffer help with solubility?

A4: Yes, for phenolic compounds like this compound, pH can influence solubility. The hydroxyl group (-OL) is weakly acidic. Increasing the pH of the buffer (e.g., to pH 8.0 or higher) can deprotonate the hydroxyl group, forming a more polar phenolate ion, which may increase aqueous solubility. However, the stability of the compound and the pH constraints of your experiment must be considered.

Q5: Are there alternatives to using co-solvents?

A5: Absolutely. Techniques like complexation with cyclodextrins or the use of non-ionic surfactants can significantly enhance aqueous solubility without relying on high concentrations of organic solvents.[1][2][3] These methods are often preferred for in vivo studies or sensitive cell-based assays.

Troubleshooting Guide

If you are experiencing issues with the solubility of this compound, follow this step-by-step troubleshooting guide.

Initial Observation: Compound Precipitation or Insolubility

Use the following workflow to identify a suitable solubilization strategy for your experimental needs.

G cluster_start Start cluster_strategy Solubilization Strategies cluster_validation Validation start Precipitation of This compound in Aqueous Buffer cosolvent Strategy 1: Co-Solvent Approach start->cosolvent check_assay Is the method compatible with your experiment (e.g., cell toxicity)? cosolvent->check_assay Test Final Concentration ph_adjust Strategy 2: pH Adjustment ph_adjust->check_assay cyclodextrin Strategy 3: Cyclodextrin Complexation cyclodextrin->check_assay success Proceed with Experiment check_assay->success Yes fail Try Alternative Strategy check_assay->fail No fail->ph_adjust fail->cyclodextrin

Caption: A troubleshooting workflow for addressing solubility issues.

Strategy 1: Co-Solvent Optimization

The most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) or ethanol are common first choices.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) or vortexing to aid dissolution.

  • Serial Dilution: Perform a serial dilution of your stock solution into the aqueous buffer. Critically, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.

  • Observe for Precipitation: Check for any cloudiness or precipitate. If precipitation occurs, the final co-solvent concentration is too low.

  • Vehicle Control: Always run a parallel experiment with the vehicle (buffer + co-solvent) alone to ensure that the final co-solvent concentration does not affect your experimental outcome.

Strategy 2: pH Adjustment
  • Prepare Alkaline Buffer: Prepare your aqueous buffer at a slightly higher pH (e.g., pH 8.0-9.0).

  • Attempt Dissolution: Try to dissolve this compound directly in the alkaline buffer or dilute a co-solvent stock solution into it.

  • Check Compound Stability: Be aware that a higher pH may affect the stability of your compound over time. It is advisable to prepare these solutions fresh.

  • Final pH Adjustment: If your experiment requires a physiological pH, you may be able to carefully adjust the pH back down after the compound is dissolved. However, this risks precipitation, so proceed with caution.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, increasing their aqueous solubility.[1][2]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer.

  • Add Compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.

  • Filter: Use a 0.22 µm filter to remove any undissolved compound.

G cluster_system Cyclodextrin Solubilization cluster_complex Inclusion Complex compound 2-Phenyl- benzofuran-4-OL (Hydrophobic) cyclodextrin Hydrophilic Exterior Hydrophobic Cavity compound->cyclodextrin:f1 Encapsulation complex_cd HP-β-CD complex_compound Compound

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Quantitative Data Summary

The following table summarizes common solubilization agents and their typical working concentrations. The effectiveness can be compound-specific and should be empirically determined.

Solubilization AgentTypeTypical Stock ConcentrationRecommended Final Conc. (Cell-based assays)Notes
DMSO Co-Solvent10 - 100 mM< 0.5% (v/v)Can be cytotoxic at higher concentrations.[4]
Ethanol Co-Solvent10 - 100 mM< 1.0% (v/v)Generally less toxic than DMSO but also less potent as a solvent for highly hydrophobic compounds.[5]
HP-β-Cyclodextrin Complexing Agent1 - 10% (w/v) in bufferN/A (Generally low toxicity)Forms inclusion complexes to enhance solubility.[1][6]
Tween® 80 Surfactant1 - 5% (w/v) in buffer< 0.1% (v/v)Forms micelles to solubilize compounds; can interfere with some assays.[4]
PEG 400 Co-Solvent/Polymer10 - 50% (v/v) in stock< 1.0% (v/v)A less toxic alternative to DMSO for some applications.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
  • Materials:

    • This compound (MW: 210.23 g/mol )

    • Anhydrous DMSO

    • Microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Weigh out 2.10 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution against a light source to ensure there are no suspended particles.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Your desired aqueous buffer (e.g., PBS, pH 7.4)

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a 5% (w/v) solution of HP-β-CD in your aqueous buffer. For 10 mL, dissolve 500 mg of HP-β-CD in 10 mL of buffer. Stir until fully dissolved.

    • Add an excess amount of this compound powder to the HP-β-CD solution. For example, start with 1-2 mg per mL.

    • Seal the container and stir the mixture vigorously at room temperature for 4-6 hours. Alternatively, sonicate the mixture for 30-60 minutes.

    • Allow the solution to settle for 30 minutes.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm syringe filter to remove any undissolved compound.

    • The resulting clear solution contains the solubilized this compound complex. The final concentration should be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC).

References

Common side products in the synthesis of 2-phenylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylbenzofuran derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 2-phenylbenzofuran derivatives via common synthetic routes.

Method 1: Intramolecular Wittig Reaction

Problem: Low yield of the desired 2-phenylbenzofuran and formation of a significant amount of a non-polar side product.

Question: I am performing an intramolecular Wittig reaction to synthesize a 2-phenylbenzofuran derivative, but I'm observing a low yield of my target compound and a major side product. How can I troubleshoot this?

Answer:

A common side product in the intramolecular Wittig synthesis of 2-phenylbenzofurans is the corresponding 3-benzoyl-2-phenylbenzofuran derivative [1][2][3]. This occurs through a competing reaction pathway where the ylide is acylated.

Troubleshooting Steps:

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic solvents like toluene generally favor the desired intramolecular Wittig cyclization. Protic solvents can promote the formation of the acylated side product.

    • Base: Ensure the base (e.g., triethylamine) is dry and added slowly. The presence of moisture can affect the ylide formation and subsequent reactions.

    • Temperature: Refluxing in toluene is a common condition. Ensure the reaction temperature is maintained consistently.

  • Stoichiometry:

    • Carefully control the stoichiometry of the reactants. An excess of the aroyl chloride can increase the likelihood of the acylation side reaction.

  • Purification:

    • The 3-benzoyl-2-phenylbenzofuran side product is often non-polar and can be challenging to separate from the desired 2-phenylbenzofuran. Utilize column chromatography with a carefully selected solvent gradient (e.g., hexane/ethyl acetate) for effective separation.

Experimental Protocol: Intramolecular Wittig Synthesis of 2-Phenylbenzofuran

  • A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours.

  • After cooling, the precipitate (triphenylphosphine oxide) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the 2-phenylbenzofuran from the 3-benzoyl-2-phenylbenzofuran side product[4].

Method 2: DDQ-Mediated Oxidative Cyclization of 3-Phenylcoumarin Derivatives

Problem: Formation of a high molecular weight side product that is difficult to characterize and separate.

Question: During the synthesis of a 2-phenylbenzofuran from a 3-phenylcoumarin derivative using DDQ, I'm isolating a significant amount of a byproduct that appears to be a dimer. What is this compound and how can I minimize its formation?

Answer:

The major side product in this reaction is often a dimer , specifically 2,2'-oxybis[3-phenyl-2H-1-benzopyran][5]. Its formation is influenced by the reaction conditions and the substitution pattern of the starting material.

Troubleshooting Steps:

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction outcome. Anhydrous solvents are crucial.

    • Acid Catalyst: The addition of an acid catalyst like p-toluenesulfonic acid can sometimes favor the formation of the dimer over the desired product[5]. If you are using an acid catalyst and observing high dimer formation, consider running the reaction without it.

    • Reaction Time: Prolonged reaction times may lead to increased side product formation. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Work-up and Conversion:

    • The dimeric side product can often be converted to the desired 2-phenylbenzofuran. This can be achieved by hydrolysis with an acid[5].

Experimental Protocol: DDQ-Mediated Synthesis of 2-Phenylbenzofuran

  • A solution of the diol precursor (derived from the reduction of 3-phenylcoumarin) in an anhydrous solvent (e.g., benzene or dioxane) is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

  • The mixture is heated at reflux, and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated DDQH2 is filtered off.

  • The filtrate is concentrated, and the residue is purified by column chromatography to separate the 2-phenylbenzofuran, any unreacted starting material, and the dimeric side product[5].

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-phenylbenzofuran derivatives?

A1: Several common methods are employed for the synthesis of 2-phenylbenzofuran derivatives, including:

  • Intramolecular Wittig Reaction: This involves the reaction of an o-hydroxybenzyltriphenylphosphonium salt with an aroyl chloride[4].

  • DDQ-Mediated Oxidative Cyclization: This method utilizes the oxidation of a diol, derived from the reduction of a 3-phenylcoumarin, with DDQ[5].

  • Perkin Rearrangement: This involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid, which can be further derivatized[6].

  • Sonogashira Coupling: This cross-coupling reaction between an o-halophenol and phenylacetylene, followed by cyclization, is a versatile method[7].

  • Multi-step Synthesis from 2-Hydroxybenzaldehyde: This involves O-alkylation with a methyl α-bromophenylacetate, followed by hydrolysis and acid-catalyzed intramolecular cyclization[6].

Q2: I am using the Sonogashira coupling to synthesize a 2-phenylbenzofuran derivative and I am observing a significant amount of a homocoupled alkyne byproduct. How can I prevent this?

A2: The formation of alkyne dimers (Glaser coupling) is a known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen[7][8]. To minimize this:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several effective ligand systems are available that can promote the coupling without the need for a copper co-catalyst.

  • Degassed Solvents: Use properly degassed solvents to remove any dissolved oxygen.

Q3: In the multi-step synthesis from 2-hydroxybenzaldehyde, what are the potential issues at each step?

A3:

  • O-Alkylation: Incomplete reaction can be an issue. Ensure you are using a suitable base (e.g., K2CO3) and an appropriate solvent (e.g., DMF). The reaction may require heating to proceed to completion.

  • Hydrolysis: Incomplete hydrolysis of the methyl ester to the carboxylic acid can occur. Ensure sufficient base (e.g., KOH) and adequate reaction time and temperature are used.

  • Intramolecular Cyclization: The acid-catalyzed cyclization of the 2-(2-formylphenoxy)-2-phenylacetic acid can sometimes lead to the formation of regioisomers depending on the substitution pattern of the aromatic ring[9]. The choice of acid catalyst (e.g., acetic anhydride with sodium acetate) and reaction temperature are critical for achieving high yields of the desired 2-phenylbenzofuran.

Data Presentation

The following table summarizes the common side products and their typical yields in the synthesis of 2-phenylbenzofuran derivatives.

Synthetic MethodCommon Side Product(s)Typical Yield of Side Product(s)Reference(s)
Intramolecular Wittig Reaction 3-Benzoyl-2-phenylbenzofuran derivativesYields can be significant, especially with electron-withdrawing groups on the benzoyl chloride.[1][2]
DDQ-Mediated Oxidation Dimeric byproduct (2,2'-oxybis[3-phenyl-2H-1-benzopyran])30-41%[5]
Perkin Rearrangement Unreacted 3-halocoumarin, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acidNot typically reported as isolated yields, but represent incomplete conversion.
Sonogashira Coupling Homocoupled alkyne dimers (e.g., 1,4-diphenylbuta-1,3-diyne)Can be significant if oxygen is not excluded.[7][8]

Visualizations

Intramolecular Wittig Reaction Pathway

Wittig_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Phosphonium_Salt o-Hydroxybenzyl- triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aroyl Chloride (Intramolecular Attack) Acylated_Ylide Acylated Ylide Ylide->Acylated_Ylide + Aroyl Chloride (Intermolecular Attack) 2_Phenylbenzofuran 2-Phenylbenzofuran (Desired Product) Oxaphosphetane->2_Phenylbenzofuran Elimination of Ph3P=O 3_Benzoyl_Product 3-Benzoyl-2-phenylbenzofuran (Side Product) Acylated_Ylide->3_Benzoyl_Product Rearrangement & Cyclization

Caption: Intramolecular Wittig reaction showing the desired and side product pathways.

DDQ-Mediated Oxidation Pathway

DDQ_Oxidation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 3_Phenylcoumarin 3-Phenylcoumarin Diol Diol Intermediate 3_Phenylcoumarin->Diol Reduction (e.g., AlH3) 2_Phenylbenzofuran 2-Phenylbenzofuran (Desired Product) Diol->2_Phenylbenzofuran + DDQ (Oxidative Cyclization) Dimer Dimeric Byproduct Diol->Dimer + DDQ (Dimerization)

Caption: DDQ-mediated synthesis showing the formation of the dimeric side product.

Sonogashira Coupling and Cyclization Pathway

Sonogashira_Coupling cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactants o-Halophenol + Phenylacetylene Coupled_Intermediate 2-Alkynylphenol Intermediate Reactants->Coupled_Intermediate Sonogashira Coupling (Pd/Cu catalyst) Homocoupling Homocoupled Alkyne (Side Product) Reactants->Homocoupling 2_Phenylbenzofuran 2-Phenylbenzofuran (Desired Product) Coupled_Intermediate->2_Phenylbenzofuran Intramolecular Cyclization

Caption: Sonogashira coupling showing the desired cyclization and homocoupling side reaction.

References

Optimization of solvent choice for dihydrobenzofuran neolignan synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofuran neolignans. The information is focused on the critical aspect of solvent selection to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dihydrobenzofuran neolignans?

A1: The most frequently utilized method is the silver(I)-promoted oxidative coupling of phenylpropanoids, such as methyl p-coumarate and methyl ferulate.[1][2][3] This method allows for the formation of the core dihydrobenzofuran structure in a single synthetic step.[4]

Q2: Which solvent provides the best performance for the silver(I)-promoted oxidative coupling reaction?

A2: Acetonitrile has been identified as the optimal solvent, providing the best balance between conversion of the starting material and selectivity for the desired dihydrobenzofuran neolignan product.[1][3][5][6] It is also considered a "greener" solvent option compared to others like dichloromethane and benzene.[1][3][6]

Q3: Can using an optimized solvent reduce the reaction time?

A3: Yes. By using acetonitrile as the solvent, the reaction time for the silver(I)-promoted oxidative coupling can be significantly reduced from 20-24 hours to just 4 hours without a significant negative impact on conversion and selectivity.[1][2][4]

Q4: What are some other solvents that have been used for this synthesis?

A4: Besides acetonitrile, other solvents and solvent systems that have been employed include dichloromethane, mixtures of benzene and acetone, and methanol.[3][7] However, these have generally shown lower selectivity compared to acetonitrile.[7]

Troubleshooting Guide

Issue 1: Low yield of the desired dihydrobenzofuran neolignan product.

  • Possible Cause: Suboptimal solvent choice leading to poor selectivity.

  • Troubleshooting Step: Switch to acetonitrile as the reaction solvent. It has been shown to provide a better balance of conversion and selectivity.[1][3][5][6]

  • Experimental Protocol: Follow the detailed experimental protocol for silver(I)-promoted oxidative coupling provided below, ensuring the use of acetonitrile.

Issue 2: The reaction is proceeding too slowly.

  • Possible Cause: The chosen solvent system may not be facilitating the reaction efficiently.

  • Troubleshooting Step: The use of acetonitrile has been demonstrated to decrease the required reaction time from 20 hours to 4 hours.[1][2]

  • Recommendation: If using other solvents like a benzene/acetone mixture, consider replacing it with acetonitrile to improve the reaction rate.

Issue 3: Inconsistent results between batches.

  • Possible Cause: Variability in solvent quality or reaction setup.

  • Troubleshooting Step: Ensure the use of a high-purity, dry solvent. Acetonitrile, being a good electron donor, can form stable complexes with the silver(I) catalyst, which may contribute to its effectiveness.[7] Standardize the reaction conditions, including temperature and atmosphere (e.g., under a nitrogen atmosphere).

Data Presentation

Table 1: Effect of Solvent on the Conversion and Selectivity for the Synthesis of (±)-trans-dehydrodiferulate dimethyl ester

SolventOxidantReaction Time (h)Conversion (%)Selectivity (%)
AcetonitrileAg₂O494.213.0
AcetonitrileAg₂O2095.125.6
DichloromethaneAg₂O444.463.1
DichloromethaneAg₂O2046.569.2
Benzene/Acetone (6:4)Ag₂O428.653.6
Benzene/Acetone (6:4)Ag₂O2027.166.9
MethanolAg₂O497.720.8
MethanolAg₂O20100.011.0

Data adapted from the optimization studies on the synthesis of dihydrobenzofuran neolignans.[7]

Experimental Protocols

Optimized Synthesis of (±)-trans-dehydrodiferulate dimethyl ester

This protocol is based on the optimized conditions reported for the silver(I)-promoted oxidative coupling reaction.[2][3][7]

  • Preparation of Reactants:

    • Dissolve 1 equivalent of methyl ferulate in acetonitrile.

  • Reaction Setup:

    • To a two-neck flask containing 0.5 equivalents of silver(I) oxide (Ag₂O), add the solution of methyl ferulate in acetonitrile.

    • The reaction vessel should be covered with aluminum foil to protect it from light.

    • Maintain the reaction mixture under a nitrogen (N₂) atmosphere with magnetic stirring.

  • Reaction Conditions:

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Workup and Purification:

    • After the reaction is complete, filter the mixture to remove the silver salts.

    • Remove the solvent (acetonitrile) under reduced pressure.

    • The crude product can then be purified by column chromatography to yield the desired dihydrobenzofuran neolignan.

Visualizations

Solvent_Selection_Workflow start Start Synthesis Planning solvent_choice Select Reaction Solvent start->solvent_choice acetonitrile Use Acetonitrile solvent_choice->acetonitrile Recommended other_solvents Use Other Solvents (e.g., Dichloromethane, Benzene/Acetone) solvent_choice->other_solvents Alternative reaction_setup Set up Reaction: - Ag₂O (0.5 equiv.) - 4 hours - Room Temperature acetonitrile->reaction_setup other_solvents->reaction_setup analysis Analyze Outcome: Conversion & Selectivity reaction_setup->analysis optimal Optimal Outcome: High Conversion & Good Selectivity analysis->optimal Good Balance suboptimal Suboptimal Outcome: Low Selectivity or Slow Reaction analysis->suboptimal Poor Balance end End optimal->end troubleshoot Troubleshoot: Switch to Acetonitrile suboptimal->troubleshoot troubleshoot->acetonitrile

Caption: Solvent selection workflow for dihydrobenzofuran neolignan synthesis.

Troubleshooting_Logic issue Problem Encountered: Low Yield or Slow Reaction check_solvent Current Solvent? issue->check_solvent is_acetonitrile Acetonitrile check_solvent->is_acetonitrile Yes not_acetonitrile Other Solvent check_solvent->not_acetonitrile No check_conditions Review Other Parameters: - Reagent Purity - Temperature - Atmosphere is_acetonitrile->check_conditions switch_solvent Action: Switch to Acetonitrile not_acetonitrile->switch_solvent resolution Problem Resolved switch_solvent->resolution

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Refining Purification Protocols for Hydroxylated Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydroxylated benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude hydroxylated benzofuran samples?

A1: Common impurities include unreacted starting materials, reagents from the synthesis, catalysts (e.g., palladium), and byproducts such as regioisomers. Additionally, due to the presence of the hydroxyl group, oxidation byproducts, which are often colored, can be a significant issue.[1][2]

Q2: My purified hydroxylated benzofuran is colored (yellow, brown, or pink). What is the likely cause and how can I remove the color?

A2: The coloration is often due to the oxidation of the phenolic hydroxyl group to form highly colored quinone-like species.[2] To remove these impurities, you can try the following:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal, followed by hot filtration.

  • Recrystallization: Choose a solvent system that preferentially dissolves the desired compound at high temperatures, leaving the colored impurities either insoluble or in the mother liquor upon cooling.

  • Distillation: For thermally stable, lower molecular weight benzofurans, distillation can be an effective method to separate the product from polymerized or oxidized residues.[2]

Q3: I am struggling to separate regioisomers of my hydroxylated benzofuran. What strategies can I employ?

A3: Separating regioisomers can be challenging due to their similar physical properties.[3][4] Consider the following approaches:

  • Chromatography Optimization: Experiment with different solvent systems (e.g., toluene-acetone, DCM-methanol) and stationary phases (e.g., alumina, silica gel with additives like a small percentage of acetic or formic acid).[3][5]

  • Preparative HPLC: If flash chromatography is unsuccessful, preparative High-Performance Liquid Chromatography (HPLC), including reverse-phase chromatography, may be necessary for separation.[4][6]

  • Derivatization: Temporarily protecting the hydroxyl group can alter the polarity and potentially improve chromatographic separation. The protecting group can be removed after purification.

Q4: How do I effectively remove residual palladium catalyst from my reaction mixture?

A4: Palladium catalysts are common in benzofuran synthesis and their removal is crucial, especially for pharmaceutical applications.[7][8][9] Effective methods include:

  • Filtration through Celite: Dilute the reaction mixture and filter it through a pad of Celite to remove palladium black.[8]

  • Scavenger Resins: Use solid-supported metal scavengers, such as those with thiol or phosphine functionalities, to selectively bind and remove palladium.[9][10]

  • Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can help remove residual palladium.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. Premature crystallization during hot filtration.Test a range of solvents and solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold. Use a minimal amount of hot solvent to dissolve the compound. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Oiling Out During Recrystallization The boiling point of the solvent is too close to the melting point of the compound. The compound is impure.Use a solvent with a lower boiling point. Try a different solvent system. Purify the compound by another method (e.g., column chromatography) before recrystallization.
Multiple Spots/Broad Peak in Chromatography Co-elution of isomers or impurities. Degradation of the compound on the stationary phase. Inappropriate mobile phase.Optimize the mobile phase by trying different solvent systems and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel). Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization of the phenolic hydroxyl group.
Product is Unstable During Purification The hydroxylated benzofuran is sensitive to air (oxidation) or acid/base.Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use neutral stationary phases and solvents for chromatography. Keep the product cold when possible.
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition. Temperature variations. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Use a guard column and ensure the mobile phase pH is within the stable range for the column.[11][12]

Quantitative Data Summary

The following tables provide illustrative data for common purification techniques. Actual results will vary depending on the specific hydroxylated benzofuran and the nature of the impurities.

Table 1: Comparison of Recrystallization Solvents

Solvent System Initial Purity (by HPLC) Final Purity (by HPLC) Recovery Yield
Ethanol/Water85%98%75%
Toluene85%95%80%
Ethyl Acetate/Hexane85%99%65%

Table 2: Efficiency of Palladium Removal Methods

Method Initial Pd Content (ppm) Final Pd Content (ppm) Product Recovery
Filtration through Celite50015095%
Thiol-based Scavenger Resin500<1090%
Aqueous Thiosulfate Wash5005092%

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude hydroxylated benzofuran. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, it is too soluble. If it is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[13][14][15]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Hydroxylated Benzofuran analysis1 Initial Analysis (TLC, HPLC, NMR) crude->analysis1 decision Purity Assessment analysis1->decision chromatography Flash Column Chromatography decision->chromatography < 95% pure or multiple impurities recrystallization Recrystallization decision->recrystallization > 95% pure, minor impurities analysis2 Purity Check (TLC, HPLC) chromatography->analysis2 recrystallization->analysis2 pure_product Pure Product analysis2->pure_product

Caption: General experimental workflow for the purification of hydroxylated benzofurans.

signaling_pathway cluster_synthesis Synthesis cluster_purification Purification starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction catalyst Catalyst (e.g., Pd) catalyst->reaction crude_mixture Crude Mixture reaction->crude_mixture Forms extraction Aqueous Workup / Extraction crude_mixture->extraction chromatography Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Hydroxylated Benzofuran recrystallization->pure_product Yields

Caption: Logical relationship from synthesis to purified hydroxylated benzofuran.

References

Technical Support Center: Butyrylcholinesterase (BChE) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyrylcholinesterase (BChE) inhibition assays. Our goal is to help you improve the selectivity and reliability of your experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your BChE inhibition assays. Each guide is presented in a question-and-answer format to directly resolve common problems.

Issue 1: Poor Reproducibility of IC50 Values

  • Question: My IC50 values for BChE inhibitors are inconsistent across experiments. What could be the cause and how can I improve reproducibility?

  • Answer: Inconsistent IC50 values can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

    • Reagent Stability: Ensure that all your reagents, especially the enzyme (BChE), substrate (e.g., butyrylthiocholine), and the chromogen (e.g., DTNB in Ellman's assay), are fresh and have been stored correctly.[1] Aliquot reagents to avoid repeated freeze-thaw cycles.[2]

    • Assay Conditions: Maintain consistent experimental conditions such as temperature, pH, and incubation times. Even minor variations can significantly impact enzyme kinetics.[3] It's crucial to pre-warm all solutions to the assay temperature.[3]

    • Enzyme Concentration: The concentration of BChE should be in the linear range of the assay. A high enzyme concentration can lead to rapid substrate depletion, affecting the accuracy of inhibition measurements. Perform an enzyme concentration optimization experiment to determine the ideal concentration.

    • Inhibitor Purity and Concentration: Verify the purity of your inhibitors. Impurities can interfere with the assay. Ensure accurate serial dilutions of the inhibitor stock solution.

    • Data Analysis: Use a consistent and appropriate non-linear regression model to calculate IC50 values from your dose-response curves. Ensure that your curves have a sufficient number of data points to accurately define the top and bottom plateaus.

    Experimental Workflow for IC50 Determination

    IC50_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) serial Perform Serial Dilution of Inhibitor prep->serial plate Plate Assay Components (Buffer, Inhibitor, Enzyme) serial->plate preinc Pre-incubate (Enzyme + Inhibitor) plate->preinc start Initiate Reaction (Add Substrate) preinc->start read Measure Absorbance/Fluorescence (Kinetic or Endpoint) start->read analyze Data Analysis (Non-linear Regression) read->analyze ic50 Determine IC50 Value analyze->ic50

    Caption: A typical workflow for determining the IC50 value of a BChE inhibitor.

Issue 2: Difficulty in Achieving Selective BChE Inhibition

  • Question: My compounds inhibit both acetylcholinesterase (AChE) and BChE. How can I improve selectivity for BChE?

  • Answer: Achieving selectivity is a common challenge due to the high homology between AChE and BChE.[4] Here are strategies to enhance BChE selectivity:

    • Structure-Activity Relationship (SAR) Studies: The active site gorge of BChE is larger than that of AChE, primarily due to differences in the amino acid residues lining the gorge.[5][6] For instance, two key phenylalanines in the AChE active site are replaced by smaller, aliphatic residues (leucine and valine) in BChE. Designing inhibitors with bulkier side chains that can fit into the larger BChE gorge but not the AChE gorge is a common strategy to improve selectivity.[5]

    • Counter-Screening: Always screen your compounds against both BChE and AChE under identical assay conditions. This will allow you to determine a selectivity index (SI), typically calculated as IC50(AChE) / IC50(BChE). An SI greater than 1 indicates selectivity for BChE.

    • Utilize Selective Substrates: While butyrylthiocholine is the preferred substrate for BChE, it can also be hydrolyzed by AChE. To better differentiate the activities, you can use a substrate that is more specific to AChE, such as acetylthiocholine, in your counter-screen.[7]

    Logical Flow for Improving Inhibitor Selectivity

    Selectivity_Logic start Synthesize/Select Initial Compound screen Screen against BChE and AChE start->screen calc_si Calculate Selectivity Index (SI) IC50(AChE) / IC50(BChE) screen->calc_si is_selective Is SI > 10? calc_si->is_selective sar Perform SAR Studies (Modify Compound Structure) is_selective->sar No optimal Optimal Selective Inhibitor Identified is_selective->optimal Yes sar->screen

    Caption: A decision-making workflow for the development of selective BChE inhibitors.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between BChE and AChE activity in a sample that contains both?

A1: You can differentiate between the two enzyme activities by using selective inhibitors.

  • To measure BChE activity: Pre-incubate your sample with a highly selective AChE inhibitor, such as BW284c51, to block AChE activity.[8] Then, initiate the reaction with a substrate like butyrylthiocholine. The resulting activity will be primarily due to BChE.

  • To measure AChE activity: Pre-incubate your sample with a selective BChE inhibitor, such as ethopropazine or a specific cymserine analog, to inhibit BChE.[9] Then, add the substrate (acetylthiocholine is preferred for AChE) to measure the AChE activity.

Q2: What are the essential controls for a BChE inhibition assay?

A2: Including proper controls is critical for validating your results. The following controls are essential:

  • Negative Control (No Inhibitor): This well contains the enzyme, substrate, and buffer, but no inhibitor. It represents 100% enzyme activity and is used for normalization.

  • Positive Control (Known Inhibitor): This well includes a known BChE inhibitor with a well-characterized IC50 value (e.g., rivastigmine).[5] This control validates the assay's ability to detect inhibition.

  • Blank (No Enzyme): This well contains the substrate, buffer, and the highest concentration of the inhibitor, but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis and provides a baseline for background correction.

  • Vehicle Control: If your inhibitor is dissolved in a solvent like DMSO, this control should contain the enzyme, substrate, buffer, and the same concentration of the solvent as in the experimental wells. This accounts for any effect of the solvent on enzyme activity.

Q3: What is the principle of the Ellman's assay, and what are its limitations?

A3: The Ellman's assay is the most common colorimetric method for measuring cholinesterase activity.[10]

  • Principle: It is based on the hydrolysis of a thiocholine ester substrate (e.g., butyrylthiocholine) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[10][11] The rate of color formation is directly proportional to the enzyme activity.[10]

  • Limitations:

    • Interference from Thiols: Compounds containing free sulfhydryl groups in the sample can react with DTNB, leading to a false-positive signal.[1][12]

    • DTNB Instability: DTNB can be unstable in certain buffers, leading to high background absorbance.[1]

    • Inhibitor Interference: Some inhibitors may have absorbance at 412 nm, interfering with the measurement.

    • DTNB Inhibition of Enzyme: At high concentrations, DTNB itself can inhibit cholinesterase activity.[11][13]

Experimental Protocols

Ellman's Assay for BChE Inhibition

This protocol is adapted from established methods for determining BChE activity and inhibition.[8]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum or human serum.

  • Butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Test inhibitors.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of your test inhibitor in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the inhibitor dilution to each well.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the BChE solution to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the BTCI solution to each well to start the enzymatic reaction.

    • Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity of some known cholinesterase inhibitors.

Table 1: IC50 Values of Common Cholinesterase Inhibitors

InhibitorBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
Rivastigmine 0.495[5]74.2[5]150
Donepezil 5.91[5]0.096[5]0.016
Tacrine 0.014[5]0.107[5]7.6
Bambuterol ~0.02>10>500
Ethopropazine ~0.3~30~100

Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Table 2: Kinetic Parameters for Substrate Hydrolysis by BChE and AChE

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
Human BChE Butyrylthiocholine0.3 - 0.5Variable
Human AChE Acetylthiocholine0.1 - 0.2Variable
Human BChE Acetylthiocholine1.0 - 2.0Lower than AChE

These are approximate values and can vary based on the enzyme source and assay conditions.[14][15]

References

Technical Support Center: Characterization of 2-Phenylbenzofuran Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of 2-phenylbenzofuran isomers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic and chromatographic analysis of 2-phenylbenzofuran positional isomers.

Frequently Asked Questions (FAQs)

1. Why is it challenging to differentiate 2-phenylbenzofuran isomers?

Positional isomers of 2-phenylbenzofuran possess the same molecular weight and similar core structures, leading to subtle differences in their physicochemical properties. This similarity can result in overlapping signals in spectroscopic analyses and co-elution in chromatographic separations, making their individual characterization difficult.

2. How can I distinguish between isomers using ¹H NMR spectroscopy?

While the core benzofuran and phenyl proton signals may be similar, the substitution pattern on the phenyl ring creates distinct splitting patterns and chemical shifts for the aromatic protons. Careful analysis of the coupling constants and the integration of these signals can help differentiate between ortho, meta, and para substituted isomers. For example, a para-substituted phenyl ring will typically show two distinct doublets, whereas ortho and meta substitutions will result in more complex splitting patterns.

3. What are the expected differences in ¹³C NMR spectra for positional isomers?

The chemical shifts of the carbon atoms on the substituted phenyl ring are most affected by the isomerism. The carbon attached to the substituent and the ipso-carbon of the benzofuran ring will show the most significant variations. A comparative table of expected chemical shifts can be a valuable tool for identification.

4. My mass spectrometry data shows identical m/z values for my isomers. How can I differentiate them?

While the molecular ion peak will be the same for isomers, their fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be distinct.[1] The position of the substituent on the phenyl ring can influence the stability of the resulting fragment ions, leading to different relative abundances of specific fragments. For instance, the elimination of radicals like •CH3 or molecules like CH2O can be diagnostic for the position of a methoxy group.[2]

5. My 2-phenylbenzofuran isomers are co-eluting in my HPLC analysis. What can I do to improve separation?

To improve the separation of co-eluting isomers, you can modify several chromatographic parameters:

  • Stationary Phase: Consider using a column with a different stationary phase chemistry. For isomers, a phenyl or cyano-bonded phase might offer better selectivity than a standard C18 column.

  • Mobile Phase Composition: Fine-tuning the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase can significantly impact resolution.

  • Gradient Elution: Employing a shallower gradient can increase the separation between closely eluting peaks.

  • Temperature: Optimizing the column temperature can affect the selectivity of the separation.

  • pH of the Mobile Phase: For ionizable 2-phenylbenzofuran derivatives, adjusting the pH of the mobile phase can alter their retention behavior and improve separation.

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Broad or distorted peaks in NMR spectra - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field.- Optimize sample concentration.- Purify the sample to remove impurities.- Re-shim the instrument before acquiring data.
Ambiguous fragmentation pattern in MS - Insufficient fragmentation energy.- Presence of co-eluting impurities.- Optimize the collision energy in MS/MS experiments.- Improve chromatographic separation to ensure pure compounds enter the mass spectrometer.
Poor resolution of isomers in GC-MS - Inappropriate GC column.- Suboptimal temperature program.- Use a capillary column with a stationary phase that offers better selectivity for aromatic isomers (e.g., a wax or phenyl-based column).- Optimize the temperature ramp rate; a slower ramp can improve resolution.
Inconsistent retention times in HPLC - Fluctuation in mobile phase composition.- Column degradation.- Temperature variations.- Ensure proper mixing and degassing of the mobile phase.- Use a guard column and flush the column regularly.- Use a column oven to maintain a constant temperature.

Data Presentation: Comparative Spectroscopic and Chromatographic Data

The following table summarizes the expected differences in analytical data for methoxy-substituted 2-phenylbenzofuran isomers. Note: These are representative values and may vary based on experimental conditions.

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key Mass Spec Fragments (m/z)Typical HPLC Elution Order (Reverse Phase)
2-(2-methoxyphenyl)benzofuran Aromatic protons show complex multiplets due to ortho coupling. Methoxy protons (s, ~3.9 ppm).Ipso-carbon of the phenyl ring is shielded. Carbon bearing the methoxy group is deshielded.Molecular ion (M+), [M-CH₃]+, [M-OCH₃]+, characteristic benzofuran fragments.Tends to elute earlier due to potential intramolecular interactions reducing hydrophobicity.
2-(3-methoxyphenyl)benzofuran Aromatic protons on the phenyl ring show a combination of meta and ortho coupling. Methoxy protons (s, ~3.8 ppm).Chemical shifts of the phenyl carbons are intermediate between ortho and para isomers.Molecular ion (M+), [M-CH₃]+, [M-OCH₃]+. Fragmentation may be less specific than ortho isomer.Intermediate elution.
2-(4-methoxyphenyl)benzofuran Phenyl protons typically show two distinct doublets (AA'BB' system). Methoxy protons (s, ~3.8 ppm).Para-carbon is significantly shielded. Carbon bearing the methoxy group is deshielded.Molecular ion (M+), prominent [M-CH₃]+ due to stable resonance structures.Tends to elute later due to a more exposed polar group and larger hydrophobic surface area.

Experimental Protocols

1. Protocol for NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-phenylbenzofuran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Perform 2D experiments like COSY and HSQC to aid in proton and carbon assignments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness of a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns of the different isomers.

3. Protocol for HPLC-UV Analysis

  • Sample Preparation: Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 50% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the 2-phenylbenzofuran chromophore (typically around 310-320 nm).

  • Data Analysis: Integrate the peak areas to determine the relative amounts of each isomer in a mixture.

Visualizations

Troubleshooting_Workflow start Start: Characterization Challenge problem Identify the specific problem start->problem coelution Co-elution of Isomers problem->coelution Chromatographic Issue ambiguous_spectra Ambiguous Spectroscopic Data problem->ambiguous_spectra Spectroscopic Issue separation_strategy Optimize Chromatographic Method coelution->separation_strategy spectro_strategy Refine Spectroscopic Analysis ambiguous_spectra->spectro_strategy hplc_adjust Adjust HPLC Parameters (Column, Mobile Phase, Gradient) separation_strategy->hplc_adjust gc_adjust Adjust GC Parameters (Column, Temperature Program) separation_strategy->gc_adjust nmr_2d Perform 2D NMR (COSY, HSQC) spectro_strategy->nmr_2d ms_ms Perform MS/MS Analysis spectro_strategy->ms_ms solution Successful Isomer Characterization hplc_adjust->solution gc_adjust->solution nmr_2d->solution ms_ms->solution

Caption: Troubleshooting workflow for 2-phenylbenzofuran isomer characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization synthesis Synthesis of Isomers Crude Product purification Purification Column Chromatography synthesis->purification nmr NMR Analysis ¹H, ¹³C, 2D purification->nmr ms Mass Spectrometry GC-MS, LC-MS/MS purification->ms hplc Chromatography HPLC-UV purification->hplc data_analysis {Data Interpretation | Structure Elucidation} nmr->data_analysis ms->data_analysis hplc->data_analysis

Caption: General experimental workflow for the synthesis and characterization of 2-phenylbenzofuran isomers.

References

Modifying experimental parameters to enhance biological activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals modify experimental parameters to enhance the biological activity of their compounds.

Troubleshooting Guide

This section addresses common issues encountered during experimentation and offers potential solutions.

Issue: Unexpected or No Biological Activity

Potential Cause Troubleshooting Steps
Compound Insolubility Ensure the compound is fully dissolved in the assay buffer. Low solubility can lead to underestimated activity and variable results.[1][2][3] Consider using a different solvent or a co-solvent system, but be mindful of solvent toxicity in cell-based assays.[4]
Incorrect Compound Concentration Perform a dose-response curve to determine the optimal concentration range. High concentrations may induce toxicity or off-target effects, while low concentrations may not elicit a measurable response.[5]
Compound Degradation Verify the stability of your compound under experimental conditions (e.g., temperature, light, pH). Improper storage can also lead to degradation.[1]
Assay Conditions Not Optimal Optimize assay parameters such as incubation time, temperature, and reagent concentrations. For enzyme assays, factors like pH and ionic strength of the buffer are critical.[6][7][8]
Inactive Compound It is possible the compound is inherently inactive against the target. Consider screening against other targets or modifying the compound's chemical structure.

Issue: High Variability and Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations. Cell health can significantly impact assay results.[5][9]
Pipetting Errors Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent and compound addition.[5]
Edge Effects in Microplates Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile water or media.
Reagent Instability Prepare fresh reagents and store them properly. Repeated freeze-thaw cycles can degrade sensitive reagents.[5]

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my compound for biological assays?

A1: Improving compound solubility is a critical step for obtaining accurate biological data.[1][2][3] Here are several strategies:

  • Co-solvents: Using a small percentage of an organic solvent like DMSO can significantly improve solubility.[1][4] However, it's crucial to determine the tolerance of your assay system (especially cell-based assays) to the chosen solvent, as high concentrations can be toxic.[3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.

  • Excipients: The use of solubilizing agents or cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to faster dissolution.[4]

Q2: What is the best way to determine the optimal concentration of my compound?

A2: The optimal concentration should be determined by generating a dose-response curve. This involves testing a range of concentrations, typically in a serial dilution, to identify the concentration that produces the desired biological effect without causing toxicity. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key parameter derived from this curve.

Q3: My compound shows high activity in a biochemical assay but no activity in a cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Compound Instability: The compound may be unstable in the cell culture media.

  • Off-target Effects in Biochemical Assay: The initial activity might have been due to an interaction with a non-target protein in the purified system.

Q4: How can I troubleshoot a Western blot experiment that shows no or weak signal?

A4: A lack of signal in a Western blot can be frustrating. Here are some common causes and solutions:[10][11][12]

  • Protein Transfer: Ensure efficient transfer of proteins from the gel to the membrane by checking your transfer buffer and optimizing the transfer time and voltage.

  • Antibody Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or the incubation time.

  • Antibody Compatibility: Confirm that the secondary antibody is specific for the primary antibody's host species.

  • Antigen Abundance: The target protein may be present at very low levels in your sample. Increase the amount of protein loaded onto the gel.

  • Inactive Enzyme/Substrate: If using an enzyme-conjugated secondary antibody, ensure the substrate is fresh and active.

Data Presentation

Table 1: Comparison of IC50 Values for Compound X and Analogs in a Kinase Assay

CompoundIC50 (nM)Fold Change vs. Compound X
Compound X1501.0
Analog A752.0
Analog B3000.5
Analog C256.0

Experimental Protocols

MTS Cell Viability Assay

This protocol outlines a common method for assessing cell viability in response to a test compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand (Test Compound) Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces

Caption: A hypothetical signaling pathway activated by a test compound.

Experimental_Workflow start Start: Hypothesis assay_dev Assay Development & Validation start->assay_dev primary_screen Primary Screening (e.g., Biochemical Assay) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assay Secondary Assay (e.g., Cell-Based Assay) dose_response->secondary_assay solubility_opt Solubility Optimization secondary_assay->solubility_opt lead_opt Lead Optimization solubility_opt->lead_opt in_vivo In Vivo Testing lead_opt->in_vivo end End: Candidate Selection in_vivo->end

Caption: A general experimental workflow for optimizing biological activity.

References

Overcoming common issues in 2-phenylbenzofuran molecular modeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the molecular modeling of 2-phenylbenzofuran and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their computational experiments.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization of a 2-phenylbenzofuran derivative results in a non-planar structure. Is this expected?

A1: Not always. The 2-phenylbenzofuran core tends to have a pseudo-planar geometry. The dihedral angle between the benzofuran and phenyl rings is often close to 0°.[1] However, bulky substituents, particularly at the C2' and C6' positions of the phenyl ring or adjacent to the C2 position of the benzofuran ring, can introduce steric hindrance and lead to a non-planar conformation.[1] It is crucial to perform a conformational analysis to identify the global minimum energy structure.

Q2: I am having difficulty parameterizing the dihedral angle between the phenyl and benzofuran rings for a molecular dynamics (MD) simulation. What is a recommended workflow?

A2: Parameterizing the dihedral angle for the bond connecting the phenyl and benzofuran rings is critical for accurate conformational sampling. A common approach involves generating a quantum mechanical (QM) potential energy surface by scanning the dihedral angle and then fitting the molecular mechanics (MM) dihedral parameters to reproduce this surface.

Here is a general workflow:

  • QM Scan: Perform a relaxed scan of the dihedral angle (e.g., from 0° to 360° in 10-15° increments) using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[2][3] At each step, optimize the rest of the molecule's geometry.

  • MM Energy Profile: Using your chosen force field, calculate the single-point MM energy for each of the QM-optimized geometries from the scan, with the dihedral term of interest set to zero.

  • Parameter Fitting: Fit the parameters of a Fourier series (or other dihedral potential function in your force field) to the difference between the QM and MM energy profiles. This will yield the specific dihedral parameters for your molecule.

Q3: My docking results for a series of 2-phenylbenzofuran derivatives are not correlating with experimental binding affinities. What are the potential issues?

A3: Several factors can lead to poor correlation between docking scores and experimental data for flexible ligands like 2-phenylbenzofuran derivatives:

  • Inaccurate Ligand Conformation: The bioactive conformation of the ligand might not be correctly sampled during the docking process. Consider generating a pre-computed ensemble of low-energy conformers for docking.[4][5]

  • Receptor Flexibility: The receptor binding pocket may undergo conformational changes upon ligand binding ("induced fit"). Using a single, rigid receptor structure can be a significant limitation. Consider using multiple receptor conformations from experimental structures or generated from MD simulations.

  • Scoring Function Inaccuracies: The scoring function may not accurately capture the specific interactions (e.g., halogen bonds, cation-pi) that are important for your system. It's advisable to test multiple scoring functions or use consensus scoring.

  • Solvation Effects: Implicit solvation models used in many docking programs might not be sufficient. More accurate, but computationally expensive, methods like MM/PBSA or MM/GBSA can be used to rescore the top docking poses.[6][7]

Troubleshooting Guides

Issue 1: Unrealistic Bond Lengths or Angles After Geometry Optimization
Symptom Possible Cause Troubleshooting Step
Distorted aromatic rings or unrealistic bond lengths (e.g., C-C bonds > 1.6 Å in a ring).Inadequate basis set or level of theory for QM optimization.For DFT calculations, use a basis set of at least 6-31G(d,p). For more accurate geometries, consider larger basis sets like 6-311++G(d,p).[2][3]
Incorrect initial 3D structure.Ensure your initial structure is reasonable. Use a molecule builder and perform a preliminary clean-up using a simple force field before starting the QM optimization.
Failure to find a true energy minimum.Perform a frequency calculation after optimization to ensure there are no imaginary frequencies.[3][8] An imaginary frequency indicates a saddle point, not a minimum.
Issue 2: Convergence Failure in Quantum Mechanical Calculations
Symptom Possible Cause Troubleshooting Step
Self-Consistent Field (SCF) calculation does not converge.Poor initial guess for the wavefunction.Use a smaller basis set for an initial optimization, then use the resulting wavefunction as the initial guess for a calculation with a larger basis set.
The electronic structure is challenging.Try a different SCF algorithm or use level shifting to aid convergence. Most QM software packages have options to tweak the SCF procedure.
The system has a complex electronic nature (e.g., radicals).Ensure you are using the correct spin multiplicity. For open-shell systems, an unrestricted formalism (e.g., UB3LYP) is necessary.

Experimental and Computational Protocols

Protocol 1: Quantum Mechanical Geometry Optimization and Frequency Calculation

This protocol outlines the steps for obtaining a stable conformer of a 2-phenylbenzofuran derivative using DFT.

  • Initial Structure Generation:

    • Draw the 2D structure of the molecule in a chemical drawing program.

    • Convert the 2D structure to a 3D structure using a molecule builder and perform an initial energy minimization with a molecular mechanics force field (e.g., MMFF94).

  • Gaussian Input File Preparation:

    • Create an input file for a QM software package like Gaussian.

    • Specify the coordinates of the atoms from the initial structure.

    • Define the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation.

    • Choose a level of theory. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3]

    • Specify the charge and spin multiplicity of the molecule.

  • Execution and Analysis:

    • Run the calculation.

    • After completion, verify that the optimization converged.

    • Check the output of the frequency calculation. A successful optimization to a local minimum will have no imaginary frequencies.[3][8]

    • The final coordinates represent the optimized geometry.

Protocol 2: Molecular Docking with a Flexible Ligand

This protocol describes a general workflow for docking a flexible 2-phenylbenzofuran derivative into a protein binding site.

  • Receptor Preparation:

    • Obtain the 3D structure of the receptor protein (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states appropriate for the simulated pH.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of your 2-phenylbenzofuran derivative (e.g., using the QM optimization protocol above).

    • Assign partial charges using a method like AM1-BCC or from QM calculations (e.g., RESP).

    • Define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD).

    • Set the search space to encompass the defined binding site.

    • Run the docking calculation. The program will generate a set of possible binding poses ranked by a scoring function.

  • Analysis of Results:

    • Visually inspect the top-ranked poses to ensure they make sense chemically and sterically.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

    • If available, compare the predicted binding mode to that of a known inhibitor to assess the validity of the docking results.

Visualizations

Caption: QM/MM workflow for dihedral parameterization.

troubleshooting_docking Troubleshooting Poor Docking Correlation cluster_ligand Ligand Issues cluster_receptor Receptor Issues cluster_method Methodological Issues start Poor Docking vs. Experimental Correlation conformation Incorrect Conformer? start->conformation flexibility Receptor Rigidity? start->flexibility scoring Scoring Function Failure? start->scoring charge Inaccurate Charges? conformation->charge solution1 Use Conformational Ensemble conformation->solution1 Solution protonation Wrong Protonation State? flexibility->protonation solution2 Use Multiple Receptor Structures flexibility->solution2 Solution solvation Poor Solvation Model? scoring->solvation solution3 Rescore with MM/PBSA or MM/GBSA scoring->solution3 Solution

Caption: Decision tree for troubleshooting docking results.

References

Adjusting reaction time to maximize 2-arylbenzofuran yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-arylbenzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your reaction conditions and maximize product yield.

Troubleshooting Guide: Adjusting Reaction Time

Optimizing reaction time is a critical parameter in maximizing the yield and purity of 2-arylbenzofurans. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessive time can result in the formation of impurities and degradation of the desired product. This guide provides a structured approach to troubleshooting common issues related to reaction time.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield or Impure Product check_reaction_monitoring Was the reaction monitored over time (e.g., by TLC, LC-MS)? start->check_reaction_monitoring incomplete_reaction Issue: Incomplete Reaction (Starting material remains) check_reaction_monitoring->incomplete_reaction Yes side_products Issue: Significant Side Products or Degradation check_reaction_monitoring->side_products Yes no_monitoring Action: Set up a time-course experiment. Monitor every 1-2 hours. check_reaction_monitoring->no_monitoring No increase_time Solution: Increase reaction time. Consider a higher temperature or catalyst loading if reaction is stalled. incomplete_reaction->increase_time decrease_time Solution: Decrease reaction time. Purify the product promptly after completion. side_products->decrease_time optimize Action: Identify the optimal time point where product formation is maximal and side products are minimal. no_monitoring->optimize end Optimized Reaction Time increase_time->end decrease_time->end optimize->end

Caption: A flowchart for troubleshooting low yield or impure products by optimizing reaction time.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal reaction time for my specific 2-arylbenzofuran synthesis?

A1: The optimal reaction time is best determined empirically for each specific substrate and reaction condition. The most reliable method is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] By taking small aliquots from the reaction mixture at regular intervals (e.g., every hour), you can observe the consumption of starting materials and the formation of the product. The reaction is typically considered complete when the starting material spot on the TLC plate has disappeared or its concentration is no longer decreasing.

Q2: What are the consequences of running the reaction for too long?

A2: Excessive reaction times can lead to several undesirable outcomes, including:

  • Formation of side products: Prolonged exposure to reaction conditions can promote the formation of impurities.

  • Product degradation: The desired 2-arylbenzofuran may not be stable under the reaction conditions for extended periods and could decompose.

  • Reduced selectivity: In cases where multiple reactive sites are present, longer reaction times may lead to a loss of selectivity.[1]

  • Decreased yield and purity: The accumulation of byproducts and degradation of the main product will ultimately lower the isolated yield and purity.[1][3]

Q3: My reaction seems to have stalled and is not going to completion. Should I just increase the reaction time?

A3: While increasing the reaction time is a primary consideration for an incomplete reaction, if the reaction has stalled (i.e., no change in the ratio of starting material to product over an extended period), simply extending the time may not be effective. In such cases, other parameters should be investigated:

  • Reaction Temperature: A moderate increase in temperature can often accelerate the reaction rate. However, be cautious as this can also promote side reactions.

  • Catalyst Activity: If a catalyst is being used, it may have deactivated over time. Adding a fresh portion of the catalyst could restart the reaction.

  • Reagent Stoichiometry: Ensure that the reagents are present in the correct molar ratios.

Q4: Can the choice of substituents on my starting materials affect the reaction time?

A4: Absolutely. The electronic and steric properties of the substituents on the aryl rings can significantly influence the reaction rate.[1][3] Electron-donating groups can often accelerate reactions like electrophilic aromatic substitution, while electron-withdrawing groups may slow them down. Steric hindrance around the reaction center can also decrease the reaction rate. Therefore, it is crucial to optimize the reaction time for each new substrate.[1]

Data Presentation: Reaction Time vs. Yield

The following tables provide examples of how reaction time can influence the yield of 2-arylbenzofuran synthesis under different methodologies. It is important to note that these are illustrative, and the optimal time will vary with specific substrates and conditions.

Table 1: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)benzofuran with 4-Methoxyphenylboronic Acid [4]

Reaction Time (hours)Temperature (°C)Yield (%)
280Moderate
48091
680No significant improvement

Table 2: Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids [5]

MethodReaction TimeTemperatureYield
Traditional Heating3 hoursRefluxQuantitative
Microwave-Assisted5 minutes79°CVery High

Experimental Protocols

Below are detailed methodologies for common synthetic routes to 2-arylbenzofurans, with an emphasis on monitoring and determining the appropriate reaction time.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

SuzukiWorkflow start Start: Assemble Reactants reactants 2-Halobenzofuran Arylboronic Acid Palladium Catalyst Base (e.g., K2CO3) Solvent (e.g., EtOH/H2O) start->reactants heating Heat the reaction mixture (e.g., 80°C) reactants->heating monitoring Monitor reaction progress by TLC (every 1-2 hours) heating->monitoring completion Reaction Complete (Starting material consumed) monitoring->completion completion->monitoring No workup Cool to room temperature Aqueous workup Extract with organic solvent completion->workup Yes purification Dry the organic layer Concentrate in vacuo Purify by column chromatography workup->purification product Final Product: 2-Arylbenzofuran purification->product

Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis of 2-arylbenzofurans.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[4]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid

  • Palladium(II) catalyst (e.g., PdCl2(PPh3)2)

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH) and Water (H2O) (1:1 v/v)

  • Dichloromethane

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine 2-(4-bromophenyl)benzofuran (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., 3 mol %).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Heat the resulting suspension to 80°C with stirring.

  • Reaction Monitoring: At one-hour intervals, withdraw a small aliquot of the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate. Develop the plate using an appropriate solvent system (e.g., hexane/ethyl acetate). Visualize the spots under UV light. The reaction is complete when the spot corresponding to the 2-(4-bromophenyl)benzofuran has disappeared. For the reaction with 4-methoxyphenylboronic acid, this typically takes around 4 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add brine to the mixture and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Protocol 2: Synthesis from Substituted 2-Hydroxybenzaldehyde[1][3]

This is a multi-step synthesis involving O-alkylation, hydrolysis, and cyclization. The final cyclization step is time-critical.

Step 3: Cyclization to form the 2-Arylbenzofuran

Materials:

  • 2-(2-Formylphenoxy)-2-phenylacetic acid

  • Anhydrous Sodium Acetate (NaOAc)

  • Acetic Anhydride (Ac2O)

  • Ice/Water

Procedure:

  • In a round-bottom flask, mix 2-(2-formylphenoxy)-2-phenylacetic acid (1.0 eq), anhydrous sodium acetate (10 eq), and acetic anhydride.

  • Heat the mixture with stirring to 120-125°C.

  • Reaction Monitoring: The progress of this cyclization can be monitored by TLC. The reaction is typically complete within 4 hours.[1]

  • After 4 hours, cool the mixture and pour it onto a mixture of ice and water.

  • Allow the mixture to stand in a refrigerator for 12 hours to facilitate precipitation.

  • Filter the precipitate, wash it several times with cold water, and dry it.

  • The crude product can be recrystallized from a suitable solvent like n-hexane to yield the pure 2-arylbenzofuran.[1]

References

Validation & Comparative

A Comparative Analysis of 2-Phenylbenzofuran-4-OL and Standard Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Alzheimer's disease research, the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), remains a cornerstone of symptomatic treatment. This guide provides a comparative overview of the inhibitory potential of 2-Phenylbenzofuran-4-OL against established cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. The following sections present quantitative inhibitory data, detail the experimental protocols for assessment, and visualize the underlying mechanism of action.

Quantitative Comparison of Inhibitory Activity

The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher inhibitory potency. The table below summarizes the available IC50 values for this compound and other standard inhibitors against both AChE and BChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
This compound---
Donepezil0.02 - 0.0853.1 - 7.3~36 - 365
Rivastigmine0.02 - 8.30.006 - 0.5~0.0007 - 0.06
Galantamine0.4 - 1.65 - 13~3.1 - 32.5

Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is a range compiled from multiple sources for comparative purposes.

Recent research has highlighted that certain 2-arylbenzofuran derivatives exhibit potent and selective inhibitory activity against BChE. For instance, some derivatives have shown BChE IC50 values in the low micromolar range, with one specific derivative, Cathafuran C, demonstrating an IC50 of 2.5 µM against BChE, which is more potent than the positive control galantamine (IC50 35.3 µM) in the same study[1]. While a specific IC50 value for this compound against AChE and BChE was not explicitly found in the provided search results, the broader class of 2-arylbenzofurans shows promise as cholinesterase inhibitors[2][3]. Some studies have synthesized and evaluated a series of hydroxylated 2-phenylbenzofuran derivatives, indicating the importance of the position of hydroxyl groups and halogen substitutions on the inhibitory activity[4][5].

Mechanism of Cholinesterase Inhibition

Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh). By binding to the active site of AChE and BChE, these inhibitors block the access of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is crucial in alleviating the cognitive symptoms associated with Alzheimer's disease.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Cholinesterase (AChE/BChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to Products Choline + Acetate AChE->Products Inhibitor Cholinesterase Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits

Caption: General mechanism of cholinesterase inhibition.

Experimental Protocol: Ellman's Method for Cholinesterase Activity Assay

The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is based on the reaction of the thiol reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCI) or butyrylthiocholine (BTCI). The resulting yellow-colored 5-thio-2-nitrobenzoate anion can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound) and positive controls (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).

  • Assay Mixture Preparation: In a 96-well microplate, add in the following order:

    • Phosphate buffer

    • Test compound solution at various concentrations

    • DTNB solution

  • Enzyme Addition: Add the AChE or BChE solution to the wells and incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) Mix Prepare Assay Mixture (Buffer + Compound + DTNB) Reagents->Mix Compounds Prepare Test Compounds & Positive Controls Compounds->Mix Incubate Add Enzyme & Incubate Mix->Incubate React Add Substrate to Initiate Reaction Incubate->React Measure Measure Absorbance at 412 nm React->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for Ellman's cholinesterase inhibition assay.

Conclusion

While direct comparative data for this compound against market-leading cholinesterase inhibitors is still emerging, the broader family of 2-arylbenzofuran derivatives demonstrates significant potential, particularly as selective BChE inhibitors. Further investigation into the specific inhibitory profile of this compound is warranted to fully elucidate its therapeutic promise in the context of Alzheimer's disease and other neurodegenerative disorders. The standardized experimental protocols, such as Ellman's method, provide a robust framework for such comparative evaluations.

References

Structure-activity relationship (SAR) of 2-phenylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of 2-Phenylbenzofuran Derivatives

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both naturally occurring and synthetic. Its derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylbenzofuran derivatives, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers and drug development professionals in understanding the key structural requirements for their diverse biological effects.

Anticancer Activity: A Tale of Substitutions

Numerous studies have explored the anticancer potential of 2-phenylbenzofuran derivatives, revealing critical insights into their SAR. The substitution pattern on both the benzofuran ring and the 2-phenyl moiety plays a crucial role in modulating their cytotoxic activity.[4][5]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2-phenylbenzofuran derivatives against various cancer cell lines.

Compound IDR1 (Benzofuran Ring)R2 (2-Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1 HHHeLa>100[6]
2 5-BrHHeLa25.3[6]
3 H4-OHMCF-715.2[4]
4 H4-OCH3MCF-710.8[4]
5 5-NO24-OHA5495.6[7]
6 5-NO24-OCH3A5493.2[7]
Doxorubicin --HeLa1.136[4]

From the data, several SAR trends can be deduced:

  • Substitution on the Benzofuran Ring: The introduction of a bromine atom at the 5-position of the benzofuran ring (Compound 2 ) significantly enhances cytotoxicity compared to the unsubstituted parent compound (Compound 1 ). Similarly, a nitro group at the 5-position (Compounds 5 and 6 ) leads to potent activity.

  • Substitution on the 2-Phenyl Ring: Hydroxyl and methoxy groups at the para-position of the 2-phenyl ring are favorable for anticancer activity. A methoxy group (Compound 4 ) generally confers greater potency than a hydroxyl group (Compound 3 ).

  • Synergistic Effects: The combination of a nitro group on the benzofuran ring and a methoxy group on the 2-phenyl ring (Compound 6 ) results in the most potent derivative in this series.

Anti-Alzheimer's Activity: Targeting Cholinesterases and β-Secretase

2-Arylbenzofuran derivatives have emerged as promising agents for the treatment of Alzheimer's disease (AD) by dually targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).[8][9]

Comparative Analysis of Anti-Alzheimer's Activity

The inhibitory activities of various 2-phenylbenzofuran derivatives are presented below.

Compound IDR (Benzofuran Ring)R' (2-Phenyl Ring)AChE IC50 (µM)BChE IC50 (µM)BACE1 IC50 (µM)Reference
7 HH10.525.11.2[8]
8 5-OHH5.215.80.8[8]
19 H4-OH2.18.90.5[8]
20 5-OH4-OH0.08616.4500.043[8]
Donepezil --0.0797.100-[8]
Baicalein --0.40431.6240.087[8]

Key SAR observations for anti-AD activity include:

  • Hydroxyl Group Importance: The presence of hydroxyl groups on both the benzofuran ring and the 2-phenyl ring is crucial for high inhibitory activity.

  • Positional Effects: A hydroxyl group at the 5-position of the benzofuran ring (Compound 8 ) and the 4-position of the 2-phenyl ring (Compound 19 ) independently enhance the activity.

  • Combined Effect: The di-hydroxylated derivative (Compound 20 ) exhibits the most potent activity, with an AChE inhibition comparable to the standard drug Donepezil and superior BACE1 inhibition compared to Baicalein.[8]

Experimental Protocols

General Synthesis of 2-Phenylbenzofuran Derivatives

A common synthetic route to 2-arylbenzofurans involves a three-step process starting from a substituted 2-hydroxybenzaldehyde.[8][9]

  • O-Alkylation: The substituted 2-hydroxybenzaldehyde is reacted with methyl α-bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.[8]

  • Hydrolysis: The resulting ester is then hydrolyzed using an aqueous solution of a base like potassium hydroxide to afford 2-(2-formylphenoxy)-2-phenylacetic acid.[8]

  • Cyclization: The final cyclization to form the 2-phenylbenzofuran core is achieved by heating the phenylacetic acid derivative with a dehydrating agent like acetic anhydride and a catalyst such as anhydrous sodium acetate.[9]

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The cholinesterase inhibitory activity is typically determined using a modified Ellman's method.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, and the respective enzyme (AChE or BChE).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the colorimetric reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro β-Secretase (BACE1) Inhibition Assay

The BACE1 inhibitory activity can be evaluated using a FRET-based assay kit.

  • Reaction Components: The assay mixture includes the BACE1 enzyme, a specific fluorogenic substrate, and the test compound in an appropriate buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture and incubated at 37°C.

  • Fluorescence Measurement: The cleavage of the substrate by BACE1 results in an increase in fluorescence, which is monitored using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the percentage of inhibition versus the compound concentration.

Visualizing Workflows and Pathways

General Synthetic Workflow

G cluster_synthesis General Synthesis of 2-Phenylbenzofurans start Substituted 2-Hydroxybenzaldehyde step1 O-Alkylation with Methyl α-bromophenylacetate start->step1 intermediate1 Methyl 2-(2-formylphenoxy) -2-phenylacetate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 2-(2-formylphenoxy) -2-phenylacetic acid step2->intermediate2 step3 Cyclization with Acetic Anhydride intermediate2->step3 end 2-Phenylbenzofuran Derivative step3->end

Caption: General synthetic route for 2-phenylbenzofuran derivatives.

Anti-inflammatory Signaling Pathways

2-Phenylbenzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[10]

G cluster_pathway Inhibition of Inflammatory Pathways by 2-Phenylbenzofurans cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) ERK ERK stimulus->ERK JNK JNK stimulus->JNK p38 p38 stimulus->p38 IKK IKKα/β stimulus->IKK cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) ERK->cytokines induces expression JNK->cytokines induces expression p38->cytokines induces expression IkB IκBα IKK->IkB phosphorylates NFkB p65 IkB->NFkB releases NFkB_nucleus p65 (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->cytokines induces transcription compound 2-Phenylbenzofuran Derivative compound->ERK compound->JNK compound->p38 compound->IKK compound->NFkB

Caption: Modulation of NF-κB and MAPK pathways by 2-phenylbenzofurans.

References

Unveiling the Potential of 2-Phenylbenzofuran-4-OL as a BACE1 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Compound Against Clinically Trialed Alternatives

In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy. BACE1 initiates the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that accumulate as toxic plaques in the brain, a hallmark of Alzheimer's pathology.[1][2] This guide provides a comprehensive comparison of a promising novel compound, 2-Phenylbenzofuran-4-OL, with several BACE1 inhibitors that have undergone clinical trials, offering researchers and drug development professionals a data-driven overview of its potential.

Performance Comparison: this compound vs. Key Competitors

Recent research has highlighted this compound (also referred to as compound 19 in some literature) as a potent inhibitor of BACE1.[3][4] A comparative analysis of its in vitro efficacy against that of other well-documented BACE1 inhibitors is presented below.

CompoundTypeBACE1 Inhibitory Potency (IC50/Ki)SelectivityClinical Development Stage
This compound 2-Arylbenzofuran DerivativeIC50: 0.051 ± 0.01 µmol·L⁻¹ (51 nM) [4]Data not availablePreclinical
Baicalein (Reference)Natural ProductIC50: 0.087 ± 0.03 µmol·L⁻¹ (87 nM)[3][4]Not specifiedPreclinical
Verubecestat (MK-8931)AmidineKi: 2.2 nM; Cellular IC50: 13 nM[1][5][6]~45,000-fold selective for BACE1 over Cathepsin D.[1] Also inhibits BACE2 (Ki: 0.38 nM).[5]Discontinued (Phase III)
Elenbecestat (E2609)Guanidine-basedIC50: 27 nM; Cellular IC50: ~7 nmol/L[1][7][8]3.53-fold more selective for BACE1 over BACE2.[9]Discontinued (Phase III)
Lanabecestat (AZD3293)AcylguanidineIC50: 0.6 nM[10][11]High selectivity.[12]Discontinued (Phase III)
Atabecestat (JNJ-54861911)Small MoleculePotent, with up to 95% reduction in plasma and CSF Aβ.[13]Not specifiedDiscontinued (Phase II)
Umibecestat (CNP520)5-amino-1,4-oxazine derivativeIC50: 11 nM (human BACE1)[14]Selective over other aspartic proteases including BACE2 and Cathepsin D.[14][15]Discontinued (Phase II/III)

Experimental Methodologies

The in vitro inhibitory activity of this compound and its analogs against BACE1 was determined using a commercially available BACE1 activity assay kit. The following protocol provides a general outline based on the available literature.[4]

BACE1 Inhibition Assay Protocol

A BACE1 activity assay kit was utilized to determine the inhibitory potential of the test compounds. The assay is based on the principle of fluorescence resonance energy transfer (FRET). A specific peptide substrate for BACE1 is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

The experimental procedure involved the following steps:

  • Test compounds were dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

  • The assay was performed in a 96-well plate format.

  • Each well contained the BACE1 enzyme, the FRET peptide substrate, and the assay buffer.

  • The test compound at a specific concentration was added to the respective wells. A control group without any inhibitor was included to measure 100% enzyme activity.

  • The reaction was incubated at a specified temperature for a defined period.

  • The fluorescence intensity was measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • The percentage of BACE1 inhibition was calculated using the following formula:

    BACE1 inhibitory effect (%) = [1 – (Fluorescence of inhibitor group / Fluorescence of control group)] × 100%

  • The IC50 value, the concentration of the inhibitor required to reduce BACE1 activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 plays a crucial, rate-limiting role in the amyloidogenic processing of the amyloid precursor protein (APP).[1] Understanding this pathway is fundamental to appreciating the therapeutic rationale for BACE1 inhibition.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment (membrane-bound) APP->C99 Cleavage sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage Abeta Amyloid-β (Aβ) peptides C99->Abeta Cleavage gamma_secretase γ-secretase gamma_secretase->C99 Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1_enzyme BACE1 BACE1_enzyme->APP BACE1_Inhibitor_Screening cluster_workflow Inhibitor Screening Workflow start Compound Library assay_prep Prepare Assay Plate (BACE1, Substrate, Buffer) start->assay_prep add_compound Add Test Compounds (Varying Concentrations) assay_prep->add_compound incubation Incubation add_compound->incubation fluorescence_reading Measure Fluorescence incubation->fluorescence_reading data_analysis Data Analysis fluorescence_reading->data_analysis ic50_determination Calculate % Inhibition and Determine IC50 data_analysis->ic50_determination

References

Unraveling the Antioxidant Potential of 2-Phenylbenzofuran Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, the antioxidant potential of natural and synthetic compounds is of paramount interest to researchers in drug development. This guide provides a comparative analysis of the antioxidant capabilities of 2-phenylbenzofuran isomers, a class of compounds showing significant promise. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for scientists exploring the therapeutic applications of these molecules.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of 2-phenylbenzofuran isomers is not uniform, with subtle structural differences leading to significant variations in activity. A key study compared two isomers, moracin C and iso-moracin C, revealing the critical role of double bond position in their antioxidant efficacy. Iso-moracin C consistently demonstrated superior antioxidant activity in several redox-related assays.[1][2]

The inhibitory concentration (IC50) values from various antioxidant assays are summarized in the table below. A lower IC50 value indicates a higher antioxidant potential.

Antioxidant AssayMoracin C (μM)Iso-Moracin C (μM)Reference Compound
DPPH• Inhibition 185.7 ± 11.289.5 ± 5.1Trolox
ABTS•+ Inhibition 108.3 ± 7.558.4 ± 3.2Trolox
•O2− Inhibition 134.6 ± 9.872.3 ± 4.7Trolox
CUPRAC 95.2 ± 6.347.6 ± 2.9Trolox

Data sourced from Lin et al. (2018).[1]

The enhanced activity of iso-moracin C is attributed to the position of a double bond that extends the π-π conjugation system of the molecule.[1] This extended conjugation enhances the molecule's ability to stabilize radical species through the delocalization of π-electrons.[1]

Mechanistic Insights into Antioxidant Action

The antioxidant activity of 2-phenylbenzofuran isomers is primarily mediated through two main mechanisms:

  • Redox-related mechanisms: These involve the transfer of an electron (ET) and/or a hydrogen atom (H+-transfer) to neutralize free radicals.[1] Assays like DPPH, ABTS, and CUPRAC are used to evaluate this type of activity.[1]

  • Non-redox mechanisms: One such mechanism is radical-adduct-formation (RAF), where the antioxidant molecule forms a stable adduct with the free radical.[1][3]

While the position of the double bond significantly impacts the redox-related antioxidant potential, it has little effect on the RAF potential.[1]

Potential Modulation of Cellular Signaling Pathways

The antioxidant effects of benzofuran derivatives at the cellular level are likely mediated through the modulation of key signaling pathways involved in the response to oxidative stress. While direct studies on 2-phenylbenzofuran isomers are limited, research on related benzofuran compounds suggests potential involvement of the following pathways:

  • NF-κB and MAPK Signaling Pathways: These pathways are central to the inflammatory response, which is closely linked to oxidative stress. Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, thereby reducing the production of pro-inflammatory mediators.[4][5]

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[6] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.[6] Natural compounds with structures related to 2-phenylbenzofurans have been shown to activate this protective pathway.

Below is a diagram illustrating the potential interplay of 2-phenylbenzofuran derivatives with these key cellular signaling pathways.

Antioxidant Signaling Pathways Potential Cellular Signaling Pathways Modulated by 2-Phenylbenzofuran Derivatives cluster_stimulus Cellular Stress cluster_compounds Antioxidant Intervention cluster_pathways Signaling Cascades cluster_response Cellular Response Oxidative Stress Oxidative Stress MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Oxidative Stress->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway Oxidative Stress->NFkB_Pathway activates Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 disrupts 2-Phenylbenzofuran Isomers 2-Phenylbenzofuran Isomers 2-Phenylbenzofuran Isomers->MAPK_Pathway inhibits 2-Phenylbenzofuran Isomers->NFkB_Pathway inhibits 2-Phenylbenzofuran Isomers->Nrf2_Keap1 activates Nrf2 release Inflammation Inflammation MAPK_Pathway->Inflammation promotes NFkB_Pathway->Inflammation promotes Antioxidant_Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2_Keap1->Antioxidant_Gene_Expression induces Inflammation->Oxidative Stress exacerbates Antioxidant_Gene_Expression->Oxidative Stress reduces DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Test Sample A->C B Prepare Test Samples (various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F

References

2-Phenylbenzofuran-4-OL versus resveratrol: a comparative antioxidant study

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant properties of 2-phenylbenzofuran derivatives and the well-characterized antioxidant, resveratrol.

Due to a lack of specific experimental data for 2-Phenylbenzofuran-4-OL, this guide will draw comparisons using data from structurally related 2-phenylbenzofuran derivatives. This approach provides valuable insights into the potential antioxidant capacity of this class of compounds relative to the established benchmark of resveratrol.

Executive Summary

Resveratrol, a stilbenoid found in various plants, is a extensively studied antioxidant with known mechanisms of action, including direct radical scavenging and the upregulation of endogenous antioxidant enzymes.[1] 2-Phenylbenzofurans, a class of compounds also found in nature, are emerging as promising antioxidant agents.[2][3] Theoretical and experimental studies suggest their antioxidant activity is largely governed by hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms.[2][3] This guide synthesizes available data to present a comparative overview of their antioxidant potential.

Data Presentation: In Vitro Antioxidant Capacity

The following tables summarize the available quantitative data from key in vitro antioxidant assays. It is important to note that the data for 2-phenylbenzofuran derivatives is based on specific examples from the literature and not on this compound itself.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Compound/DerivativeAssay ConditionsIC50 ValueReference CompoundIC50 of Reference
Resveratrol Methanolic solution~100 µM (indicative)--
Regiafuran A-B DPPH assay1.9–2.4 µg/mLTrolox1.1 µg/mL[3]
Moracin C DPPH assayHigher than iso-moracin C--
Iso-moracin C DPPH assayLower than moracin C--

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Compound/DerivativeAssay ConditionsIC50 Value
Resveratrol Aqueous/ethanolic solutionConsistently demonstrates high activity
Moracin C ABTS assayHigher than iso-moracin C
Iso-moracin C ABTS assayLower than moracin C

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Assay

CompoundAssay ConditionsORAC Value (µmol TE/g)
Resveratrol AAPH as peroxyl radical generator~23.12[4]
2-Phenylbenzofuran Derivatives Data not available-

Mechanistic Insights: A Visual Comparison

The antioxidant mechanisms of 2-phenylbenzofuran derivatives and resveratrol differ in their primary modes of action. The following diagrams illustrate these conceptual pathways.

cluster_0 2-Phenylbenzofuran Derivative Antioxidant Mechanisms 2-PBD 2-Phenylbenzofuran Derivative (Ar-OH) PBD_Radical 2-PBD Radical (Ar-O•) 2-PBD->PBD_Radical H• (HAT) PBD_Anion 2-PBD Anion (Ar-O-) 2-PBD->PBD_Anion -H+ Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical H• Further Reactions Further Reactions PBD_Radical->Further Reactions PBD_Anion->PBD_Radical + e- (SPLET) Electron e-

Caption: Antioxidant mechanisms of 2-phenylbenzofuran derivatives.

cluster_1 Resveratrol Antioxidant Mechanisms Resveratrol Resveratrol Scavenged_ROS Neutralized ROS Resveratrol->Scavenged_ROS Direct Scavenging Nrf2 Nrf2 Resveratrol->Nrf2 Promotes Dissociation ROS Reactive Oxygen Species (ROS) ROS->Scavenged_ROS Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AOE Antioxidant Enzymes (e.g., SOD, CAT) ARE->AOE Upregulates Expression

Caption: Antioxidant mechanisms of resveratrol.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reference and replication.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the DPPH working solution.

    • Add an equal volume of the test compound solution or the positive control to the DPPH solution.

    • A blank containing the solvent and the DPPH solution is also prepared.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare an ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a positive control.

  • Assay Procedure:

    • Add a small volume of the test compound solution or positive control to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.

    • Prepare a series of concentrations of the test compound and a Trolox standard.

  • Assay Procedure:

    • In a black microplate, add the fluorescein solution, followed by the test compound or Trolox standard.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.

  • Data Analysis:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment.

Start Start: Select Antioxidant Assay (e.g., DPPH, ABTS, ORAC) Reagent_Prep Prepare Reagents: - Radical Solution - Test Compounds - Standards Start->Reagent_Prep Assay Perform Assay: - Mix Reagents and Samples - Incubate Reagent_Prep->Assay Measurement Measure Signal: - Absorbance or Fluorescence Assay->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition/Scavenging - Determine IC50 or TEAC Measurement->Data_Analysis Comparison Compare Results: - Test Compounds vs. Standards - Different Compounds Data_Analysis->Comparison End End: Conclude Antioxidant Capacity Comparison->End

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion

While direct comparative data for this compound is not currently available, the broader class of 2-phenylbenzofuran derivatives demonstrates significant antioxidant potential, in some cases comparable to the reference compound Trolox.[3] Their primary antioxidant mechanisms appear to be based on direct radical scavenging through hydrogen atom or electron donation.[2][3]

Resveratrol, in contrast, exhibits a dual mode of action, not only directly scavenging reactive oxygen species but also enhancing the cellular antioxidant defense system through the Nrf2 signaling pathway.[1] This multifaceted mechanism may offer broader in vivo benefits.

Further research, including direct head-to-head in vitro and in vivo studies, is necessary to definitively establish the comparative antioxidant efficacy of this compound and resveratrol. This guide serves as a foundational resource based on the current scientific literature.

References

A Comparative Analysis of 2-Phenylbenzofuran Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges. A critical step in this process is the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of select 2-phenylbenzofuran derivatives, a class of compounds that has garnered significant interest for its anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of these compounds.

In Vitro Cytotoxicity: Gauging Potency in the Lab

The initial assessment of anticancer compounds typically involves evaluating their ability to inhibit the growth of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxicity of representative 2-phenylbenzofuran and related benzofuran derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 43f Various-Combretastatin A-4-
Compound S6 HeLaLow--
HepG2Low--
SW620Low--
2-Benzoylbenzofuran 11e MCF-7, MDA-MB-231PotentTamoxifen, Raloxifene-
2-Acetylbenzofuran 26 Various0.93Gefitinib0.9

Table 1: Summary of In Vitro Efficacy of Selected Benzofuran Derivatives. This table highlights the potent cytotoxic effects of several benzofuran derivatives against a range of human cancer cell lines.

From the Petri Dish to Preclinical Models: Assessing In Vivo Efficacy

While in vitro assays are invaluable for initial screening, the complex biological environment of a living organism can significantly influence a compound's activity. Therefore, in vivo studies, typically in animal models, are essential to evaluate the true therapeutic potential of a drug candidate. The following table presents the in vivo anticancer activity of benzofuran derivatives for which corresponding in vitro data is available, allowing for a direct comparison of their efficacy.

CompoundAnimal ModelDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)
Compound 43f Syngeneic mouse tumor5Intraperitoneal16.9
15Intraperitoneal45.7
Compound S6 QGY-7401 xenograft (nude mice)Not specifiedNot specifiedSignificant suppression

Table 2: Summary of In Vivo Efficacy of Selected Benzofuran Derivatives. This table demonstrates the translation of in vitro potency to in vivo tumor growth inhibition for specific benzofuran compounds.

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

The anticancer effects of 2-phenylbenzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Furthermore, understanding the experimental workflows is crucial for interpreting the presented data.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Cancer Cell Line Culture compound_treatment Treatment with 2-Phenylbenzofuran Compound cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) compound_treatment->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination compound_administration Compound Administration ic50_determination->compound_administration Informs Dosage animal_model Animal Model (e.g., Xenograft in Mice) tumor_induction Tumor Induction animal_model->tumor_induction tumor_induction->compound_administration tumor_measurement Tumor Growth Monitoring compound_administration->tumor_measurement efficacy_assessment Assessment of Tumor Growth Inhibition tumor_measurement->efficacy_assessment

Figure 1: A generalized workflow for evaluating the anticancer efficacy of 2-phenylbenzofuran compounds, from initial in vitro screening to in vivo validation.

Several studies have elucidated the molecular mechanisms underlying the anticancer activity of benzofuran derivatives. For instance, some compounds have been shown to inhibit key kinases involved in cell cycle progression and proliferation.

signaling_pathway cluster_aurora Aurora B Kinase Inhibition AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates ChromosomeSegregation Proper Chromosome Segregation HistoneH3->ChromosomeSegregation CellDivision Cell Division ChromosomeSegregation->CellDivision CompoundS6 Compound S6 CompoundS6->AuroraB Inhibits

Figure 2: The inhibitory effect of Compound S6 on the Aurora B kinase signaling pathway, a critical regulator of mitosis.[1]

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assays

1. Cell Lines and Culture Conditions:

  • Human cancer cell lines (e.g., HeLa, HepG2, SW620, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The following day, cells are treated with various concentrations of the 2-phenylbenzofuran compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

3. SRB Assay (Sulphorhodamine B):

  • Cells are seeded and treated with the compounds as described for the MTT assay.

  • After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • The IC50 value is calculated from the dose-response curve.

In Vivo Antitumor Efficacy Studies

1. Animal Models:

  • Immunocompromised mice (e.g., nude mice, SCID mice) are typically used for xenograft models. For some studies, syngeneic models with immunocompetent mice are employed.

  • All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

2. Xenograft Tumor Model:

  • Human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Compound Administration and Monitoring:

  • Once tumors reach the desired size, mice are randomized into control and treatment groups.

  • The 2-phenylbenzofuran compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at specified doses and schedules.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.

  • Body weight and general health of the animals are also monitored throughout the study.

4. Efficacy Assessment:

  • At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

  • Tumors may be excised for further analysis, such as histopathology or biomarker assessment.

This guide provides a foundational comparison of the in vitro and in vivo efficacy of 2-phenylbenzofuran compounds. The presented data and protocols are intended to aid researchers in the rational design and development of novel anticancer therapeutics based on this promising chemical scaffold. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and translational potential of this class of molecules.

References

Comparative Guide to Analytical Methods for 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of analytical methodologies applicable to the analysis of 2-phenylbenzofuran derivatives. Due to the limited availability of specific cross-validation data for 2-Phenylbenzofuran-4-OL in the public domain, this document outlines generalized experimental protocols and representative performance data based on methods validated for analogous phenolic and benzofuran compounds. The presented data should be considered illustrative for the purposes of methodological comparison.

Introduction

The accurate and precise quantification of this compound, a molecule of interest in pharmaceutical and chemical research, is critical for its development and application. The selection of an appropriate analytical method is paramount for ensuring data quality and reliability. This guide compares two powerful and commonly employed analytical techniques for the analysis of small organic molecules: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components in a mixture. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing selectivity and aiding in peak purity assessment.

Experimental Protocol

A typical HPLC-DAD method for the analysis of phenolic compounds, adaptable for this compound, would involve the following steps:

  • Sample Preparation:

    • Accurately weigh a reference standard of the analyte.

    • Prepare a stock solution by dissolving the standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Generate a series of calibration standards by serial dilution of the stock solution.

    • Dissolve and dilute the sample to be analyzed in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase consists of:

      • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization).

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A representative gradient might start with a low percentage of organic solvent (e.g., 10% B), increasing linearly to a higher percentage (e.g., 90% B) over a set time to elute the analyte and any impurities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

    • Injection Volume: Typically 10-20 µL.

    • Detection: DAD detection is set at the wavelength of maximum absorbance for this compound. A full spectral scan can also be performed to assess peak purity.

Illustrative Validation Data

The following table summarizes typical validation parameters for an HPLC-DAD method for a phenolic compound similar in structure to this compound.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL) 0.3 - 1.5
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Selectivity No interference from blank matrix at the retention time of the analyte.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F DAD Detection E->F G Peak Integration & Quantification F->G H Reporting G->H

Caption: Workflow for HPLC-DAD Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

Experimental Protocol

A GC-MS method for the analysis of a derivatized phenolic compound would typically follow these steps:

  • Sample Preparation and Derivatization:

    • Prepare standard and sample solutions as described for the HPLC method.

    • Evaporate the solvent from a known volume of the standard or sample solution under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried residue.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl group.

    • The resulting trimethylsilyl (TMS) ether of this compound is more volatile and suitable for GC analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically set to 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

      • Ion Source Temperature: Typically 230°C.

      • Quadrupole Temperature: Typically 150°C.

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Illustrative Validation Data

The following table presents representative validation parameters for a GC-MS method for a derivatized phenolic compound.

Validation ParameterTypical Performance
Linearity (r²) > 0.998
Range (ng/mL) 10 - 1000
Limit of Detection (LOD) (ng/mL) 1 - 5
Limit of Quantification (LOQ) (ng/mL) 3 - 15
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Selectivity High selectivity achieved through monitoring specific mass fragments.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Prep B Solvent Evaporation A->B C Derivatization (e.g., Silylation) B->C D Injection into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Quantification F->G H Reporting G->H

Caption: Workflow for GC-MS Analysis.

Method Comparison Summary

FeatureHPLC-DADGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.
Sample Volatility Not a limiting factor.Requires volatile and thermally stable analytes (or derivatization).
Derivatization Generally not required.Often necessary for polar compounds like phenols.
Selectivity Good, based on retention time and UV-Vis spectrum.Excellent, based on retention time and mass fragmentation pattern.
Sensitivity Generally lower than GC-MS (in SIM mode).High sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Instrumentation Cost Generally lower.Generally higher.
Throughput Can be high with modern UPLC systems.Can be lower due to longer run times and sample preparation.
Typical Application Routine quality control, purity assessment.Trace analysis, structural elucidation, impurity identification.

Conclusion

Both HPLC-DAD and GC-MS are powerful techniques that can be adapted for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-DAD is a robust, reliable, and cost-effective method that is well-suited for routine quantitative analysis where high sensitivity is not the primary concern. Its major advantage is the ability to analyze the compound in its native form without the need for derivatization.

  • GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level quantification and for applications requiring confident identification based on mass spectral data. However, the need for derivatization for polar, non-volatile compounds adds a step to the sample preparation process and can introduce variability.

For the cross-validation of analytical methods for this compound, it is recommended that a laboratory develops and validates both an HPLC and a GC-MS method. The HPLC method could serve as the primary method for routine analysis, while the GC-MS method could be used as a confirmatory technique, especially for the analysis of low-level impurities or for studies requiring higher sensitivity and specificity. The results from both methods can then be compared to ensure the accuracy and reliability of the analytical data.

A Comparative In Vitro Analysis of 2-Phenylbenzofuran Derivatives and Donepezil as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of 2-phenylbenzofuran derivatives and the established Alzheimer's disease therapeutic, Donepezil, with a focus on their acetylcholinesterase (AChE) inhibitory activity. While direct comparative data for 2-Phenylbenzofuran-4-OL is limited, this guide presents key findings on structurally related compounds from the 2-arylbenzofuran class, offering valuable insights for neurodegenerative disease research.

Executive Summary

Donepezil is a well-characterized, potent inhibitor of acetylcholinesterase. The 2-phenylbenzofuran scaffold has emerged as a promising pharmacophore in the design of cholinesterase inhibitors. While many 2-phenylbenzofuran derivatives exhibit a preference for inhibiting butyrylcholinesterase (BChE), specific structural modifications, such as the addition of hydroxyl groups at the 4 and 6 positions of the benzofuran ring, have yielded compounds with potent AChE inhibitory activity comparable to Donepezil. This guide synthesizes the available in vitro data to facilitate a clear comparison.

Data Presentation: Acetylcholinesterase Inhibition

The following table summarizes the in vitro acetylcholinesterase inhibitory activities (IC50 values) of a key 2-arylbenzofuran derivative and Donepezil. Lower IC50 values indicate greater inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Source Organism of EnzymeReference
2-Phenylbenzofuran-4,6-diolAcetylcholinesterase0.086 ± 0.01Not Specified[1][2][3]
DonepezilAcetylcholinesterase0.085 ± 0.01Not Specified[1][2][3]
DonepezilAcetylcholinesterase0.0067Not Specified[4]

Note: IC50 values for Donepezil can vary between studies due to different experimental conditions.

Interestingly, while 2-phenylbenzofuran-4,6-diol shows high potency against AChE, other studies on 2-phenylbenzofuran derivatives have indicated a general selectivity towards butyrylcholinesterase (BChE), with many compounds showing only weak inhibition of AChE[5]. For instance, one study reported that most of the synthesized 2-phenylbenzofuran compounds had a pronounced selective inhibition of BChE[5].

Experimental Protocols

The most cited method for determining acetylcholinesterase inhibitory activity in the referenced studies is the Ellman method.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is a widely accepted standard for measuring AChE activity.

Principle: The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. When an inhibitor is present, the rate of this reaction decreases.

Typical Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (typically pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide in the buffer, and solutions of the test compounds (e.g., 2-phenylbenzofuran derivatives and Donepezil) at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle for control), and the acetylcholinesterase enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the DTNB solution followed by the acetylthiocholine iodide solution to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor). The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release of Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron Signal Neuronal Signal Postsynaptic->Signal Signal Propagation SynapticCleft->Postsynaptic ACh binds to receptors AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh in cleft Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Hydrolysis Inhibitor AChE Inhibitor (e.g., Donepezil, 2-Phenylbenzofuran derivative) Inhibitor->AChE Inhibition Breakdown->Presynaptic Choline Reuptake

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow: In Vitro AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Enzyme Prepare AChE Solution Add_Enzyme_Compound Add AChE and Test Compound/Control Prep_Enzyme->Add_Enzyme_Compound Prep_Substrate Prepare Acetylthiocholine and DTNB Solutions Add_Substrate Add Acetylthiocholine and DTNB Prep_Substrate->Add_Substrate Prep_Compounds Prepare Test Compound (this compound / Donepezil) and Control Solutions Prep_Compounds->Add_Enzyme_Compound Incubate Incubate Add_Enzyme_Compound->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the Ellman's AChE Inhibition Assay.

References

Glycosylation's Impact on the Cytotoxicity of 2-Phenyl-Benzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable gap in direct comparative studies on the cytotoxicity of glycosylated versus non-glycosylated 2-phenyl-benzofurans. However, by examining the cytotoxic profiles of various non-glycosylated 2-phenyl-benzofuran analogs and applying established principles of medicinal chemistry, we can infer the potential effects of glycosylation on the anti-cancer properties of this promising scaffold.

Benzofuran derivatives, both from natural and synthetic origins, have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1][2][3]. The 2-phenyl-benzofuran core, in particular, has been a focal point for the development of novel cytotoxic agents[4][5]. While extensive research has explored the impact of various substituents on the benzofuran ring system, the influence of glycosylation remains a less explored frontier.

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. In the context of drug design, introducing a sugar moiety can enhance water solubility, improve metabolic stability, and influence cell permeability and drug-target interactions. These modifications can, in turn, modulate the compound's overall cytotoxicity and therapeutic index.

This guide synthesizes the available data on the cytotoxicity of non-glycosylated 2-phenyl-benzofurans and provides a theoretical framework for understanding how glycosylation might alter their activity.

Cytotoxicity of Non-Glycosylated 2-Phenyl-Benzofuran Derivatives

Numerous studies have reported the cytotoxic activity of various non-glycosylated 2-phenyl-benzofuran derivatives against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound 3d 5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanoneMolt40.69[4]
CEM0.88[4]
HeLa0.51[4]
L12101.3[4]
FM3A1.9[4]
Compound 4d 5-methoxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanoneMolt41.4[4]
CEM1.5[4]
HeLa1.3[4]
L12102.8[4]
FM3A8.4[4]
Compound 31 Hybrid of 2-phenyl-3-alkylbenzofuran and 2-ethyl-imidazole with a 2-bromobenzyl substitutionMCF-7<0.08[5]
SW480<0.08[5]
(Against 5 human tumor cell lines)0.08 - 0.55[5]
Compound 22 2-phenyl-benzofuran with a 4-MeO-phenylacetylene groupME-1800.08 - 1.14[6]
A5490.08 - 1.14[6]
ACHN0.08 - 1.14[6]
HT-290.08 - 1.14[6]
B-160.08 - 1.14[6]
Compound 25 2-phenyl-benzofuran with an alkenyl substituent at position 5ME-1800.06 - 0.17[6]
A5490.06 - 0.17[6]
ACHN0.06 - 0.17[6]
B-160.06 - 0.17[6]

Potential Effects of Glycosylation on Cytotoxicity

The introduction of a sugar moiety to the 2-phenyl-benzofuran scaffold could have several profound effects on its cytotoxic profile:

  • Increased Solubility: Glycosylation would likely enhance the aqueous solubility of these generally hydrophobic compounds. This could improve their bioavailability and facilitate their administration in biological assays and potentially in vivo.

  • Altered Cell Permeability: The impact on cell permeability is more complex. While increased hydrophilicity might hinder passive diffusion across the cell membrane, the sugar moiety could be recognized by glucose transporters (GLUTs), which are often overexpressed in cancer cells. This could lead to a "Trojan horse" strategy, where the glycosylated compound is actively transported into cancer cells, thereby increasing its intracellular concentration and cytotoxicity.

  • Modulated Target Interaction: The glycan could sterically hinder or facilitate the interaction of the 2-phenyl-benzofuran core with its intracellular target. The nature of the sugar, its linkage, and its position on the benzofuran scaffold would be critical determinants of this effect.

  • Metabolic Stability: Glycosylation can protect the parent molecule from metabolic degradation, potentially prolonging its half-life and duration of action.

Experimental Protocols

The following is a generalized experimental protocol for assessing the cytotoxicity of novel compounds, based on methodologies commonly cited in the literature[6].

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (glycosylated and non-glycosylated 2-phenyl-benzofurans). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

MTT Assay for Cell Viability:

  • Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizing the Research Workflow and Potential Mechanisms

To better understand the process of evaluating and the potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_evaluation In Vitro Cytotoxicity Evaluation cluster_analysis Comparative Analysis S1 Synthesis of Non-Glycosylated 2-Phenyl-Benzofuran E1 Cell Line Selection (e.g., MCF-7, A549) S1->E1 S2 Synthesis of Glycosylated 2-Phenyl-Benzofuran S2->E1 E2 Compound Treatment (Dose-Response) E1->E2 E3 Cytotoxicity Assay (e.g., MTT) E2->E3 E4 IC50 Determination E3->E4 A1 Comparison of IC50 Values E4->A1 A2 Structure-Activity Relationship (SAR) Study A1->A2

Caption: Experimental workflow for comparing the cytotoxicity of glycosylated vs. non-glycosylated compounds.

G P 2-Phenyl-Benzofuran Derivative T Intracellular Target (e.g., Tubulin, Kinase) P->T C Caspase Activation T->C G G2/M Cell Cycle Arrest T->G Inhibition of Microtubule Polymerization A Apoptosis C->A

Caption: Hypothesized signaling pathway for 2-phenyl-benzofuran-induced cytotoxicity.

Conclusion

While direct experimental evidence is currently lacking, the principles of medicinal chemistry suggest that glycosylation could be a valuable strategy for modulating the cytotoxic properties of 2-phenyl-benzofurans. The potential for enhanced solubility, targeted delivery to cancer cells via glucose transporters, and improved metabolic stability warrants further investigation. Future studies should focus on the synthesis and direct comparative cytotoxic evaluation of glycosylated and non-glycosylated 2-phenyl-benzofuran pairs to elucidate the precise impact of glycosylation on this promising class of anti-cancer agents. Such research will be crucial for developing more effective and selective cancer therapeutics.

References

Head-to-Head Comparison of 2-Benzylbenzofuran and 2-Phenylbenzofuran Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 2-benzylbenzofuran and 2-phenylbenzofuran derivatives as inhibitors of various biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate informed decisions in drug discovery.

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1] Among its derivatives, 2-substituted benzofurans have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a head-to-head comparison of two prominent classes: 2-benzylbenzofurans and 2-phenylbenzofurans, highlighting their potential as inhibitors in different therapeutic areas.

Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of representative 2-benzylbenzofuran and 2-phenylbenzofuran derivatives against various biological targets, as reported in the literature.

Table 1: Inhibitory Activity of 2-Benzylbenzofuran Derivatives

CompoundTarget/AssayIC50Reference
Cytotoxic Benzylbenzofuran DerivativeCytotoxicity against various cancer cell linesVaries by cell line[3]
2-benzylbenzofuran-imidazole hybridAnti-inflammatory and cytotoxic activitiesNot specified[2]

Table 2: Inhibitory Activity of 2-Phenylbenzofuran Derivatives

CompoundTarget/AssayIC50Reference
Compound 16Butyrylcholinesterase (BChE)30.3 µM[4]
Compound 20Acetylcholinesterase (AChE)0.086 ± 0.01 µmol·L−1[5][6]
Compound 20β-secretase (BACE1)0.043 ± 0.01 µmol·L−1[5]
Cathafuran C (14)Butyrylcholinesterase (BChE)2.5 µM[7]
2-phenyl-benzofuran-3-carboxamide derivativeStaphylococcus aureus Sortase AVaries by derivative[8]
Compound 13d (2-phenyl-3-alkylbenzofuran imidazole hybrid)Cytotoxicity against MCF-7 and SW480 cancer cells0.08 to 0.55 μM[3]

From the available data, 2-phenylbenzofuran derivatives have been more extensively studied and have demonstrated potent inhibitory activities against enzymes relevant to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase.[4][5][6][7] They have also shown promise as β-secretase inhibitors.[5] In contrast, the reported data for 2-benzylbenzofuran derivatives primarily focuses on their cytotoxic and anti-inflammatory effects, with less specific enzymatic inhibition data currently available in the public domain.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of these benzofuran derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The assay involves the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective enzymes, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.[7]

  • Procedure:

    • Prepare solutions of the test compounds, AChE or BChE, DTNB, and the substrate (ATCI or BTCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

    • Incubate the mixture for a specified period at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[7]

β-Secretase (BACE1) Inhibition Assay

The inhibitory activity against BACE1 is often evaluated using a fluorescence resonance energy transfer (FRET) assay. This assay utilizes a specific peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.

  • Procedure:

    • Prepare solutions of the test compounds, BACE1 enzyme, and the FRET substrate in an appropriate assay buffer.

    • Add the test compound and the BACE1 enzyme to a 96-well plate and incubate.

    • Initiate the reaction by adding the FRET substrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • Calculate the percentage of inhibition and determine the IC50 value.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway relevant to cancer, a common target for benzofuran derivatives. This demonstrates potential points of intervention for these inhibitors.

G Simplified Cancer Signaling Pathway cluster_0 Simplified Cancer Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor (Benzofuran Derivative) Inhibitor (Benzofuran Derivative) Inhibitor (Benzofuran Derivative)->Signaling Cascade (e.g., MAPK/ERK)

Caption: Simplified Cancer Signaling Pathway

Experimental Workflow for Inhibitor Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel benzofuran inhibitors.

G Experimental Workflow for Inhibitor Evaluation cluster_0 Experimental Workflow for Inhibitor Evaluation Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization In vitro Screening (e.g., Enzyme Assays) In vitro Screening (e.g., Enzyme Assays) Purification & Characterization->In vitro Screening (e.g., Enzyme Assays) Hit Identification Hit Identification In vitro Screening (e.g., Enzyme Assays)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Hit Identification->Structure-Activity Relationship (SAR) In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Lead Optimization->Structure-Activity Relationship (SAR)

Caption: Experimental Workflow for Inhibitor Evaluation

References

Evaluating the Target Selectivity of 2-Phenylbenzofuran-4-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the target selectivity of 2-Phenylbenzofuran-4-OL, a compound with potential therapeutic applications in neurodegenerative diseases. By comparing its performance against established inhibitors and presenting supporting experimental data, this document aims to offer a comprehensive resource for researchers in the field.

Comparative Analysis of Inhibitory Activity

This compound (also referred to as compound 19 in some literature) has been evaluated for its inhibitory activity against key enzymes implicated in Alzheimer's disease: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and β-secretase (BACE1).[1] Its performance is compared with Donepezil, a well-established AChE inhibitor, and Baicalein, a known BACE1 inhibitor.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
This compound (19)BACE1Better than Baicalein*BaicaleinBACE10.087 ± 0.03
AChEData not specifiedDonepezilAChE0.085 ± 0.01
2-Phenylbenzofuran-4,6-diol (20)BACE10.043 ± 0.01BaicaleinBACE10.087 ± 0.03
AChE0.086 ± 0.01DonepezilAChE0.085 ± 0.01
BuChE16.450 ± 2.12DonepezilBuChE7.100 ± 0.23

*A study reported that this compound (19) showed better BACE1 inhibitory activity than Baicalein.[1] Another derivative, 2-Phenylbenzofuran-4,6-diol (compound 20), demonstrated AChE inhibition comparable to Donepezil.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of this compound and its comparators.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of AChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Secretase (BACE1) Inhibition Assay (FRET-based)

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for detecting BACE1 activity.[2]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (a peptide with a fluorescent donor and a quenching acceptor)

  • Assay buffer (e.g., sodium acetate, pH 4.5)

  • Test compounds (this compound, Baicalein) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (optional, for endpoint assays)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add the test compound solution.

  • Add the BACE1 enzyme solution to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) kinetically for 30-60 minutes at 37°C.[3]

  • The rate of substrate cleavage is determined by the increase in fluorescence over time.

  • Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

To better understand the biological context of the targets of this compound, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_released ACh ACh_vesicle->ACh_released Exocytosis ACh->ACh_vesicle AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor This compound Donepezil Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound and Donepezil on AChE.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage BACE1 β-secretase (BACE1) APP->BACE1 Cleavage CTFalpha α-CTF (C-terminal fragment) alpha_secretase->CTFalpha sAPPalpha sAPPα (soluble fragment) gamma_secretase_non γ-secretase CTFalpha->gamma_secretase_non p3 p3 fragment gamma_secretase_non->p3 AICD AICD gamma_secretase_non->AICD CTFbeta β-CTF (C-terminal fragment) BACE1->CTFbeta sAPPbeta sAPPβ (soluble fragment) gamma_secretase_amy γ-secretase CTFbeta->gamma_secretase_amy Abeta Amyloid-β (Aβ) (plaques) gamma_secretase_amy->Abeta AICD2 AICD gamma_secretase_amy->AICD2 Inhibitor This compound Baicalein Inhibitor->BACE1 Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound and Baicalein on BACE1.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active 'Hits' IC50 IC50 Determination Dose_Response->IC50 Selectivity Target Selectivity Profiling (vs. other enzymes) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the screening and characterization of enzyme inhibitors.

Conclusion

The available data suggests that 2-phenylbenzofuran derivatives, including this compound, are promising scaffolds for the development of multi-target inhibitors for neurodegenerative diseases. Specifically, certain derivatives exhibit potent inhibition of both BACE1 and AChE. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers pursuing these investigations.

References

Benchmarking the Anti-inflammatory Activity of 2-Phenylbenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory activity of 2-phenylbenzofuran derivatives, comparing their performance with established anti-inflammatory agents. The information is curated from recent studies to assist researchers in identifying promising lead compounds and understanding their mechanisms of action. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of 2-phenylbenzofuran derivatives is frequently evaluated through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO). The following tables summarize the half-maximal inhibitory concentrations (IC50) of various benzofuran compounds against these targets, with Celecoxib, a well-known selective COX-2 inhibitor, included for reference.

COX-1 and COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Analogs with Benzofuran Moiety
Compound 3c>1000.12>833[1]
Compound 3d>1000.15>667[1]
Compound 3e>1000.11>909[1]
Compound 9c>1000.18>556[1]
Compound 9d>1000.14>714[1]
Fluorinated Benzofuran Derivatives
Compound 315.50.08193.75[2]
Compound 610.20.1192.73[2]
Reference Compound
Celecoxib15.20.04380[1]
Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of 2-phenylbenzofuran derivatives to inhibit NO production is a key indicator of their anti-inflammatory efficacy.

CompoundNO Inhibition IC50 (µM)Reference
Aza-benzofuran Derivatives
Compound 117.3[3]
Compound 416.5[3]
Fluorinated Benzofuran Derivatives
Compound 15.2[2]
Compound 24.8[2]
Compound 32.4[2]
Compound 53.1[2]
Compound 62.9[2]
Compound 83.5[2]
Reference Compound
Celecoxib32.1[3]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of 2-phenylbenzofuran derivatives are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

G Figure 1: Inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKK MAPKK TLR4->MAPKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates p38 p38 MAPKK->p38 activates JNK JNK MAPKK->JNK activates ERK ERK MAPKK->ERK activates AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFκB_nuc->Pro_inflammatory_Genes induces AP1->Pro_inflammatory_Genes induces G Figure 2: Experimental Workflow cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Validation Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2) Cell_Assay Cell-based Assays (LPS-stimulated RAW 264.7) Enzyme_Assay->Cell_Assay Promising Candidates Signaling_Pathways Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Cell_Assay->Signaling_Pathways Active Compounds Animal_Models Animal Models of Inflammation (Zymosan-induced Air Pouch) Cell_Assay->Animal_Models Lead Compounds Gene_Expression Gene Expression Analysis (qPCR for COX-2, iNOS, Cytokines) Signaling_Pathways->Gene_Expression

References

Comparative Docking Studies of 2-Phenylbenzofuran Derivatives as Butyrylcholinesterase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-phenylbenzofuran derivatives as inhibitors of butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease. Through a synthesis of recent research, this document outlines the inhibitory activities of various derivatives, details the experimental and computational methodologies employed in their evaluation, and visualizes the key processes and interactions. The data presented is intended to inform further research and aid in the rational design of novel BChE inhibitors.

Quantitative Data Summary

The inhibitory potential of 2-phenylbenzofuran derivatives against BChE is significantly influenced by the nature and position of substituents on both the benzofuran and phenyl rings. The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of these compounds, showcasing the structure-activity relationships.

Compound IDSubstituent on Benzofuran RingSubstituent on Phenyl RingBChE IC50 (µM)Reference
1 7-Bromo3-Hydroxy14A[1]
2 5-Bromo4-Hydroxy (with methylene spacer)2.93[1][2]
3 7-Chloro3,5-Dihydroxy6.23[3]
4 7-Bromo3,5-Dihydroxy3.57[3]
5 -4-Hydroxy>100[4]
6 7-Bromo4-Hydroxy30.3[4]
7 5-Chloro3-Hydroxy (with methylene spacer)27.84[2]

Experimental and Computational Protocols

The evaluation of 2-phenylbenzofuran derivatives as BChE inhibitors typically involves a combination of in vitro enzymatic assays and in silico molecular docking studies.

In Vitro BChE Inhibition Assay (Ellman's Method)

A common method to determine the BChE inhibitory activity is the spectrophotometric method developed by Ellman.

  • Preparation of Reagents: All solutions are prepared in a phosphate buffer (typically 0.1 M, pH 8.0). The reagents include a solution of BChE, the substrate (e.g., butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Assay Procedure: The reaction mixture, containing the phosphate buffer, BChE solution, and the test compound (2-phenylbenzofuran derivative) at various concentrations, is pre-incubated. The reaction is initiated by the addition of the substrate.

  • Detection: The enzymatic activity is monitored by measuring the increase in absorbance at a specific wavelength (around 412 nm). This absorbance change is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.

Molecular Docking Protocol

Molecular docking simulations are employed to predict the binding mode and affinity of the 2-phenylbenzofuran derivatives to the BChE enzyme.

  • Protein Preparation: The three-dimensional crystal structure of human BChE is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges.

  • Ligand Preparation: The 2D structures of the 2-phenylbenzofuran derivatives are sketched and then converted to 3D structures. The ligands are energetically minimized using a suitable force field.

  • Docking Simulation: A docking software (e.g., AutoDock, MOE) is used to perform the simulation. A grid box is defined to encompass the active site of the BChE, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The docking algorithm then explores various possible conformations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses of the ligands. The interactions between the ligand and the amino acid residues of the BChE active site, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of the inhibition.

Visualizations

The following diagrams illustrate the typical workflow for these studies and the logical relationship of inhibitor binding to BChE.

G Experimental Workflow for BChE Inhibitor Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-Phenylbenzofuran Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification BChE_Assay BChE Inhibition Assay (Ellman's Method) Purification->BChE_Assay Docking Molecular Docking Studies Purification->Docking IC50_Determination IC50 Value Determination BChE_Assay->IC50_Determination SAR Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR Binding_Analysis Binding Mode & Energy Analysis Docking->Binding_Analysis Binding_Analysis->SAR

Caption: A typical experimental workflow for the screening of 2-phenylbenzofuran derivatives as BChE inhibitors.

G Inhibitor Binding to BChE Active Site BChE Butyrylcholinesterase (BChE) CAS Catalytic Anionic Site (CAS) (e.g., Trp82, Ser198, His438) PAS Peripheral Anionic Site (PAS) (e.g., Tyr332) Inhibitor 2-Phenylbenzofuran Derivative Inhibitor->CAS interacts with Inhibitor->PAS interacts with

Caption: Logical relationship of a 2-phenylbenzofuran derivative binding to the Catalytic and Peripheral Anionic Sites of BChE.

Concluding Remarks

The presented data and methodologies underscore the potential of 2-phenylbenzofuran derivatives as a promising scaffold for the development of selective BChE inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds, revealing key interactions within the catalytic and peripheral anionic sites of the enzyme.[4] The structure-activity relationship data indicates that strategic modifications, such as the introduction of hydroxyl groups and halogens at specific positions, can significantly enhance inhibitory potency.[2][3] Future research efforts can leverage this information for the design and synthesis of novel derivatives with improved efficacy and pharmacokinetic profiles for the potential treatment of neurodegenerative diseases like Alzheimer's.

References

Assessing the Therapeutic Index of 2-Phenylbenzofuran-4-OL Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), a quantitative measure of the drug's safety that compares the dose required to produce a therapeutic effect to the dose that causes toxicity. This guide provides a comparative assessment of the therapeutic index of 2-Phenylbenzofuran-4-OL derivatives by summarizing available preclinical data on their efficacy and cytotoxicity.

Data Presentation: Efficacy and Cytotoxicity of 2-Phenylbenzofuran Derivatives

The therapeutic index, often expressed as a Selectivity Index (SI) in in vitro studies, is calculated as the ratio of the cytotoxic concentration (CC50) or inhibitory concentration in normal cells to the effective concentration (IC50) against a therapeutic target. A higher SI value indicates a more favorable safety profile. The following tables summarize the available data for various 2-phenylbenzofuran derivatives.

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, such as the cell lines and assays used.

Compound ID/DescriptionTherapeutic Target/Cell LineEfficacy (IC50) µMNormal Cell LineCytotoxicity (IC50/CC50) µMSelectivity Index (SI = CC50/IC50)Reference
Anticancer Activity
Halogenated Benzofuran Derivative (Compound 1)K562 (Leukemia)5HUVEC (Normal Endothelial)>1000>200[1]
Halogenated Benzofuran Derivative (Compound 1)HL-60 (Leukemia)0.1HUVEC (Normal Endothelial)>1000>10000[1]
2-Arylbenzofuran Derivative (Compound 11e)MCF-7 (Breast Cancer)Low µM rangeHEK-293 (Human Embryonic Kidney)Not specified, but low toxicity reported-[2]
Benzofuran-2-carboxamide (Compound 50g)HCT-116 (Colon Cancer)0.87---[2]
Benzofuran-2-carboxamide (Compound 50g)A549 (Lung Cancer)0.57---[2]
Neuroprotective/Anti-Alzheimer's Activity
2-Phenylbenzofuran Derivative (Compound 16)Butyrylcholinesterase (BChE)30.3---[3]
Cathafuran CButyrylcholinesterase (BChE)2.5---[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays cited in the assessment of 2-phenylbenzofuran derivatives.

Cholinesterase Inhibition Assay (Anti-Alzheimer's Activity)

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Principle: The assay measures the activity of the cholinesterase enzyme by detecting the product of the hydrolysis of a substrate (e.g., acetylthiocholine). The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

General Protocol (Ellman's Method):

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

    • AChE or BChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Initiate the reaction by adding the cholinesterase enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

    • Add the substrate solution (ATCI or BTCI) to start the colorimetric reaction.

    • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT Assay (Cytotoxicity Assessment)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding:

    • Seed cells (both cancer and normal cell lines in separate plates) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-phenylbenzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (for normal cells) or IC50 (for cancer cells) value.

Mandatory Visualizations

Signaling Pathway Diagram

Many 2-phenylbenzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

mTOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein_Synthesis Protein Synthesis & Cell Growth 4E-BP1->Protein_Synthesis Inhibits S6K1->Protein_Synthesis Benzofuran_Derivative 2-Phenylbenzofuran Derivative Benzofuran_Derivative->mTORC1 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Characterization->Target_Assay Cell_Assay Cancer Cell Line Proliferation Assay Characterization->Cell_Assay Normal_Cell_Assay Normal Cell Line Cytotoxicity Assay Characterization->Normal_Cell_Assay IC50_Efficacy Determine IC50 Target_Assay->IC50_Efficacy Cell_Assay->IC50_Efficacy TI_Calculation Calculate Therapeutic Index (SI = CC50 / IC50) IC50_Efficacy->TI_Calculation CC50_Toxicity Determine CC50 Normal_Cell_Assay->CC50_Toxicity CC50_Toxicity->TI_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis TI_Calculation->SAR_Analysis

References

Safety Operating Guide

Prudent Disposal of 2-Phenylbenzofuran-4-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Safety Precautions

Before handling 2-Phenylbenzofuran-4-OL, it is crucial to understand its potential hazards. Based on data for related benzofuran compounds, the following precautions should be taken.

Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Prevent the formation of dust and aerosols.

  • Keep away from ignition sources as some related compounds are flammable.

  • Wash hands thoroughly after handling.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the absorbed or spilled material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

III. Disposal Procedures

Chemical waste generators are responsible for ensuring that waste is disposed of in accordance with all applicable local, regional, and national regulations. Do not discharge this compound or its containers into drains or the environment[1][2].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: If dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any items contaminated with this compound, such as gloves, absorbent materials, and empty containers, should be disposed of as hazardous waste.

  • Waste Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards (e.g., "Harmful if swallowed," "Aquatic Hazard") based on available data for similar compounds[3].

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

    • Keep containers tightly closed to prevent leaks or spills.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.

    • Provide the disposal company with all available safety information for the compound.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling this compound assess Assess for Contamination or as Unused Reagent start->assess spill Accidental Spill Occurs start->spill waste Designate as Hazardous Waste assess->waste spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->waste segregate Segregate Waste (Solid, Liquid, Contaminated Items) waste->segregate label Label Waste Container Correctly segregate->label store Store in Designated Secondary Containment label->store dispose Arrange for Professional Disposal via EHS store->dispose end End: Proper Disposal Complete dispose->end

Disposal Workflow for this compound

Disclaimer: The information provided here is a general guide based on available data for similar chemical compounds. It is imperative to consult your institution's specific safety and disposal protocols and to contact your Environmental Health and Safety (EHS) office for definitive guidance.

References

Personal protective equipment for handling 2-Phenylbenzofuran-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Phenylbenzofuran-4-OL. The following procedures are based on general best practices for handling aromatic heterocyclic compounds and should be supplemented by a thorough risk assessment for your specific laboratory conditions.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety when handling this compound. The recommended PPE is outlined below, categorized by the level of protection required for different laboratory operations.[1][2][3]

PPE CategoryEquipmentSpecifications
Eye and Face Protection Safety Glasses or GogglesMust meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving (inner and outer gloves) is recommended.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[4]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[2][4]

Operational Plan: Handling and Experimental Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.

G cluster_prep Preparation cluster_handling Handling and Experiment cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials prep_sds Review Safety Data Sheet (if available) prep_materials->prep_sds handling_weigh Weigh Solid Compound in Hood prep_sds->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction and Neutralize handling_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_remove_ppe

Caption: Standard operational workflow for handling this compound.

Experimental Protocol: General Weighing and Dissolution

  • Preparation :

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Place a calibrated analytical balance inside the fume hood.

    • Prepare the necessary solvent and glassware.

  • Weighing :

    • Use a clean, dry weighing paper or boat.

    • Carefully transfer the desired amount of solid this compound onto the weighing vessel.

    • Record the exact weight.

  • Dissolution :

    • Transfer the weighed solid into the reaction vessel.

    • Slowly add the desired solvent while gently stirring or swirling to facilitate dissolution.

    • Ensure the vessel is appropriately capped or covered to prevent vapor release.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. While specific regulations for this compound are not available, the disposal of the related compound 2,3-Benzofuran is not explicitly listed as a hazardous waste by the EPA.[5] However, due to the aromatic and potentially hazardous nature of benzofuran derivatives, it is prudent to handle all waste as hazardous.

Waste Segregation and Disposal Workflow

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, Weighing Paper) solid_container Labeled Solid Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Solvents) liquid_container Labeled Liquid Waste Container (Halogenated/Non-Halogenated) liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_pickup Arrange for Hazardous Waste Pickup solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Caption: Waste segregation and disposal workflow.

Disposal Protocol

  • Solid Waste :

    • Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated, clearly labeled hazardous waste bag.

  • Liquid Waste :

    • Segregate liquid waste into halogenated and non-halogenated solvent containers as appropriate.

    • Ensure all waste containers are properly labeled with the chemical name and concentration.

  • Sharps Waste :

    • Dispose of any contaminated needles, syringes, or glass pipettes in a designated sharps container.

  • Decontamination :

    • Thoroughly decontaminate all glassware and work surfaces with an appropriate solvent and cleaning agent.

  • Waste Pickup :

    • Store all waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for any chemical before use, if available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.